Telomeric G4s ligand 1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C31H37F3N6 |
|---|---|
Molecular Weight |
550.7 g/mol |
IUPAC Name |
N'-[4-[3-[4-[2-(dimethylamino)ethyl-methylamino]phenyl]-6-(trifluoromethyl)quinoxalin-2-yl]phenyl]-N,N,N'-trimethylethane-1,2-diamine |
InChI |
InChI=1S/C31H37F3N6/c1-37(2)17-19-39(5)25-12-7-22(8-13-25)29-30(23-9-14-26(15-10-23)40(6)20-18-38(3)4)36-28-21-24(31(32,33)34)11-16-27(28)35-29/h7-16,21H,17-20H2,1-6H3 |
InChI Key |
XRMCLIAVCDLZDV-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Synthesis of Telomeric G4s Ligand 1: A Technical Guide
A Comprehensive Whitepaper for Researchers and Drug Development Professionals
Abstract
The targeting of G-quadruplex (G4) structures within human telomeres represents a promising strategy in the development of novel anticancer therapeutics. These non-canonical DNA secondary structures, formed in guanine-rich sequences, are pivotal in maintaining telomere integrity and are implicated in the immortalization of cancer cells through the regulation of telomerase activity. This technical guide provides an in-depth overview of the discovery and synthesis of a novel telomeric G-quadruplex stabilizing agent, designated as Telomeric G4s Ligand 1. We will explore the historical context of G4 ligand development, detail the synthesis and experimental evaluation of this compound, and present its mechanism of action, which involves the induction of R-loop formation and subsequent DNA damage responses, leading to immunogenic cell death in tumor cells. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development.
Introduction: The Significance of Telomeric G-Quadruplexes in Oncology
Human telomeres, the protective caps (B75204) at the ends of chromosomes, consist of repetitive d(TTAGGG) sequences.[1] In normal somatic cells, telomeres shorten with each cell division, eventually leading to cellular senescence. However, in approximately 85-90% of cancer cells, the enzyme telomerase is upregulated, enabling the maintenance of telomere length and conferring cellular immortality.[1]
The G-rich nature of the telomeric overhang allows for the formation of G-quadruplex structures, which are four-stranded arrangements of guanine (B1146940) bases. The stabilization of these G4 structures has been shown to inhibit telomerase activity, making them an attractive target for anticancer drug design.[1][2] The first report of targeting G-quadruplexes for telomerase inhibition emerged in 1997, paving the way for the development of a diverse array of G4-interactive compounds.[2][3]
This compound is a recently developed small molecule that has demonstrated potent G-quadruplex stabilization and significant antitumor effects. This guide will provide a detailed account of its discovery, synthesis, and biological evaluation.
The Discovery of this compound
The discovery of this compound is rooted in the extensive history of G-quadruplex ligand development. Early research in this area led to the identification of several pioneering molecules that validated the therapeutic potential of targeting telomeric G4s.
Historical Context and Pioneering Ligands
The concept of targeting G-quadruplexes for therapeutic benefit has been an active area of research for over two decades. Several key classes of compounds have been instrumental in advancing the field:
-
Porphyrins: The cationic porphyrin TMPyP4 was one of the first compounds shown to interact with and stabilize G-quadruplex DNA, thereby inhibiting telomerase.[2][4]
-
Acridine (B1665455) Derivatives: BRACO19, a trisubstituted acridine derivative, was rationally designed to bind to the unique structural features of G-quadruplexes and has been shown to uncap telomeres and trigger a DNA damage response.[2][3]
-
Natural Products: Telomestatin, a macrocyclic compound isolated from Streptomyces annulatus, is one of the most potent G-quadruplex stabilizing agents and a highly effective telomerase inhibitor.[2][3]
The development of these and other G4 ligands provided crucial insights into the structural requirements for effective G-quadruplex binding and stabilization, laying the groundwork for the discovery of new and more potent agents like this compound.
A Phenotypic Approach to Discovery
While the specific discovery details of this compound are detailed in the primary literature by Wang et al. (2024), it is likely that its identification resulted from a phenotypic screening approach. This methodology focuses on identifying compounds that elicit a desired biological response in cellular models, without prior knowledge of the specific molecular target. Given the complex mechanism of action of this compound, involving not just G4 stabilization but also the induction of R-loops and immunogenic cell death, a phenotypic screen would be a logical approach to its discovery.
Synthesis of this compound
The chemical synthesis of this compound is described as a novel quinoxaline (B1680401) analog. The detailed synthetic route is provided in the 2024 publication in the European Journal of Medicinal Chemistry by Jia-Xin Wang and colleagues. For the purposes of this guide, a generalized workflow is presented below.
Caption: Generalized synthetic workflow for this compound.
Mechanism of Action
This compound exhibits a multi-faceted mechanism of action that culminates in the induction of an antitumor immune response.
G-Quadruplex Stabilization
The primary mode of action of this compound is its ability to bind to and stabilize G-quadruplex structures in the telomeric regions of DNA. This stabilization prevents the telomerase enzyme from accessing and elongating the telomeres, thereby inhibiting the immortalization of cancer cells.
R-Loop Formation and DNA Damage Response
A key feature of this compound is its ability to induce the formation of R-loops, which are three-stranded nucleic acid structures composed of a DNA:RNA hybrid and the displaced single-stranded DNA. The formation of these R-loops in the telomeric regions, stabilized by the G4 ligand, triggers a significant DNA damage response (DDR). This is evidenced by the increased levels of DNA damage markers such as γH2AX and replication protein A (RPA).[5] The sustained DDR leads to cell cycle arrest, typically in the G2/M phase, and ultimately apoptosis.[5]
Caption: Proposed signaling pathway for this compound.
Induction of Immunogenic Cell Death
Beyond its direct cytotoxic effects, this compound has been shown to evoke immunogenic cell death (ICD) in tumor cells.[5] ICD is a form of regulated cell death that is accompanied by the release of damage-associated molecular patterns (DAMPs), which can stimulate an adaptive immune response against the tumor. In a breast cancer mouse model, treatment with this compound led to a significant decrease in tumor burden, which was associated with an increase in CD4+ and CD8+ T-cell infiltration into the tumor microenvironment and elevated levels of serum cytokines.[5]
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the activity of this compound. Detailed protocols can be found in the supplementary information of the primary research article.
G-Quadruplex Stabilization Assays
Fluorescence Resonance Energy Transfer (FRET) Melting Assay: This technique is used to assess the ability of a ligand to stabilize G-quadruplex structures. A fluorescently labeled oligonucleotide that forms a G-quadruplex is used. In the folded state, a quencher is in close proximity to the fluorophore, resulting in low fluorescence. Upon thermal denaturation, the oligonucleotide unfolds, separating the fluorophore and quencher and leading to an increase in fluorescence. The melting temperature (Tm) is the temperature at which 50% of the G-quadruplexes are unfolded. A ligand that stabilizes the G-quadruplex will result in a significant increase in the Tm (ΔTm).
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is employed to determine the topology of the G-quadruplex DNA and to observe conformational changes upon ligand binding. Different G-quadruplex topologies (e.g., parallel, antiparallel, hybrid) have distinct CD spectral signatures.
Caption: Experimental workflow for FRET melting assay.
Cellular Assays
Cell Viability and Apoptosis Assays: Standard assays such as MTT or CellTiter-Glo are used to determine the cytotoxic effects of this compound on cancer cell lines. Apoptosis can be quantified using techniques like Annexin V/Propidium (B1200493) Iodide staining followed by flow cytometry.
Immunofluorescence Staining: To visualize the induction of a DNA damage response, cells are treated with this compound and then stained with antibodies specific for DDR markers like γH2AX. The presence and localization of these markers are then observed by fluorescence microscopy.
Cell Cycle Analysis: Cells are treated with the ligand, fixed, and stained with a DNA-intercalating dye (e.g., propidium iodide). The DNA content of the cells is then analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle.
In Vivo Studies
Xenograft Mouse Models: To evaluate the in vivo efficacy of this compound, human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the ligand, and tumor growth is monitored over time. In the case of studying immunomodulatory effects, syngeneic mouse models with an intact immune system are used.
Immunohistochemistry and Flow Cytometry of Tumors: At the end of the in vivo study, tumors are excised and can be analyzed by immunohistochemistry to visualize the infiltration of immune cells (e.g., CD4+ and CD8+ T-cells). Alternatively, the tumors can be dissociated into single-cell suspensions and analyzed by flow cytometry to quantify the different immune cell populations.
Summary of Quantitative Data
The following tables summarize the key quantitative data reported for this compound.[5]
| Assay | Cell Line | Parameter | Value |
| Cell Viability | MDA-MB-231 | IC50 (24h) | 1-4 µM |
| In Vivo Efficacy | Breast Cancer Mouse Model | Dosage | 10 mg/kg (i.p.) |
| In Vivo Efficacy | Breast Cancer Mouse Model | Treatment Schedule | Every other day for 14 days |
Table 1: In Vitro and In Vivo Efficacy of this compound.
| Biomarker | Effect | Method of Detection |
| γH2AX | Increased | Immunofluorescence, Western Blot |
| Replication Protein A (RPA) | Increased | Immunofluorescence, Western Blot |
| Cell Cycle | G2/M Phase Arrest | Flow Cytometry |
| Apoptosis | Induced | Flow Cytometry (Annexin V) |
| CD4+ T-cells in Tumor | Increased | Immunohistochemistry, Flow Cytometry |
| CD8+ T-cells in Tumor | Increased | Immunohistochemistry, Flow Cytometry |
| Serum Cytokines | Increased | ELISA |
Table 2: Pharmacodynamic Effects of this compound.
Conclusion and Future Perspectives
This compound represents a significant advancement in the field of G-quadruplex interactive compounds. Its unique mechanism of action, which couples the direct cytotoxic effects of G4 stabilization and DDR induction with the stimulation of an antitumor immune response, makes it a highly promising candidate for further preclinical and clinical development.
Future research should focus on elucidating the precise molecular interactions between this compound and the telomeric G-quadruplex, as well as further characterizing the signaling pathways involved in the induction of immunogenic cell death. Combination studies with other anticancer agents, particularly immune checkpoint inhibitors, could also yield synergistic effects and provide new avenues for cancer therapy. The comprehensive data and methodologies presented in this guide provide a solid foundation for these future investigations.
References
- 1. Recent advances in targeting the telomeric G-quadruplex DNA sequence with small molecules as a strategy for anticancer therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Human Telomeric G-Quadruplex Structures and G-Quadruplex-Interactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Developing Novel G-Quadruplex Ligands: From Interaction with Nucleic Acids to Interfering with Nucleic Acid–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the Mechanism of Action of Telomeric G-Quadruplex Ligand 1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of telomeric G-quadruplex (G4) ligand 1, a representative compound of a class of small molecules that selectively target and stabilize the G-quadruplex structures at the ends of human chromosomes. This document details the molecular interactions, cellular consequences, and the key signaling pathways involved, supported by quantitative data and detailed experimental protocols.
Core Mechanism of Action: A Dual Approach to Telomere Dysfunction
Telomeric G4 ligand 1 exerts its anticancer effects through a dual mechanism centered on the stabilization of G-quadruplex DNA structures within telomeres. These four-stranded helical structures, formed from guanine-rich sequences, are mutually exclusive with the binding of telomerase, the enzyme responsible for maintaining telomere length in the majority of cancer cells.
The primary molecular action of telomeric G4 ligand 1 is its high-affinity binding to and stabilization of these G4 structures in the 3' single-stranded overhang of telomeres. This stabilization has two major and interconnected consequences:
-
Telomerase Inhibition: By locking the telomeric DNA in a G4 conformation, the ligand prevents the telomerase enzyme from accessing its substrate. This effectively inhibits telomere elongation, leading to progressive telomere shortening with each cell division. This long-term effect ultimately triggers replicative senescence or apoptosis.[1][2][3]
-
Telomere Uncapping: The stabilization of G4 structures can also directly disrupt the protective "shelterin" complex, a group of proteins (including TRF2 and POT1) that shield the chromosome ends.[4][5] This "uncapping" exposes the telomere, which is then recognized by the cell as a DNA double-strand break (DSB), initiating a rapid and potent DNA damage response (DDR).[2][6][7] This short-term effect can induce cell cycle arrest, senescence, or apoptosis, often before significant telomere shortening occurs.[3][8]
Quantitative Data Summary
The efficacy of telomeric G4 ligand 1 and its analogs can be quantified through various biophysical and cellular assays. The following tables summarize key quantitative data for representative telomeric G4 ligands.
Table 1: Binding Affinity and G4 Stabilization
| Ligand | Target G4 | Kd (µM) | ΔTm (°C) at 1 µM | Assay | Reference |
| BRACO-19 | Telomeric | Not explicitly found | >20 | FRET | [9] |
| RHPS4 | Telomeric | Not explicitly found | 24.9 ± 3.6 | FRET | [10] |
| Telomestatin | Telomeric | ~0.01 | >30 | Not specified | [1] |
| Pyridostatin (PDS) | Telomeric | Not explicitly found | >25 | FRET | [11] |
Kd: Dissociation constant, a measure of binding affinity (lower value indicates higher affinity). ΔTm: Change in the melting temperature of the G-quadruplex, indicating the degree of stabilization by the ligand.
Table 2: Cellular Potency and Telomerase Inhibition
| Ligand | Cell Line | Cytotoxicity IC50 (µM) | Telomerase Inhibition IC50 (µM) | Assay | Reference |
| BRACO-19 | U87, U251 Glioma | 1.45, 1.55 | Not explicitly found in TRAP | MTT Assay | [3] |
| RHPS4 | PFSK-1, DAOY, U87 | 2.7, 2.2, 1.1 | Not explicitly found in TRAP | Proliferation Assay | [12][13] |
| Telomestatin | Various | ~0.005 - 0.1 | 0.005 (in vitro) | Various | [1] |
| 12459 | A549 | Not specified | ~1.0 (TRAP-G4) | TRAP-G4 | [8] |
IC50: Half-maximal inhibitory concentration. Cytotoxicity IC50 reflects the concentration required to inhibit cell growth by 50%. Telomerase Inhibition IC50 reflects the concentration required to inhibit telomerase activity by 50%.
Key Signaling Pathways and Visualizations
The cellular response to telomeric G4 ligand 1 is orchestrated by a network of signaling pathways, primarily the DNA damage response (DDR) pathway. The following diagrams, generated using the DOT language, illustrate these critical pathways.
Overall Mechanism of Action
Caption: Overall mechanism of Telomeric G4 Ligand 1.
DNA Damage Response (DDR) Pathway
References
- 1. Reevaluation of telomerase inhibition by quadruplex ligands and their mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stabilization of quadruplex DNA perturbs telomere replication leading to the activation of an ATR-dependent ATM signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Telomere targeting with a novel G-quadruplex-interactive ligand BRACO-19 induces T-loop disassembly and telomerase displacement in human glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. G-quadruplex ligand-induced DNA damage response coupled with telomere dysfunction and replication stress in glioma stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. JCI - Telomere damage induced by the G-quadruplex ligand RHPS4 has an antitumor effect [jci.org]
- 7. Telomere damage induced by the G-quadruplex ligand RHPS4 has an antitumor effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Ligand binding to telomeric G-quadruplex DNA investigated by funnel-metadynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Simple and fast screening for structure-selective G-quadruplex ligands - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC00556A [pubs.rsc.org]
- 12. RHPS4 G-Quadruplex Ligand Induces Anti-Proliferative Effects in Brain Tumor Cells | PLOS One [journals.plos.org]
- 13. telomerescience.com [telomerescience.com]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Binding Affinity and Selectivity of Pyridostatin (B1662821) for Telomeric G-Quadruplexes
Guanine-rich nucleic acid sequences can fold into four-stranded structures known as G-quadruplexes (G4s), which are implicated in the regulation of key cellular processes, including transcription, replication, and telomere maintenance. The G-rich repeats found at the ends of human telomeres are prone to forming G4 structures, making them attractive targets for anticancer therapies. The stabilization of these telomeric G4s by small molecules can disrupt telomere maintenance, leading to cellular senescence or apoptosis. Pyridostatin (PDS) is a synthetic small molecule designed to selectively bind and stabilize G-quadruplex structures.[1][2][3][4] This guide provides a detailed overview of the binding affinity and selectivity of pyridostatin for telomeric G-quadruplexes.
Binding Affinity of Pyridostatin
The affinity of pyridostatin for G-quadruplex DNA has been quantified using various biophysical techniques. The dissociation constant (K_d) is a common metric used to evaluate the strength of the interaction between a ligand and its target; a lower K_d value indicates a stronger binding affinity.
| G-Quadruplex Target | Method | Dissociation Constant (K_d) |
| General G4-DNA | Single-Molecule Optical Tweezers | 490 ± 80 nM[1] |
| Telomeric G-Quadruplex | Not specified | K_d = 490 nM[5] |
The binding of pyridostatin to G-quadruplexes is characterized by its interaction with the planar G-tetrads through π-π stacking.[6] Additionally, hydrogen bonding and electrostatic interactions contribute to the affinity of PDS for G4 structures.[6][7] Studies have also suggested that pyridostatin can interact with irregular G-quadruplex structures, highlighting its versatility in recognizing these non-canonical DNA conformations.[1]
Selectivity of Pyridostatin
A crucial aspect of a therapeutic G4 ligand is its ability to selectively recognize G-quadruplex structures over the more abundant double-stranded DNA (dsDNA) in the genome. Pyridostatin and its analogues have demonstrated high selectivity for G-quadruplexes.[2] This selectivity is often assessed using Förster Resonance Energy Transfer (FRET)-melting assays in the presence of a competitor, such as dsDNA.
The change in melting temperature (ΔT_m) of a G-quadruplex-forming oligonucleotide in the presence of the ligand indicates stabilization. A minimal reduction in ΔT_m when a large excess of competitor dsDNA is added confirms the ligand's selectivity.
| Ligand | Target G4 | ΔT_m (°C) at 1 µM | ΔT_m (°C) at 1 µM with 50-fold excess dsDNA |
| Pyridostatin (1) | H-Telo | ~25 | ~23 |
Data is estimated from graphical representations in the cited literature.[2]
The structural basis for this selectivity lies in the planar aromatic core of pyridostatin, which is well-suited for stacking on the flat surface of the G-tetrads—a feature absent in the helical structure of dsDNA.[7]
Experimental Protocols
Förster Resonance Energy Transfer (FRET)-Melting Assay
FRET-melting assays are a high-throughput method for evaluating the stabilization of G-quadruplex structures by small molecules.[8]
Objective: To determine the change in melting temperature (ΔT_m) of a G-quadruplex-forming oligonucleotide upon ligand binding.
Materials:
-
Dual-labeled oligonucleotide with a G-quadruplex forming sequence (e.g., human telomeric sequence, H-Telo), labeled with a donor fluorophore (e.g., FAM) and an acceptor fluorophore (e.g., TAMRA).[2]
-
Pyridostatin stock solution.
-
Assay buffer (e.g., 60 mM potassium cacodylate, pH 7.4).[2]
-
Real-time PCR instrument capable of monitoring fluorescence during a temperature gradient.
Methodology:
-
Oligonucleotide Annealing: Prepare a solution of the dual-labeled oligonucleotide (e.g., 400 nM) in the assay buffer. Anneal the oligonucleotide by heating to 94°C for 10 minutes, followed by slow cooling to room temperature to ensure proper folding into the G-quadruplex conformation.[2]
-
Plate Preparation: In a 96-well plate, add the annealed oligonucleotide solution to each well (e.g., 50 µL at a final concentration of 200 nM).[2]
-
Ligand Addition: Add the pyridostatin solution at the desired concentration to the respective wells. Include control wells with buffer only.
-
FRET-Melting Analysis: Place the plate in a real-time PCR instrument. The temperature is gradually increased (e.g., 1°C/min) from a starting temperature (e.g., 20°C) to a final temperature (e.g., 95°C), while monitoring the fluorescence of the donor fluorophore.[9]
-
Data Analysis: As the temperature increases, the G-quadruplex unfolds, separating the donor and acceptor fluorophores and leading to an increase in the donor's fluorescence. The melting temperature (T_m) is the temperature at which 50% of the G-quadruplexes are unfolded, determined from the first derivative of the melting curve. The ΔT_m is calculated by subtracting the T_m of the oligonucleotide alone from the T_m in the presence of the ligand.
Visualizations
Caption: Workflow of the FRET-Melting Assay.
Caption: Pyridostatin binding to a G-tetrad.
Cellular Effects and Therapeutic Implications
The stabilization of telomeric G-quadruplexes by pyridostatin has significant downstream cellular consequences. It can interfere with the shelterin complex, which protects telomeres, leading to the activation of a DNA damage response (DDR).[1] This response can trigger cell cycle arrest, particularly in the G2 phase, and ultimately lead to cellular senescence or apoptosis.[1][4]
Pyridostatin has been shown to be particularly effective against cancer cells with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[3] The G4 stabilization by pyridostatin causes replication fork stalling and DNA double-strand breaks.[3][6] In BRCA-deficient cells, the inability to repair this damage leads to synthetic lethality. Furthermore, there is evidence that a combination of pyridostatin with inhibitors of other DNA repair pathways, such as non-homologous end joining (NHEJ), could be an effective therapeutic strategy against BRCA-mutated cancers.[3]
Conclusion
Pyridostatin is a potent and selective G-quadruplex stabilizing ligand. Its high affinity for telomeric G-quadruplexes, coupled with its selectivity over duplex DNA, makes it a valuable tool for studying G-quadruplex biology and a promising candidate for the development of novel anticancer therapeutics. The detailed understanding of its binding mechanism and cellular effects provides a strong foundation for the rational design of next-generation G4-targeted drugs.
References
- 1. scholarsjunction.msstate.edu [scholarsjunction.msstate.edu]
- 2. Pyridostatin analogues promote telomere dysfunction and long-term growth inhibition in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti‐tumoural activity of the G‐quadruplex ligand pyridostatin against BRCA1/2‐deficient tumours | EMBO Molecular Medicine [link.springer.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. biorxiv.org [biorxiv.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Exploring the G-quadruplex binding and unwinding activity of the bacterial FeS helicase DinG - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Structural Characterization of the Telomeric G-Quadruplex Ligand: Pyridostatin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the structural characterization of Pyridostatin (B1662821) (PDS), a prominent ligand for telomeric G-quadruplexes (G4s), which will be referred to as "Telomeric G4s ligand 1" for the purpose of this document. Pyridostatin is a selective G-quadruplex stabilizing agent that has garnered significant interest for its potential as a therapeutic agent, particularly in oncology.[1][2] Understanding its structural interaction with telomeric G-quadruplexes is paramount for the rational design of more potent and selective drug candidates.
Core Concept: G-Quadruplexes as Therapeutic Targets
G-quadruplexes are four-stranded nucleic acid secondary structures that form in guanine-rich sequences, such as those found at the ends of human telomeres.[3] The stabilization of these structures by small molecules like Pyridostatin can inhibit the activity of telomerase, an enzyme overexpressed in the majority of cancer cells, leading to cellular senescence or apoptosis.[4]
Structural Characterization of Pyridostatin Binding to Telomeric G-Quadruplexes
The interaction of Pyridostatin with telomeric G-quadruplexes has been elucidated through a variety of biophysical and structural techniques. These studies have revealed that Pyridostatin binds to and stabilizes G-quadruplex structures, leading to DNA damage and growth arrest in cancer cells.[1][5]
Binding Mode and Affinity
Solution structures of Pyridostatin in complex with a quadruplex-duplex hybrid have been determined by Nuclear Magnetic Resonance (NMR) spectroscopy.[6] These studies show that the rigid aromatic rings of Pyridostatin stack onto the G-tetrad planes, enhancing π–π stacking interactions and enabling specific recognition of the G-quadruplex structure.[6] The flexible amide bonds and aliphatic amine side chains of the ligand allow for adaptive conformational changes, facilitating hydrogen bonding and electrostatic interactions with the phosphate (B84403) backbone of the G-quadruplex, which contributes to its binding affinity.[7]
A single-molecule laser tweezers method determined the dissociation constant (Kd) of Pyridostatin to be 490 ± 80 nM, indicating a strong binding affinity.[4]
Quantitative Data Summary
The following tables summarize key quantitative data from various experimental techniques used to characterize the interaction between Pyridostatin and telomeric G-quadruplexes.
| Technique | Parameter | Value | Reference DNA Sequence | Conditions |
| Single-Molecule Laser Tweezers | Dissociation Constant (Kd) | 490 ± 80 nM | Human Telomeric G-quadruplex | 23 °C |
| Isothermal Titration Calorimetry (ITC) | Binding Stoichiometry (n) | ~2 | [d(TGGGGT)]4 | 25 °C, 10 mM Sodium Phosphate, 70 mM NaCl, 0.2 mM EDTA, pH 7.0 |
| Isothermal Titration Calorimetry (ITC) | Association Constant (Ka) | 3.0 x 10^5 M-1 | Human Telomeric Quadruplex | Not Specified |
| Isothermal Titration Calorimetry (ITC) | Enthalpy Change (ΔH) | Favorable (Negative) | Human Telomeric Quadruplex | Not Specified |
| Isothermal Titration Calorimetry (ITC) | Entropy Change (TΔS) | Favorable (Entropically Driven) | Human Telomeric Quadruplex | Not Specified |
| FRET-Melting Assay | Stabilization (ΔTm) | Up to 35 K at 1 µM | Human Telomeric G-quadruplex (H-Telo) | Not Specified |
Experimental Protocols
Detailed methodologies for the key experiments are outlined below.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Determination
NMR spectroscopy is a powerful tool for determining the high-resolution three-dimensional structure of G-quadruplex-ligand complexes in solution, providing insights into the specific atomic interactions.[8][9][10]
-
Sample Preparation : The DNA oligonucleotide capable of forming a G-quadruplex is dissolved in a buffered solution (e.g., 10 mM phosphate buffer, 100 mM KCl, pH 7.0). The sample is annealed by heating to 95°C for 5 minutes and then slowly cooled to room temperature to ensure proper folding. The ligand, Pyridostatin, is then titrated into the DNA solution.
-
Data Acquisition : A series of one-dimensional (1D) and two-dimensional (2D) NMR experiments are performed.
-
1D ¹H NMR : Used to monitor the chemical shifts of imino protons (10.5-12 ppm), which are characteristic of G-tetrad formation.[8] Changes in these chemical shifts upon ligand titration indicate binding.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy) : Provides information about through-space proximities between protons, which is crucial for determining the three-dimensional structure of the complex.[9]
-
2D TOCSY (Total Correlation Spectroscopy) : Used to identify protons that are spin-coupled within the same residue.
-
-
Structure Calculation : The distance restraints derived from NOESY data, along with dihedral angle restraints from other NMR experiments, are used as input for structure calculation programs (e.g., XPLOR-NIH, CYANA) to generate a family of structures consistent with the experimental data.
2. Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with a binding event, allowing for the determination of thermodynamic parameters such as binding affinity (Ka), enthalpy (ΔH), and stoichiometry (n).[11][12]
-
Instrumentation : An isothermal titration calorimeter is used, consisting of a sample cell and a reference cell.
-
Sample Preparation : The G-quadruplex DNA is placed in the sample cell, and the ligand (Pyridostatin) is loaded into the injection syringe. Both are in the same buffer to minimize heats of dilution.
-
Titration : A series of small injections of the ligand into the DNA solution is performed. The heat change after each injection is measured.
-
Data Analysis : The integrated heat data is plotted against the molar ratio of ligand to DNA. The resulting binding isotherm is then fitted to a suitable binding model to extract the thermodynamic parameters.[13]
3. Circular Dichroism (CD) Spectroscopy
CD spectroscopy is used to characterize the overall topology of G-quadruplexes and to monitor conformational changes upon ligand binding.[14][15][16] Different G-quadruplex topologies (e.g., parallel, antiparallel, hybrid) have distinct CD spectral signatures.[15]
-
Sample Preparation : A solution of the G-quadruplex-forming DNA is prepared in a suitable buffer.
-
Measurement : The CD spectrum is recorded over a wavelength range of approximately 220-320 nm.
-
Ligand Titration : The ligand is titrated into the DNA solution, and CD spectra are recorded at each concentration to observe any changes in the G-quadruplex conformation.
-
Melting Studies : The thermal stability of the G-quadruplex in the absence and presence of the ligand can be determined by monitoring the CD signal at a specific wavelength as a function of temperature. An increase in the melting temperature (Tm) upon ligand addition indicates stabilization of the G-quadruplex.[17]
4. Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to study the kinetics of biomolecular interactions in real-time.[18][19][20] It provides data on association (ka) and dissociation (kd) rate constants, from which the dissociation constant (Kd) can be calculated.
-
Chip Preparation : A sensor chip with a gold surface is functionalized, and the G-quadruplex DNA is immobilized on the surface.
-
Binding Analysis : A solution containing the ligand (analyte) is flowed over the sensor chip surface. The binding of the ligand to the immobilized DNA causes a change in the refractive index at the surface, which is detected as a change in the SPR signal.
-
Kinetic Analysis : The association phase is monitored as the ligand flows over the surface, and the dissociation phase is monitored as buffer is flowed to wash away the bound ligand. The resulting sensorgram is fitted to a kinetic model to determine the rate constants.[21]
Signaling Pathways and Experimental Workflows
Pyridostatin-Induced DNA Damage Response
Pyridostatin stabilizes G-quadruplex structures, which can impede DNA replication and transcription, leading to the activation of DNA damage response pathways.[5][22][23] A key mechanism of action involves the activation of the cGAS/STING-dependent innate immune response.[22][23]
Caption: Pyridostatin-induced DNA damage signaling pathway.
Experimental Workflow for Structural Characterization
The following diagram illustrates a typical workflow for the comprehensive structural and biophysical characterization of a G-quadruplex ligand like Pyridostatin.
Caption: Workflow for G-quadruplex ligand characterization.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Common G-Quadruplex Binding Agents Found to Interact With i-Motif-Forming DNA: Unexpected Multi-Target-Directed Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A single-molecule platform for investigation of interactions between G-quadruplexes and small-molecule ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small molecule-induced DNA damage identifies alternative DNA structures in human genes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. NMR Studies of G-Quadruplex Structures and G-Quadruplex-Interactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. NMR Studies of G-Quadruplex Structures and G-Quadruplex-Interactive Compounds. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 11. Revealing the Energetics of Ligand-Quadruplex Interactions Using Isothermal Titration Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Quadruplex DNA Structure Characterization by Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]
- 16. CD Study of the G-Quadruplex Conformation | Springer Nature Experiments [experiments.springernature.com]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Surface Plasmon Resonance kinetic analysis of the interaction between G-quadruplex nucleic acids and an anti-G-quadruplex monoclonal antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Surface Plasmon Resonance kinetic analysis of the interaction between G-quadruplex nucleic acids and an anti-G-quadruplex monoclonal antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Surface plasmon resonance study of the interaction of N -methyl mesoporphyrin IX with G-quadruplex DNA - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C9CP06321H [pubs.rsc.org]
- 22. Anti‐tumoural activity of the G‐quadruplex ligand pyridostatin against BRCA1/2‐deficient tumours | EMBO Molecular Medicine [link.springer.com]
- 23. Anti‐tumoural activity of the G‐quadruplex ligand pyridostatin against BRCA1/2‐deficient tumours - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Biological Activity of the Telomeric G-Quadruplex Ligand Telomestatin in Cancer Cells
This technical guide provides an in-depth overview of the biological activities of Telomestatin, a potent G-quadruplex (G4) ligand, with a specific focus on its effects within cancer cells. The document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction to Telomestatin and Telomeric G-Quadruplexes
Telomeres, the protective caps (B75204) at the ends of eukaryotic chromosomes, are crucial for maintaining genomic stability. In most cancer cells, the enzyme telomerase is overexpressed, enabling indefinite proliferation by maintaining telomere length. The guanine-rich sequences of telomeric DNA can fold into four-stranded structures known as G-quadruplexes (G4s). The formation and stabilization of these G4 structures at telomeres can inhibit the activity of telomerase, leading to telomere shortening, DNA damage, and ultimately, cell death.
Telomestatin is a natural macrocycle isolated from Streptomyces anulatus that has been identified as a potent G4 ligand. It exhibits high selectivity for G4 structures over duplex DNA. By binding to and stabilizing telomeric G4s, Telomestatin effectively inhibits telomerase activity and induces a potent anti-proliferative effect in a wide range of cancer cells. This guide summarizes the key quantitative data, experimental protocols used to assess its activity, and the signaling pathways it modulates.
Quantitative Data on Biological Activity
The anti-cancer effects of Telomestatin have been quantified across various cancer cell lines and experimental systems. The following tables summarize key findings from the literature.
Table 1: In Vitro Anti-Proliferative Activity of Telomestatin
| Cancer Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) | Assay Type |
| A549 | Lung Carcinoma | 0.5 | 96 | SRB |
| MCF-7 | Breast Adenocarcinoma | 0.45 | 96 | SRB |
| U251 | Glioblastoma | 0.1-0.5 | 72 | Cell Counting |
| K562 | Chronic Myelogenous Leukemia | ~1.0 | 96 | WST-1 |
| HeLa | Cervical Carcinoma | 0.05 | 72 | MTT |
IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. SRB (Sulphorhodamine B), MTT, and WST-1 are colorimetric assays for determining cell viability.
Table 2: Telomerase Inhibition and Telomere Shortening
| Cancer Cell Line | Telomerase Inhibition (IC50, µM) | Method | Telomere Shortening | Method |
| K562 | 0.02 | TRAP Assay | Yes | TRF Analysis |
| U937 | 0.5 | TRAP Assay | Not Reported | Not Reported |
| MCF-7 | Not Reported | Not Reported | Yes | TRF Analysis |
TRAP (Telomeric Repeat Amplification Protocol) assay is a standard method for measuring telomerase activity. TRF (Terminal Restriction Fragment) analysis is a Southern blot-based method to measure the length of telomeres.
Table 3: Induction of Apoptosis and Senescence
| Cancer Cell Line | Apoptosis Induction | Senescence Induction | DNA Damage Marker |
| K562 | Yes (Caspase-3 activation) | Yes (SA-β-gal staining) | γ-H2AX foci formation |
| U251 | Yes | Yes | γ-H2AX foci formation |
| HeLa | Yes | Yes | Not Reported |
SA-β-gal (Senescence-Associated β-galactosidase) is a biomarker for senescent cells. γ-H2AX is a marker for DNA double-strand breaks.
Key Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of G4 ligand activity. The following sections describe standard protocols for key experiments.
The TRAP assay is a highly sensitive method to measure telomerase activity.
Principle: The assay involves two main steps. First, telomerase present in a cell extract adds telomeric repeats (TTAGGG) onto the 3' end of a synthetic DNA primer. Second, the extended products are amplified by PCR, and the resulting DNA ladder is visualized by gel electrophoresis. The intensity of the ladder reflects the level of telomerase activity.
Protocol:
-
Cell Lysate Preparation: Harvest 10^5 to 10^6 cells and wash with PBS. Resuspend the cell pellet in a low-salt lysis buffer (e.g., 10 mM Tris-HCl pH 7.5, 1 mM MgCl2, 1 mM EGTA, 0.5% CHAPS, 10% glycerol, 5 mM β-mercaptoethanol, and a protease inhibitor cocktail). Incubate on ice for 30 minutes and then centrifuge at 12,000 x g for 20 minutes at 4°C. The supernatant contains the active telomerase.
-
Telomerase Extension Reaction: In a PCR tube, mix the cell extract (containing 0.1-1 µg of protein) with a reaction buffer containing the TS primer (5'-AATCCGTCGAGCAGAGTT-3'), dNTPs, and the G4 ligand (e.g., Telomestatin) at various concentrations. Incubate at 30°C for 30 minutes to allow for telomeric repeat addition.
-
PCR Amplification: Add a PCR master mix containing Taq polymerase and the ACX reverse primer (5'-GCGCGGCTTACCCTTACCCTTACCCTAACC-3') to the reaction tube. Perform PCR with an initial denaturation at 94°C, followed by 30-35 cycles of 94°C, 50-60°C, and 72°C.
-
Detection: Analyze the PCR products on a 10-12% non-denaturing polyacrylamide gel. Stain the gel with a fluorescent dye (e.g., SYBR Green) and visualize the characteristic 6-bp ladder. An internal control is often included for normalization.
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, specifically by mitochondrial dehydrogenases, to form purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of Telomestatin and a vehicle control. Incubate for the desired period (e.g., 72 or 96 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader. The background absorbance at 690 nm is subtracted.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the dose-response curve to determine the IC50 value.
This assay is used to visualize DNA double-strand breaks (DSBs) within individual cells.
Principle: Following the formation of a DSB, the histone variant H2AX is rapidly phosphorylated at serine 139 to form γ-H2AX. This modified histone accumulates at the site of damage, forming discrete nuclear foci that can be visualized using a specific antibody.
Protocol:
-
Cell Culture and Treatment: Grow cells on glass coverslips and treat with Telomestatin for the desired time.
-
Fixation and Permeabilization: Wash the cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1% BSA in PBST) for 1 hour.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against γ-H2AX (e.g., rabbit anti-γ-H2AX) diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBST and then incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) for 1 hour in the dark.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope. The number of γ-H2AX foci per nucleus can be quantified using image analysis software.
Signaling Pathways and Experimental Workflows
The biological activity of Telomestatin is mediated through the induction of a DNA damage response (DDR) pathway. The following diagrams illustrate the proposed mechanism of action and a typical experimental workflow.
Caption: Mechanism of action for Telomestatin in cancer cells.
Caption: Workflow for evaluating Telomestatin's anti-cancer activity.
Conclusion
Telomestatin serves as a paradigm for G-quadruplex-targeting anti-cancer agents. By stabilizing telomeric G4 structures, it effectively inhibits telomerase, disrupts telomere maintenance, and activates the DNA damage response pathway, ultimately leading to cancer cell apoptosis or senescence. The quantitative data and experimental protocols outlined in this guide provide a framework for the continued investigation and development of G4 ligands as a promising class of cancer therapeutics. Further research is warranted to fully elucidate the complex downstream effects and to optimize the clinical application of these compounds.
The Stabilizing Effect of Pyridostatin on Telomeric G-Quadruplexes: A Technical Guide to Telomerase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of Pyridostatin (B1662821) (PDS), a well-characterized telomeric G-quadruplex (G4) ligand, and its inhibitory effect on telomerase. Pyridostatin serves as a model compound for a class of small molecules designed to stabilize the four-stranded G-quadruplex structures that can form in guanine-rich regions of DNA, particularly at the telomeres. By locking these structures in place, Pyridostatin effectively hinders the activity of telomerase, an enzyme crucial for telomere maintenance in the majority of cancer cells, thereby inducing cellular senescence and growth arrest. This document details the quantitative metrics of its inhibitory action, the experimental protocols to assess its efficacy, and the cellular pathways it modulates.
Core Mechanism of Action
Human telomeres consist of repetitive (TTAGGG)n sequences that can fold into G-quadruplex structures.[1] Telomerase, a reverse transcriptase, is responsible for maintaining the length of these telomeres, a process essential for the immortal phenotype of cancer cells. Pyridostatin and its analogues are designed to selectively bind to and stabilize these G-quadruplexes.[2][3][4] This stabilization prevents telomerase from accessing the 3' overhang of the telomere, thereby inhibiting its elongation activity.[5] The consequence of this inhibition is progressive telomere shortening, which triggers a DNA damage response, leading to cell cycle arrest and senescence in cancer cells.[1][2]
Quantitative Analysis of Pyridostatin's Efficacy
The effectiveness of Pyridostatin as a telomerase inhibitor and G-quadruplex stabilizing agent has been quantified through various biophysical and cellular assays. The following table summarizes key quantitative data for Pyridostatin and its analogues.
| Compound | Assay Type | Target | Metric | Value | Reference |
| Pyridostatin (PDS) | Direct Telomerase Assay | Telomerase | IC50 | 520 nM | [5] |
| Pyridostatin (PDS) | - | G-quadruplex DNA | Kd | 490 nM | [6] |
| Pyridostatin Analogue 9 | Cell Growth Assay | HT1080 Cells | IC50 | 0.2 - 0.5 µM | [2] |
| Pyridostatin (PDS) | FRET-Melting Assay | H-Telo G4 | ΔTm | ~35 K at 1 µM | [2] |
Signaling Pathways Modulated by Pyridostatin
Pyridostatin's stabilization of telomeric G-quadruplexes initiates a cascade of cellular events, primarily centered around the DNA Damage Response (DDR) and, in specific genetic contexts, the innate immune cGAS-STING pathway.
DNA Damage Response (DDR) Pathway
The inability of the replication machinery to resolve the stabilized G-quadruplexes leads to replication fork stalling and the generation of DNA double-strand breaks (DSBs).[7][8] This damage activates the DDR pathway, characterized by the phosphorylation of key sensor and effector proteins.
Caption: Pyridostatin-induced DNA Damage Response pathway.
cGAS-STING Pathway Activation
In cancer cells with deficiencies in DNA repair pathways, such as those with BRCA1/2 mutations, the DNA damage inflicted by Pyridostatin can lead to the formation of micronuclei containing fragmented DNA.[8][9][10] This cytosolic DNA is detected by the cGAS protein, triggering the STING pathway and an innate immune response.
Caption: Activation of the cGAS-STING pathway by Pyridostatin.
Experimental Protocols
Telomeric Repeat Amplification Protocol (TRAP) Assay
The TRAP assay is a standard method for measuring telomerase activity. However, it is important to note that G4-stabilizing ligands can interfere with the PCR amplification step, potentially leading to an overestimation of telomerase inhibition.[11] A direct telomerase assay is therefore recommended for accurate IC50 determination.
Objective: To determine the IC50 of a G4 ligand for telomerase.
Materials:
-
Telomerase-positive cell extract (e.g., from HEK293T cells)
-
TS primer (5'-AATCCGTCGAGCAGAGTT-3')
-
ACX reverse primer
-
dNTP mix
-
[α-³²P]dGTP
-
G4 ligand (e.g., Pyridostatin)
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 8.3, 50 mM KCl, 1 mM MgCl₂, 5 mM β-mercaptoethanol, 1 mM spermidine)
-
Polyacrylamide gel electrophoresis (PAGE) apparatus
-
Phosphorimager
Procedure:
-
Prepare serial dilutions of the G4 ligand.
-
In a reaction tube, combine the cell extract, reaction buffer, TS primer, and dNTPs (excluding dGTP).
-
Add the G4 ligand at various concentrations to the reaction tubes. Include a no-ligand control.
-
Initiate the telomerase extension reaction by adding [α-³²P]dGTP and incubate at 30°C for 45-60 minutes.
-
Stop the reaction by adding a stop buffer (e.g., formamide (B127407) with loading dye).
-
Denature the samples by heating at 95°C for 5 minutes.
-
Separate the radiolabeled extension products by PAGE.
-
Visualize the gel using a phosphorimager and quantify the band intensities.
-
Calculate the percentage of telomerase inhibition for each ligand concentration relative to the no-ligand control.
-
Determine the IC50 value by plotting the percentage of inhibition against the ligand concentration.
Förster Resonance Energy Transfer (FRET)-Melting Assay
This assay is used to assess the ability of a ligand to stabilize G-quadruplex structures.
Objective: To measure the change in melting temperature (ΔTm) of a G-quadruplex-forming oligonucleotide upon ligand binding.
Materials:
-
Dual-labeled G-quadruplex forming oligonucleotide (e.g., F21T: 5'-FAM-d(G3[T2AG3]3)-TAMRA-3')
-
Annealing buffer (e.g., 60 mM potassium cacodylate, pH 7.4)
-
G4 ligand (e.g., Pyridostatin)
-
Real-time PCR machine with a melting curve analysis module
Procedure:
-
Prepare a solution of the dual-labeled oligonucleotide in the annealing buffer.
-
Anneal the oligonucleotide by heating to 95°C for 5 minutes, followed by slow cooling to room temperature.
-
Prepare serial dilutions of the G4 ligand.
-
In a 96-well plate, mix the annealed oligonucleotide with the G4 ligand at various concentrations. Include a no-ligand control.
-
Perform a melting curve analysis on the real-time PCR machine, typically from 25°C to 95°C, with a slow ramp rate.
-
The melting temperature (Tm) is the temperature at which 50% of the G-quadruplexes have unfolded, resulting in a change in FRET signal.
-
Calculate the ΔTm by subtracting the Tm of the no-ligand control from the Tm of each ligand concentration. A positive ΔTm indicates stabilization of the G-quadruplex.
Caption: Workflow for the FRET-Melting Assay.
Clinical Perspective
While Pyridostatin itself has not entered clinical trials, its mechanism of action and preclinical efficacy have paved the way for other G-quadruplex ligands. For instance, CX-5461, another G4-stabilizing molecule, has been investigated in Phase I clinical trials for patients with BRCA1/2-deficient and other DNA repair-deficient cancers.[9] The development of these compounds highlights the therapeutic potential of targeting G-quadruplexes in oncology.
Conclusion
Pyridostatin is a potent and selective G-quadruplex ligand that effectively inhibits telomerase activity by stabilizing telomeric G4 structures. This leads to telomere dysfunction, activation of the DNA damage response, and cell cycle arrest in cancer cells. In tumors with compromised DNA repair mechanisms, Pyridostatin can also stimulate an anti-tumor immune response via the cGAS-STING pathway. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working on novel anti-cancer therapies targeting telomere maintenance.
References
- 1. pnas.org [pnas.org]
- 2. Pyridostatin analogues promote telomere dysfunction and long-term growth inhibition in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyridostatin analogues promote telomere dysfunction and long-term growth inhibition in human cancer cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Anti‐tumoural activity of the G‐quadruplex ligand pyridostatin against BRCA1/2‐deficient tumours | EMBO Molecular Medicine [link.springer.com]
- 9. Anti‐tumoural activity of the G‐quadruplex ligand pyridostatin against BRCA1/2‐deficient tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-tumoural activity of the G-quadruplex ligand pyridostatin against BRCA1/2-deficient tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Reevaluation of telomerase inhibition by quadruplex ligands and their mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
"Telomeric G4s ligand 1" cellular uptake and localization
An In-depth Technical Guide to the Cellular Uptake and Localization of Telomeric G-Quadruplex Ligands
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cellular uptake and localization of small molecule ligands designed to target telomeric G-quadruplexes (G4s). Given that "Telomeric G4s ligand 1" is a placeholder, this document synthesizes findings from a range of well-studied telomeric G4 ligands to present a broad and technically detailed perspective.
Introduction to Telomeric G-Quadruplex Ligands
G-quadruplexes are non-canonical secondary structures formed in guanine-rich nucleic acid sequences.[1] In human cells, these structures are notably found at the ends of chromosomes, in telomeric regions, as well as in the promoter regions of oncogenes.[1][2] The stabilization of telomeric G-quadruplexes by small molecule ligands can inhibit the activity of telomerase, an enzyme crucial for telomere elongation and the immortalization of cancer cells.[3][4] This makes G4 ligands a promising class of anti-cancer therapeutics.[4][5] Understanding their cellular uptake and subcellular localization is critical for their development as effective drugs.
Cellular Uptake Mechanisms
The entry of G4 ligands into cells is a crucial first step for their therapeutic action. While the precise mechanisms can vary depending on the ligand's chemical structure, some general principles have been observed.
One studied mechanism involves transporter-mediated uptake. For instance, a class of carbohydrate-naphthalene diimide conjugates has been shown to be translocated into cancer cells primarily through glucose transporters (GLUTs), with a significant role played by GLUT4.[6] The efficiency of this uptake is sensitive to the molecular structure of the ligand, particularly the linker connecting the carbohydrate moiety to the G4-binding scaffold.[6]
Subcellular Localization
Upon entering the cell, G4 ligands typically accumulate in specific subcellular compartments, which is indicative of their target engagement.
-
Nuclear and Nucleolar Accumulation : A primary localization site for many G4 ligands is the cell nucleus.[3][7] Within the nucleus, there is often a pronounced accumulation in the nucleoli.[7] This is significant as nucleoli are known to be rich in G-quadruplex forming sequences.[7] The anticancer agent Quarfloxin (CX-3543), a G4-binder that entered clinical trials, is also known to accumulate in the nucleoli.[7]
-
Mitochondrial and Lysosomal Localization : While the nucleus is a major target, some G4 ligands have been observed in other organelles. The specific G4 structure can influence localization, with ligands targeting parallel G4s found mainly in lysosomes, while those targeting non-parallel G4s are detected in mitochondria.[8]
-
Co-localization with G-Quadruplex Structures : A key piece of evidence for on-target activity is the co-localization of a ligand with G-quadruplex structures themselves. This is often demonstrated using immunofluorescence with G4-specific antibodies like BG4.[7][9] The observation of a ligand's fluorescent signal overlapping with the antibody's signal confirms that the ligand is binding to its intended target within the cell.[7]
Quantitative Data on Cellular Uptake and Localization
Quantitative analysis is essential for comparing the efficacy of different G4 ligands. The following tables summarize key quantitative findings from the literature.
| Ligand Class | Cell Line(s) | Key Quantitative Finding | Reference(s) |
| Carbohydrate-Naphthalene Diimide Conjugates | Cancer cell lines | Ligands with a short ethylene (B1197577) linker between the sugar and the NDI scaffold showed 2-3 fold more efficient cellular uptake compared to those with a direct linkage. | [6] |
Table 1: Quantitative Cellular Uptake Data
| Parameter Measured | Cell Line(s) | Key Quantitative Finding | Reference(s) |
| Number of BG4 Foci (G-quadruplexes) | Human cells | Over a 2-fold reduction in the number of G4 foci was observed after treatment with aphidicolin, an inhibitor of DNA synthesis. | [9] |
| Number of G-quadruplexes per Nuclear Volume | HaCaT, HeLa, hESCs, MEFs | The highest number of G-quadruplexes per nuclear volume was observed in human embryonic stem cells (hESCs). | [10] |
Table 2: Quantitative Subcellular Localization Data
Experimental Protocols
A variety of advanced microscopy and molecular biology techniques are employed to study the cellular uptake and localization of G4 ligands.
Fluorescence Microscopy
This is a cornerstone technique for visualizing G4 ligands in cells.
-
Principle : Many G4 ligands are intrinsically fluorescent, or they can be tagged with a fluorophore. When the ligand binds to a G4 structure, its fluorescence properties may change, and its location within the cell can be visualized using a fluorescence microscope. Confocal microscopy is often used to obtain high-resolution 3D images.[8]
-
Protocol Outline :
-
Culture cells on glass-bottom dishes or coverslips suitable for microscopy.
-
Incubate the cells with the fluorescent G4 ligand at a predetermined concentration and for a specific duration.
-
Wash the cells with phosphate-buffered saline (PBS) to remove any unbound ligand.
-
(Optional) Stain for specific organelles (e.g., with MitoTracker for mitochondria or LysoTracker for lysosomes) or for the nucleus (e.g., with DAPI).
-
Image the cells using a confocal microscope with the appropriate laser lines and emission filters for the ligand and any co-stains.
-
Immunofluorescence and Co-localization
This method provides strong evidence of a ligand binding to G4 structures in the cellular context.
-
Principle : A primary antibody that specifically recognizes G-quadruplex structures (e.g., BG4) is used to label the G4s.[7][9] A fluorescently-labeled secondary antibody is then used to detect the primary antibody. The cells are also treated with the fluorescent G4 ligand. Co-localization of the ligand's fluorescence with the antibody's signal indicates on-target binding.
-
Protocol Outline :
-
Treat cells with the fluorescent G4 ligand.
-
Fix the cells with a suitable fixative (e.g., paraformaldehyde).
-
Permeabilize the cells to allow antibody entry (e.g., with Triton X-100).
-
Block non-specific antibody binding sites with a blocking solution (e.g., bovine serum albumin).
-
Incubate with the primary anti-G4 antibody (e.g., BG4).
-
Wash to remove unbound primary antibody.
-
Incubate with a fluorescently-labeled secondary antibody.
-
Wash to remove unbound secondary antibody.
-
Mount the coverslips on microscope slides and image.
-
Fluorescence Lifetime Imaging Microscopy (FLIM)
FLIM is an advanced technique that provides information beyond fluorescence intensity, helping to distinguish between different binding states of a ligand.[11][12]
-
Principle : The fluorescence lifetime is the average time a molecule remains in its excited state before returning to the ground state. This lifetime can change when a fluorescent ligand binds to its target. FLIM measures this lifetime at each pixel of an image, allowing for the differentiation of G4-bound ligand from unbound or non-specifically bound ligand, even if their fluorescence intensities are similar.[13]
-
Protocol Outline :
-
Prepare and treat cells with the fluorescent G4 ligand as for standard fluorescence microscopy.
-
Acquire images using a microscope equipped with a pulsed laser and time-correlated single-photon counting (TCSPC) or frequency-domain hardware.
-
Analyze the acquired data to generate a fluorescence lifetime map of the cells.
-
Visualized Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate key experimental workflows and the mechanism of action of telomeric G4 ligands.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Recent Developments in Small-Molecule Ligands of Medicinal Relevance for Harnessing the Anticancer Potential of G-Quadruplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in targeting the telomeric G-quadruplex DNA sequence with small molecules as a strategy for anticancer therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. G-quadruplex DNA targeted metal complexes acting as potential anticancer drugs - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Subcellular Duplex DNA and G‐Quadruplex Interaction Profiling of a Hexagonal PtII Metallacycle - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In-cell optical imaging of exogenous G-quadruplex DNA by fluorogenic ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitative Visualization of DNA G-quadruplex Structures in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. G-Quadruplex Structures Colocalize with Transcription Factories and Nuclear Speckles Surrounded by Acetylated and Dimethylated Histones H3 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Binding of Small Molecules to G-quadruplex DNA in Cells Revealed by Fluorescence Lifetime Imaging Microscopy of o-BMVC Foci | MDPI [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. d-nb.info [d-nb.info]
In Vitro Characterization of Telomeric G-Quadruplex Ligands: A Technical Guide
This technical guide provides an in-depth overview of the preliminary in vitro studies for evaluating ligands that target telomeric G-quadruplexes (G4s). The content is tailored for researchers, scientists, and professionals in the field of drug development. It covers key experimental protocols, data presentation, and the visualization of experimental workflows. For the purpose of illustrating data, we will refer to a representative telomeric G4 ligand, N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-1H-1,3-benzodiazol-2-amine (BPBA) , based on available research.[1]
Introduction to Telomeric G-Quadruplexes as Drug Targets
G-quadruplexes are non-canonical secondary structures of nucleic acids formed in guanine-rich sequences.[2][3] In human cells, the telomeric DNA at the ends of chromosomes consists of tandem repeats of the sequence d(TTAGGG), which can fold into G-quadruplex structures.[4][5] The formation of these G4 structures can inhibit the activity of telomerase, an enzyme that is upregulated in the majority of cancer cells and is crucial for maintaining telomere length and cellular immortality.[4][6][7] Consequently, small molecules that can bind to and stabilize telomeric G-quadruplexes are promising candidates for anticancer therapeutics.[6][7][8]
The preliminary in vitro evaluation of these ligands is a critical step in the drug discovery process. This involves a series of biophysical and biochemical assays to determine their binding affinity, selectivity, and mechanism of action.
Quantitative Data Presentation
A systematic presentation of quantitative data is essential for comparing the efficacy and selectivity of different G4 ligands. The following tables summarize key parameters for the representative ligand BPBA.
Table 1: Thermal Stabilization of G-Quadruplex Structures by BPBA [1]
| G-Quadruplex Target | Sequence Origin | Topology | ΔTm (°C) ± SD |
| TERRA | Telomeric RNA | Parallel | 3.4 ± 0.1 |
| c-kit2 | c-kit Promoter | Parallel | 18.7 ± 1.0 |
| c-myc | c-myc Promoter | Parallel | 9.4 ± 0.5 |
| Tel23 | Telomeric DNA | Hybrid (3+1) | 0.7 ± 0.2 |
| GSEC | TERRA-like RNA | Parallel | < 3 |
| Bcl-2 | Bcl-2 Promoter | Parallel | < 3 |
Note: ΔTm represents the change in the melting temperature of the G-quadruplex upon ligand binding, indicating the extent of stabilization.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of in vitro studies. Below are the protocols for key experiments used in the characterization of telomeric G4 ligands.
The FRET melting assay is a widely used method to assess the stabilization of G-quadruplex structures by a ligand.[9][10][11][12] The principle relies on a DNA or RNA oligonucleotide labeled with a donor fluorophore at one end and an acceptor (quencher) at the other. In the folded G-quadruplex conformation, the donor and acceptor are in close proximity, leading to quenching of the donor's fluorescence. Upon thermal denaturation, the oligonucleotide unfolds, increasing the distance between the donor and acceptor, resulting in an increase in fluorescence. The melting temperature (Tm) is the temperature at which 50% of the G-quadruplexes are unfolded. An increase in Tm in the presence of a ligand indicates stabilization.
Protocol:
-
Oligonucleotide Preparation: A G-quadruplex-forming oligonucleotide (e.g., F21T: FAM-(TTAGGG)3T-TAMRA) is synthesized with a fluorescent donor (e.g., FAM) and a quencher (e.g., TAMRA).
-
Reaction Mixture: Prepare a reaction mixture containing the fluorescently labeled oligonucleotide (e.g., 0.2 µM), a potassium-containing buffer (e.g., 10 mM lithium cacodylate, pH 7.2, 100 mM KCl), and the ligand at the desired concentration.
-
Thermal Denaturation: The reaction mixture is subjected to a temperature gradient (e.g., from 25 °C to 95 °C with a ramp rate of 0.5 °C/min) in a real-time PCR machine.
-
Data Acquisition: Fluorescence is monitored continuously during the temperature increase.
-
Data Analysis: The melting temperature (Tm) is determined by calculating the first derivative of the melting curve. The change in melting temperature (ΔTm) is calculated as Tm (with ligand) - Tm (without ligand).
The TRAP assay is a highly sensitive PCR-based method to measure telomerase activity and its inhibition by G4 ligands.[13][14][15] It involves two main steps: telomerase-mediated extension of a substrate oligonucleotide and subsequent PCR amplification of the extension products.
Protocol:
-
Cell Lysate Preparation: Prepare cell extracts containing active telomerase using a suitable lysis buffer (e.g., CHAPS-based buffer).
-
Telomerase Extension: In the first step, the cell lysate is incubated with a substrate primer (e.g., TS primer: 5'-AATCCGTCGAGCAGAGTT-3'), dNTPs, and the G4 ligand at various concentrations. This reaction is typically carried out at 30°C for 30 minutes.
-
PCR Amplification: In the second step, the telomerase extension products are amplified by PCR using a forward primer (TS) and a reverse primer (e.g., ACX). An internal control (ITAS) is often included to control for PCR inhibition.[6]
-
Product Detection: The amplified products are separated by polyacrylamide gel electrophoresis (PAGE) and visualized by staining (e.g., SYBR Gold).
-
Data Analysis: The intensity of the characteristic 6-base pair ladder is quantified to determine the level of telomerase activity. The IC50 value, the concentration of the ligand that inhibits 50% of telomerase activity, is then calculated.
A modified version, the TRAP-G4 assay , incorporates a G-quadruplex-forming sequence into the primer to more accurately assess the inhibitory properties of G4 ligands on telomerase activity.[16]
CD spectroscopy is a powerful technique to investigate the conformation of G-quadruplexes and the structural changes induced by ligand binding. Different G-quadruplex topologies (e.g., parallel, antiparallel, hybrid) exhibit distinct CD spectra.[3]
Protocol:
-
Sample Preparation: Prepare samples containing the G-quadruplex-forming oligonucleotide (e.g., 5 µM) in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.5, 100 mM KCl) in the absence and presence of the ligand.
-
Spectral Acquisition: Record CD spectra at a controlled temperature (e.g., 25 °C) over a wavelength range of 220-320 nm.
-
Data Analysis: The characteristic peaks in the CD spectrum are analyzed to determine the G-quadruplex topology. For instance, a positive peak around 265 nm and a negative peak around 240 nm are characteristic of a parallel G-quadruplex.[2] Changes in the CD spectrum upon ligand addition can indicate ligand-induced conformational changes.
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation. This assay is used to determine the cytotoxic effects of the G4 ligand on cancer cells.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HeLa or U2OS) in a 96-well plate and allow them to adhere overnight.
-
Ligand Treatment: Treat the cells with various concentrations of the G4 ligand for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or isopropanol).
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, the concentration of the ligand that reduces cell viability by 50%.
Visualization of Workflows and Pathways
Graphical representations of experimental workflows and signaling pathways can greatly aid in understanding the complex processes involved in the study of G4 ligands.
Caption: Workflow for the FRET-based G-quadruplex melting assay.
Caption: Mechanism of telomerase inhibition by G-quadruplex stabilization.
Caption: Workflow of the Telomeric Repeat Amplification Protocol (TRAP) assay.
References
- 1. Targeting of Telomeric Repeat-Containing RNA G-Quadruplexes: From Screening to Biophysical and Biological Characterization of a New Hit Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting of Telomeric Repeat-Containing RNA G-Quadruplexes: From Screening to Biophysical and Biological Characterization of a New Hit Compound [mdpi.com]
- 3. Human Telomeric G-Quadruplex Structures and G-Quadruplex-Interactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recognition and Binding of Human Telomeric G-Quadruplex DNA by Unfolding Protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An assay for human telomeric G-quadruplex DNA binding drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Physiological relevance of telomeric G-quadruplex formation: a potential drug target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanistic insight into ligand binding to G-quadruplex DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorescence-based melting assays for studying quadruplex ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Assessment of selectivity of G-quadruplex ligands via an optimised FRET melting assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. High-Throughput Screening of G-Quadruplex Ligands by FRET Assay | Springer Nature Experiments [experiments.springernature.com]
- 13. TRAP Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. telomer.com.tr [telomer.com.tr]
- 15. researchgate.net [researchgate.net]
- 16. aacrjournals.org [aacrjournals.org]
The G-Quadruplex Ligand RHPS4: A Technical Guide to its Role in the Telomeric DNA Damage Response
For Researchers, Scientists, and Drug Development Professionals
Introduction
Telomeres, the protective nucleoprotein caps (B75204) at the ends of eukaryotic chromosomes, are critical for maintaining genomic stability. Their unique G-rich sequences can fold into non-canonical DNA secondary structures known as G-quadruplexes (G4s). The stabilization of these G4 structures by small molecule ligands has emerged as a promising anti-cancer strategy. These ligands can inhibit telomerase, the enzyme responsible for telomere elongation in most cancer cells, and induce a potent DNA damage response (DDR) at telomeres, leading to cell cycle arrest and apoptosis. This technical guide focuses on a well-characterized telomeric G4 ligand, RHPS4 (3,11-difluoro-6,8,13-trimethyl-8H-quino[4,3,2-kl]acridinium methosulfate), providing an in-depth overview of its mechanism of action, experimental validation, and the associated DNA damage response pathways.
RHPS4: A Potent Stabilizer of Telomeric G-Quadruplexes
RHPS4 is a pentacyclic acridine (B1665455) derivative that has been extensively studied for its high affinity and selectivity for telomeric G4 structures.[1][2] Its interaction with these structures inhibits telomerase activity and disrupts the protective shelterin complex, ultimately exposing the telomere and triggering a DNA damage response.
Quantitative Analysis of RHPS4 Activity
The efficacy of RHPS4 has been quantified across various cancer cell lines and in preclinical models. The following tables summarize key quantitative data from published studies.
Table 1: In Vitro Activity of RHPS4
| Parameter | Cell Line(s) | Value | Reference(s) |
| Telomerase Inhibition IC50 | - | 0.33 µM | [3] |
| Mean Cytotoxicity IC50 (4-day growth inhibition) | Various cancer cell lines | 7.02 µM | [4] |
| Induction of Senescent-like Growth Arrest | MCF-7 | 0.5 - 1 µM (15 days) | [3] |
| Induction of γH2AX phosphorylation | Transformed and tumor cells | 1 µM (4 days) | [3] |
| Cell Proliferation Inhibition | MCF-7 | 0.2, 0.5, 1 µM (7 days) | [3] |
| Cell Cycle Arrest | Melanoma cell lines | Dose-dependent S-G2/M accumulation | [5] |
Table 2: In Vivo Antitumor Activity of RHPS4
| Animal Model | Tumor Type | Dosage and Administration | Outcome | Reference(s) |
| CD-1 nude mice | CG5 breast xenografts | 15 mg/kg, IV, daily for 15 days | ~80% tumor weight inhibition, 40% cured | [3][6] |
| CD-1 nude mice | M14, PC3, HT29, H460 xenografts | 15 mg/kg, IV, daily for 15 days | ~50% tumor weight inhibition, 10-15 day tumor growth delay | [3][6] |
| Tumor-bearing mice | HT29 xenografts | Irinotecan followed by RHPS4 | Significant inhibition and delay of tumor growth, increased survival | [7][8][9] |
The RHPS4-Induced DNA Damage Response Signaling Pathway
RHPS4 treatment triggers a robust DNA damage response localized at the telomeres. This is primarily initiated by the displacement of the shelterin proteins, POT1 and TRF2, from the telomeric DNA due to the stabilization of the G4 structure.[10][11] This "uncapping" of the telomere exposes the chromosome end, which is then recognized by the DNA damage surveillance machinery. The subsequent signaling cascade is predominantly mediated by the ATR (Ataxia Telangiectasia and Rad3-related) kinase, which in turn activates the ATM (Ataxia Telangiectasia Mutated) signaling pathway.[1] This leads to the phosphorylation of the histone variant H2AX (forming γH2AX) and the recruitment of other DDR factors, such as 53BP1 and RAD17, to the telomeres, forming Telomere Dysfunction-Induced Foci (TIFs).[10][11] The persistent activation of this pathway ultimately leads to cell cycle arrest, senescence, or apoptosis.[5]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Telomere Dysfunction-Induced Foci (TIF) Assay
This assay is used to visualize the co-localization of DNA damage markers with telomeres.
Protocol:
-
Cell Culture and Treatment: Seed cells on coverslips and treat with the desired concentration of RHPS4 (e.g., 0.5 µM) for the specified duration (e.g., 24 hours).[12]
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix with 2% paraformaldehyde for 10 minutes at room temperature.
-
Permeabilize with 0.5% NP-40 in PBS for 10 minutes at room temperature.[13]
-
-
Blocking: Block with 1% BSA in PBS for 30 minutes at 37°C.
-
Primary Antibody Incubation: Incubate with primary antibodies against a telomeric protein (e.g., anti-TRF1 or anti-TRF2) and a DNA damage marker (e.g., anti-γH2AX or anti-53BP1) in blocking buffer for 2 hours at room temperature.[13][14]
-
Secondary Antibody Incubation: Wash with PBS and incubate with fluorescently-labeled secondary antibodies for 1 hour at room temperature in the dark.
-
Mounting and Imaging: Wash with PBS, counterstain DNA with DAPI, and mount the coverslips on slides. Visualize and quantify TIFs (co-localized foci) using fluorescence microscopy.[15]
Chromatin Immunoprecipitation (ChIP) Assay
ChIP is used to determine the association of specific proteins with telomeric DNA.
Protocol:
-
Cross-linking: Treat cells with 1% formaldehyde (B43269) for 10 minutes at room temperature to cross-link proteins to DNA. Quench with glycine.[16]
-
Cell Lysis and Chromatin Shearing: Lyse cells and sonicate the chromatin to obtain fragments of 200-1000 bp.[16]
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G agarose (B213101) beads.
-
Incubate the chromatin overnight at 4°C with an antibody against the protein of interest (e.g., TRF2, POT1) or a control IgG.[17]
-
Add protein A/G agarose beads to precipitate the antibody-protein-DNA complexes.
-
-
Washes: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.[18]
-
Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by heating at 65°C.[17]
-
DNA Purification: Purify the DNA using a PCR purification kit.
-
Analysis: Quantify the amount of telomeric DNA in the immunoprecipitated samples by qPCR using primers specific for telomeric repeats.
Western Blotting for DNA Damage Markers
This technique is used to quantify the levels of key DDR proteins.
Protocol:
-
Cell Lysis and Protein Extraction: Treat cells with RHPS4, harvest, and lyse in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against the protein of interest (e.g., γH2AX, 53BP1, total H2AX) overnight at 4°C.[19][20]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities relative to a loading control (e.g., β-actin or total histone H3).[20]
Conclusion
The telomeric G-quadruplex ligand RHPS4 represents a potent anti-cancer agent that acts by stabilizing G4 structures at telomeres, leading to the induction of a robust and localized DNA damage response. This technical guide has provided a comprehensive overview of the quantitative aspects of RHPS4 activity, the signaling pathways it perturbs, and detailed protocols for the key experimental assays used to characterize its effects. This information serves as a valuable resource for researchers and drug development professionals working to advance G4-targeted cancer therapies. Further investigation into the long-term consequences of RHPS4-induced telomere dysfunction and its potential in combination therapies will be crucial for its clinical translation.
References
- 1. Stabilization of quadruplex DNA perturbs telomere replication leading to the activation of an ATR-dependent ATM signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The G-quadruplex-stabilising agent RHPS4 induces telomeric dysfunction and enhances radiosensitivity in glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Biological activity of the G-quadruplex ligand RHPS4 (3,11-difluoro-6,8,13-trimethyl-8H-quino[4,3,2-kl]acridinium methosulfate) is associated with telomere capping alteration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. content-assets.jci.org [content-assets.jci.org]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. G-quadruplex ligand RHPS4 potentiates the antitumor activity of camptothecins in preclinical models of solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Identification of peptidomimetic telomere dysfunction inhibitor (TELODIN) through telomere dysfunction-induced foci (TIF) assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. An optimized proximity ligation assay to detect telomere dysfunction induced foci in human and mouse cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. encodeproject.org [encodeproject.org]
- 18. ChIP Protocol | Proteintech Group [ptglab.com]
- 19. Telomere uncapping by the G-quadruplex ligand RHPS4 inhibits clonogenic tumour cell growth in vitro and in vivo consistent with a cancer stem cell targeting mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Telomeric G4s Ligand 1 (Compound R1)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental protocols for the characterization and evaluation of Telomeric G4s Ligand 1, a novel quinoxaline (B1680401) analog identified as a potent telomeric G-quadruplex (G4) stabilizing agent with significant antitumor and immunomodulatory effects. This document outlines the methodologies for assessing its biophysical interaction with telomeric G4s, its cellular mechanisms of action including DNA damage induction and cell cycle arrest, and its in vivo efficacy in a preclinical cancer model.
Biophysical Characterization of Ligand-G4 Interaction
The primary mechanism of this compound is its ability to bind to and stabilize G-quadruplex structures in telomeric DNA. The following protocols are fundamental for characterizing this interaction.
G4-Quadruplex Formation
A prerequisite for all biophysical assays is the correct folding of the telomeric DNA sequence into a G-quadruplex structure.
Protocol:
-
Synthesize or procure a telomeric DNA oligonucleotide, for example, a 22-mer sequence like 5'-AGGGTTAGGGTTAGGGTTAGGG-3'.
-
Dissolve the oligonucleotide in a buffer containing a monovalent cation, typically potassium, to facilitate G4 formation (e.g., 10 mM potassium phosphate, 70 mM KCl, pH 7.2).
-
To ensure proper folding, heat the solution to 95°C for 5-10 minutes.
-
Allow the solution to cool slowly to room temperature over a period of 1-2 hours.
-
Let the solution equilibrate at room temperature or 4°C for 12-16 hours before use.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is employed to confirm the formation of a G-quadruplex structure and to observe any conformational changes upon ligand binding. Parallel G-quadruplex structures, which are often promoted by ligands, typically show a positive peak around 260 nm and a negative peak around 240 nm.
Protocol:
-
Prepare the folded G-quadruplex DNA solution as described in section 1.1.
-
Dilute the G4 DNA to a final concentration of approximately 2-5 µM in the potassium-containing buffer.
-
Record a baseline CD spectrum of the buffer alone.
-
Record the CD spectrum of the folded G-quadruplex DNA from 220 nm to 320 nm.
-
For ligand interaction studies, titrate increasing concentrations of this compound into the G4 DNA solution and record the spectrum after each addition.
-
Subtract the buffer baseline from all spectra and normalize the data for presentation.
Fluorescence Resonance Energy Transfer (FRET) Melting Assay
This assay is used to determine the thermal stability of the G-quadruplex in the presence and absence of the ligand. An increase in the melting temperature (Tm) upon ligand binding indicates stabilization of the G4 structure.
Protocol:
-
Utilize a telomeric oligonucleotide dually labeled with a fluorescent donor (e.g., FAM) and an acceptor (e.g., TAMRA) at its 5' and 3' ends, respectively.
-
Prepare the folded, dual-labeled G4 DNA at a concentration of approximately 0.2 µM in a potassium-containing buffer.
-
In a 96-well plate, prepare solutions of the folded G4 DNA with and without varying concentrations of this compound. Include a DMSO control, as the ligand is likely dissolved in it.
-
Use a real-time PCR instrument to monitor the fluorescence of the donor fluorophore while increasing the temperature from 25°C to 95°C in increments of 1°C per minute.
-
The melting temperature (Tm) is the temperature at which 50% of the G-quadruplex structures are unfolded, resulting in a significant change in fluorescence.
-
Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the G4 DNA alone from the Tm in the presence of the ligand.
In Vitro Cellular Assays
The following protocols are designed to elucidate the cellular effects of this compound on cancer cells. The primary research on this ligand utilized the MDA-MB-231 human breast cancer cell line.
Cell Culture
MDA-MB-231 cells are typically cultured in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity and Antiproliferation Assay
This assay determines the concentration-dependent inhibitory effect of the ligand on cancer cell growth.
Protocol:
-
Seed MDA-MB-231 cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (e.g., ranging from nanomolar to micromolar concentrations) for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, assess cell viability using a standard method such as the MTT, SRB, or CellTiter-Glo assay according to the manufacturer's instructions.
-
Calculate the IC50 value, which is the concentration of the ligand that inhibits cell growth by 50%.
Immunofluorescence for DNA Damage (γH2AX) and R-loops
This compound is known to induce DNA damage responses. The formation of γH2AX foci is a marker for DNA double-strand breaks, while the accumulation of R-loops (three-stranded nucleic acid structures) at telomeres is another consequence of G4 stabilization.
Protocol:
-
Grow MDA-MB-231 cells on glass coverslips in a 24-well plate.
-
Treat the cells with this compound at concentrations of 1-4 µM for 24 hours.
-
Fix the cells with 4% paraformaldehyde for 15-30 minutes at room temperature.
-
Permeabilize the cells with 0.3% Triton X-100 in PBS for 10-30 minutes.
-
Block non-specific antibody binding with 5% BSA in PBS for 30-60 minutes.
-
Incubate the cells with primary antibodies against γH2AX and/or a DNA-RNA hybrid (S9.6 antibody for R-loops) overnight at 4°C.
-
Wash the cells with PBS and incubate with fluorescently labeled secondary antibodies for 1-2 hours at room temperature in the dark.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides and visualize using a fluorescence or confocal microscope.
-
Quantify the number and intensity of foci per nucleus using image analysis software like Fiji/ImageJ.
Cell Cycle Analysis
This protocol determines the effect of the ligand on cell cycle progression. G4 ligands often induce a G2/M phase arrest.
Protocol:
-
Seed MDA-MB-231 cells in a 6-well plate and treat with 1-4 µM of this compound for 24 hours.
-
Harvest the cells, including any floating cells, and wash with cold PBS.
-
Fix the cells by adding them dropwise into cold 70% ethanol (B145695) while vortexing, and store at -20°C for at least 30 minutes.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay
The induction of apoptosis (programmed cell death) is a key outcome of effective anticancer agents.
Protocol:
-
Treat MDA-MB-231 cells with this compound (1-4 µM) for 24 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add fluorochrome-conjugated Annexin V and a viability dye like propidium iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry. Live cells will be negative for both stains, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic or necrotic cells will be positive for both.
In Vivo Antitumor Efficacy and Immunomodulation
The following protocol outlines a general procedure for evaluating the in vivo effects of this compound in a breast cancer mouse model.
Animal Model and Treatment
A syngeneic mouse model, such as BALB/c mice bearing 4T1 mammary carcinoma cells, is suitable for studying both antitumor efficacy and immunomodulatory effects.
Protocol:
-
Inject 4-week-old female BALB/c mice with 4T1 cells into the mammary fat pad.
-
Once tumors are established and reach a palpable size, randomize the mice into treatment and control groups.
-
Administer this compound at a dosage of 10 mg/kg via intraperitoneal (i.p.) injection every other day for a specified period (e.g., 14 days). The control group should receive the vehicle solution.
-
Monitor tumor growth by measuring tumor volume with calipers regularly.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and harvest the tumors for further analysis.
Analysis of Immune Cell Infiltration
To assess the immunomodulatory effects of the ligand, the infiltration of T cells into the tumor microenvironment is analyzed.
Protocol:
-
Excise tumors from the treated and control mice.
-
Mechanically and enzymatically digest the tumor tissue to obtain a single-cell suspension.
-
Stain the single-cell suspension with a panel of fluorescently labeled antibodies against immune cell markers, such as CD3, CD4, and CD8, to identify T cell populations.
-
Analyze the stained cells by flow cytometry to quantify the percentage of CD4+ and CD8+ T cells within the tumor.
-
Serum can also be collected to measure cytokine levels using methods like ELISA or multiplex bead arrays.
Quantitative Data Summary
| Assay | Parameter | Reported Value for this compound (R1) | Cell Line/Model |
| Cellular Assays | Concentration Range | 1-4 µM | MDA-MB-231 |
| Incubation Time | 24 hours | MDA-MB-231 | |
| In Vivo Assay | Dosage | 10 mg/kg | 4T1 tumor-bearing BALB/c mice |
| Administration Route | Intraperitoneal (i.p.) | 4T1 tumor-bearing BALB/c mice | |
| Treatment Schedule | Every other day for 14 days | 4T1 tumor-bearing BALB/c mice |
Visualizations
Application Notes and Protocols: Characterization of Telomeric G-Quadruplex Ligand Interactions using Circular Dichroism Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Telomeres, the protective caps (B75204) at the ends of eukaryotic chromosomes, are crucial for maintaining genomic stability. Their G-rich sequences can fold into non-canonical four-stranded structures known as G-quadruplexes (G4s). These structures are implicated in key cellular processes, including the regulation of telomerase, the enzyme responsible for telomere elongation in most cancer cells. The stabilization of telomeric G4s by small molecule ligands has emerged as a promising anti-cancer strategy, as it can inhibit telomerase activity and trigger a DNA damage response, leading to cell cycle arrest and apoptosis.[1][2][3]
Circular Dichroism (CD) spectroscopy is a powerful and widely used biophysical technique to study the conformation of nucleic acids and their interactions with ligands.[4][5][6] CD is particularly sensitive to the helical arrangement of the bases in G4s, providing distinct spectral signatures for different G4 topologies (e.g., parallel, antiparallel, and hybrid).[7] Ligand binding can induce conformational changes in the G4 structure and enhance its thermal stability, both of which can be readily monitored by CD spectroscopy.
This document provides detailed application notes and protocols for the characterization of the interaction between a model telomeric G-quadruplex ligand, BRACO-19, and a human telomeric G-quadruplex (hTelo) sequence using CD spectroscopy. BRACO-19 is a well-characterized acridine-based compound that binds to and stabilizes telomeric G4s, leading to telomere dysfunction.[2][8][9]
Data Presentation
Table 1: Quantitative Data from CD Titration of hTelo with BRACO-19
This table summarizes the typical changes in CD ellipticity observed upon titrating a pre-formed human telomeric G-quadruplex (hTelo) with increasing concentrations of BRACO-19. The data illustrates the ligand-induced conformational changes of the G4 structure.
| Molar Ratio (BRACO-19:hTelo) | Wavelength (nm) | Change in Molar Ellipticity (mdeg) | Inferred Conformational Change |
| 1:1 | 260 | Increase | Transition towards a more parallel G4 topology |
| 1:1 | 295 | Decrease | Loss of antiparallel/hybrid character |
| 2:1 | 260 | Further Increase | Continued stabilization of the parallel conformation |
| 2:1 | 295 | Further Decrease | Predominance of the parallel G4 structure |
| 4:1 | 260 | Saturation | Binding sites are likely saturated |
| 4:1 | 295 | Saturation | Stable ligand-G4 complex formed |
Note: The exact values can vary depending on the specific telomeric sequence, buffer conditions, and instrument parameters. The data presented here is representative of the trends observed in the literature.
Table 2: Quantitative Data from CD Melting Analysis of hTelo with BRACO-19
This table presents the change in melting temperature (Tm) of the hTelo G-quadruplex upon the addition of BRACO-19. An increase in Tm indicates stabilization of the G4 structure by the ligand.
| Sample | Melting Temperature (Tm) in °C | Change in Melting Temperature (ΔTm) in °C |
| hTelo (unliganded) | 58.5 | - |
| hTelo + 1 molar equivalent BRACO-19 | 65.3 | +6.8 |
| hTelo + 2 molar equivalents BRACO-19 | 72.1 | +13.6 |
| hTelo + 5 molar equivalents BRACO-19 | >85 | >26.5 |
Note: Data is based on studies with similar telomeric sequences and ligands. The magnitude of ΔTm is a measure of the ligand's ability to stabilize the G-quadruplex structure.
Experimental Protocols
Protocol 1: CD Spectroscopy Titration of BRACO-19 with Human Telomeric G-Quadruplex (hTelo)
Objective: To monitor the conformational changes of a pre-formed hTelo G-quadruplex upon binding to BRACO-19.
Materials:
-
Lyophilized human telomeric DNA oligonucleotide (e.g., 5'-AGG GTT AGG GTT AGG GTT AGG G-3')
-
BRACO-19
-
CD buffer: 10 mM Lithium Cacodylate, 100 mM KCl, pH 7.2
-
Nuclease-free water
-
CD Spectropolarimeter
-
Quartz cuvette with a 1 cm path length
-
Micropipettes and sterile, nuclease-free tips
Procedure:
-
Preparation of hTelo Stock Solution: a. Dissolve the lyophilized hTelo oligonucleotide in nuclease-free water to a stock concentration of 100 µM. b. Determine the precise concentration by measuring the absorbance at 260 nm using a UV-Vis spectrophotometer and the calculated molar extinction coefficient of the oligonucleotide.
-
Annealing of the G-Quadruplex Structure: a. Prepare a 5 µM solution of the hTelo oligonucleotide in the CD buffer. b. To facilitate the formation of the G-quadruplex structure, heat the solution to 95°C for 5 minutes. c. Allow the solution to slowly cool to room temperature overnight. This annealing process promotes the formation of a stable G4 conformation.
-
Preparation of BRACO-19 Stock Solution: a. Dissolve BRACO-19 in a suitable solvent (e.g., DMSO) to prepare a concentrated stock solution (e.g., 1 mM).
-
CD Spectropolarimeter Setup: a. Turn on the CD spectropolarimeter and the temperature controller, allowing the lamp to warm up for at least 30 minutes. b. Set the measurement parameters:
- Wavelength range: 220-320 nm
- Data pitch: 1 nm
- Scanning speed: 100 nm/min
- Bandwidth: 1 nm
- Response time: 2 seconds
- Accumulations: 3-5
- Temperature: 25°C
-
CD Titration: a. Record the CD spectrum of the CD buffer alone to obtain a baseline. b. Record the CD spectrum of the 5 µM annealed hTelo solution. This is the spectrum of the unbound G-quadruplex. c. Add small aliquots of the BRACO-19 stock solution directly to the cuvette containing the hTelo solution to achieve the desired molar ratios (e.g., 0.5, 1.0, 1.5, 2.0, etc.). d. After each addition of BRACO-19, gently mix the solution by pipetting up and down and allow it to equilibrate for 5-10 minutes. e. Record the CD spectrum after each titration point. f. Ensure that the total volume of added BRACO-19 solution does not exceed 5% of the initial volume to minimize dilution effects. If necessary, perform a control titration of BRACO-19 into the buffer to account for any intrinsic CD signal of the ligand.
-
Data Analysis: a. Subtract the buffer baseline from all the recorded spectra. b. Plot the molar ellipticity as a function of wavelength for each titration point. c. Analyze the changes in the CD signal at specific wavelengths (e.g., 260 nm and 295 nm) as a function of the ligand concentration to determine the binding stoichiometry and affinity.
Protocol 2: CD Melting Analysis of hTelo G-Quadruplex with BRACO-19
Objective: To determine the thermal stability of the hTelo G-quadruplex in the absence and presence of BRACO-19.
Materials:
-
Same as in Protocol 1.
Procedure:
-
Sample Preparation: a. Prepare two samples of the annealed 5 µM hTelo G-quadruplex in CD buffer as described in Protocol 1. b. To one sample, add BRACO-19 to the desired final concentration (e.g., 10 µM for a 2:1 molar ratio). To the other sample (the control), add an equivalent volume of the solvent used for the BRACO-19 stock.
-
CD Spectropolarimeter Setup for Melting: a. Set up the CD spectropolarimeter with a programmable temperature controller. b. Set the measurement parameters to monitor the CD signal at a fixed wavelength where the largest change is observed upon melting (e.g., 295 nm for a hybrid G4). c. Set the temperature range from 25°C to 95°C with a heating rate of 1°C/minute. d. Set the data collection interval to 1°C.
-
CD Melting Experiment: a. Place the cuvette with the unliganded hTelo sample in the spectropolarimeter. b. Start the temperature ramp and record the CD signal as a function of temperature. c. Repeat the measurement for the hTelo sample with BRACO-19.
-
Data Analysis: a. Plot the normalized CD signal as a function of temperature for both samples. b. The melting temperature (Tm) is the temperature at which 50% of the G-quadruplex structure is unfolded. This corresponds to the midpoint of the transition in the melting curve. c. Determine the Tm for both the unliganded and liganded G-quadruplex. d. Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the unliganded sample from the Tm of the liganded sample (ΔTm = Tm(liganded) - Tm(unliganded)).
Mandatory Visualizations
References
- 1. JCI - Telomere damage induced by the G-quadruplex ligand RHPS4 has an antitumor effect [jci.org]
- 2. Telomere targeting with a novel G-quadruplex-interactive ligand BRACO-19 induces T-loop disassembly and telomerase displacement in human glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. G-quadruplex ligand-induced DNA damage response coupled with telomere dysfunction and replication stress in glioma stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quadruplex DNA Structure Characterization by Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of Quadruplex DNA Structure by Circular Dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recognition and Unfolding of c-MYC and Telomeric G-Quadruplex DNAs by the RecQ C-Terminal Domain of Human Bloom Syndrome Helicase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Binding of BRACO19 to a Telomeric G-Quadruplex DNA Probed by All-Atom Molecular Dynamics Simulations with Explicit Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Application Notes & Protocols: Characterization of Telomeric G-Quadruplex Ligand "TGL-1" using Fluorescence Resonance Energy Transfer (FRET) Assays
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed overview and step-by-step protocols for utilizing Fluorescence Resonance Energy Transfer (FRET) assays to characterize the binding and stabilization of a novel telomeric G-quadruplex (G4) ligand, designated "Telomeric G4s Ligand 1" (TGL-1).
Introduction
G-quadruplexes (G4s) are non-canonical secondary structures formed in guanine-rich nucleic acid sequences, such as those found at human telomeres.[1] These structures are implicated in crucial cellular processes, including the regulation of gene expression and the maintenance of telomere integrity.[2] The stabilization of telomeric G4s by small molecule ligands can inhibit telomerase activity, an enzyme upregulated in the majority of cancer cells, making G4s a promising target for anticancer drug development.[3][4]
FRET-based assays are highly sensitive, easily automated, and well-suited for the high-throughput screening (HTS) and detailed characterization of G4-binding ligands.[2] This methodology relies on the distance-dependent transfer of energy from a donor fluorophore to an acceptor fluorophore. By labeling a G4-forming oligonucleotide at its termini, the transition between an unfolded (low FRET) and a folded G4 state (high FRET) can be monitored in real-time.
This note details two primary FRET-based applications for characterizing the proprietary ligand TGL-1:
-
FRET Melting Assay: To determine the thermal stabilization of the telomeric G4 structure upon ligand binding.
-
FRET Titration Assay: To quantify the binding affinity of the ligand to the telomeric G4.
Principle of the G4-FRET Assay
The assay utilizes a single-stranded DNA oligonucleotide corresponding to the human telomeric repeat sequence, which is dually labeled with a FRET pair, typically Fluorescein (FAM) as the donor at the 5'-end and TAMRA as the acceptor at the 3'-end.
-
Unfolded State: At high temperatures or in the absence of stabilizing cations (like K+), the oligonucleotide exists in a random coil state. The donor (FAM) and acceptor (TAMRA) are spatially separated, resulting in low FRET efficiency and high donor fluorescence.
-
Folded G4 State: In the presence of potassium ions, the oligonucleotide folds into a compact G-quadruplex structure. This brings the donor and acceptor into close proximity, leading to efficient energy transfer, quenching of the donor fluorescence, and an increase in acceptor emission (high FRET).
-
Ligand Stabilization: A G4-stabilizing ligand like TGL-1 will bind to the folded G4 structure, increasing its thermal stability. This stabilization can be quantified by measuring the increase in the melting temperature (Tm) or by determining the ligand concentration required to promote G4 folding.
Caption: Principle of the G4-FRET assay for ligand screening.
Application 1: FRET Melting Assay for Thermal Stabilization
This assay quantifies the ability of TGL-1 to stabilize the telomeric G4 structure by measuring the shift in melting temperature (ΔTm). A higher ΔTm indicates more effective stabilization.
Experimental Protocol
-
Reagent Preparation:
-
FRET Probe: Prepare a 10 µM stock solution of a dually labeled telomeric oligonucleotide (e.g., 5'-FAM-GGG(TTAGGG)3-TAMRA-3') in nuclease-free water.
-
Annealing Buffer: Prepare a 10X stock solution (e.g., 100 mM Tris-HCl pH 7.5, 1 M KCl).
-
Ligand Stock: Prepare a 1 mM stock solution of TGL-1 in a suitable solvent (e.g., DMSO).
-
-
Sample Preparation (96-well plate format):
-
To each well, add the required volume of nuclease-free water.
-
Add 10 µL of 10X Annealing Buffer.
-
Add 2 µL of the 10 µM FRET probe stock to achieve a final concentration of 0.2 µM.
-
Add the TGL-1 stock solution to achieve the desired final concentration (e.g., 1 µM). For the control (no ligand), add an equivalent volume of the solvent (DMSO).
-
Adjust the final volume to 100 µL with nuclease-free water.
-
Seal the plate, heat at 95°C for 5 minutes, and then allow it to cool slowly to room temperature to ensure proper G4 folding.
-
-
Data Acquisition:
-
Use a real-time PCR system or a fluorometer with temperature control.
-
Set the excitation wavelength for FAM (e.g., 485 nm) and the detection wavelength for FAM emission (e.g., 520 nm).
-
Set the instrument to perform a melt curve analysis. Start at a low temperature (e.g., 25°C) and increase to a high temperature (e.g., 95°C) with a ramp rate of 0.5-1°C per minute, recording fluorescence at each interval.
-
-
Data Analysis:
-
Plot the normalized FAM fluorescence against temperature.
-
The melting temperature (Tm) is the temperature at which 50% of the G4 structures are unfolded. This corresponds to the inflection point of the melting curve.
-
Calculate the Tm by taking the first derivative of the curve; the peak of the derivative plot corresponds to the Tm.
-
Calculate the thermal shift: ΔTm = Tm (with TGL-1) - Tm (control) .
-
Caption: Workflow for the G4-FRET melting experiment.
Application 2: FRET Titration Assay for Binding Affinity
This assay determines the binding affinity of TGL-1 by measuring the change in FRET signal as a function of increasing ligand concentration. The data can be used to calculate the half-maximal effective concentration (EC50), which is a measure of the ligand's potency.
Experimental Protocol
-
Reagent Preparation:
-
Prepare FRET probe and annealing buffer as described in the melting assay protocol.
-
Prepare a serial dilution of the TGL-1 stock solution to cover a wide concentration range (e.g., from 10 nM to 100 µM).
-
-
Sample Preparation (384-well plate format):
-
Prepare a master mix containing the FRET probe (final concentration 0.1-0.2 µM) and annealing buffer in nuclease-free water. Pre-anneal the master mix by heating to 95°C for 5 minutes and cooling slowly to room temperature.
-
Aliquot the annealed master mix into the wells of the microplate.
-
Add increasing concentrations of the serially diluted TGL-1 to the wells. Include a no-ligand control.
-
Incubate the plate at room temperature for a sufficient time (e.g., 30 minutes) to allow the binding to reach equilibrium.
-
-
Data Acquisition:
-
Use a plate reader capable of measuring FRET.
-
Excite the donor fluorophore (FAM) at ~485 nm.
-
Measure the emission of both the donor (FAM at ~520 nm) and the acceptor (TAMRA at ~585 nm).
-
-
Data Analysis:
-
Calculate a FRET ratio for each well, for example, (Acceptor Emission) / (Donor Emission).
-
Plot the FRET ratio as a function of the logarithm of TGL-1 concentration.
-
Fit the resulting sigmoidal curve to a dose-response equation (e.g., four-parameter logistic regression) to determine the EC50 value. The EC50 is the concentration of TGL-1 that produces 50% of the maximal FRET response.
-
Caption: Workflow for the G4-FRET titration experiment.
Data Presentation: TGL-1 Characterization Summary
The following tables summarize the hypothetical characterization data for TGL-1 against the human telomeric G4 (hTelo) and a control duplex DNA (dsDNA) to assess selectivity.
Table 1: Thermal Stabilization of hTelo G4 by TGL-1
| Analyte | Ligand (Concentration) | Tm (°C) | ΔTm (°C) |
|---|---|---|---|
| hTelo G4 | Control (No Ligand) | 62.5 ± 0.3 | - |
| hTelo G4 | TGL-1 (1 µM) | 80.1 ± 0.5 | 17.6 |
| dsDNA | Control (No Ligand) | 68.0 ± 0.2 | - |
| dsDNA | TGL-1 (1 µM) | 68.7 ± 0.4 | 0.7 |
Data are presented as mean ± standard deviation (n=3). Tm values are determined from FRET melting curves.
Table 2: Binding Affinity and Selectivity of TGL-1
| Target | EC50 (µM) | Selectivity Ratio (dsDNA/hTelo) |
|---|---|---|
| hTelo G4 | 0.45 ± 0.08 | \multirow{2}{*}{>220-fold } |
| dsDNA | >100 |
EC50 values determined from FRET titration assays. The selectivity ratio indicates TGL-1's preference for the G4 structure over duplex DNA.
Conclusion
The FRET-based assays described herein provide a robust and efficient platform for the characterization of G-quadruplex ligands. The data for TGL-1 demonstrate its potent and selective stabilization of the human telomeric G-quadruplex structure. The significant thermal shift (ΔTm = 17.6°C) and the sub-micromolar EC50 value, combined with poor affinity for duplex DNA, highlight TGL-1 as a promising candidate for further investigation in telomere-targeted drug development programs.
References
- 1. High-Throughput Screening of G-Quadruplex Ligands by FRET Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High-Throughput Screening of G-Quadruplex Ligands by FRET Assay | Springer Nature Experiments [experiments.springernature.com]
- 3. Fluorescence-based melting assays for studying quadruplex ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
Application Notes: Studying Telomeric G-Quadruplex-Ligand Interactions with NMR Spectroscopy
Introduction
G-quadruplexes (G4s) are non-canonical secondary structures formed in guanine-rich sequences of DNA and RNA.[1][2][3] These four-stranded structures are particularly prevalent in biologically significant genomic regions, including human telomeres.[1][2][4] The ends of human chromosomes are capped by telomeres, which consist of repetitive 5'-TTAGGG-3' sequences.[5] The formation of G-quadruplex structures within these telomeric regions can inhibit the activity of telomerase, an enzyme that is overexpressed in approximately 85-90% of cancer cells and is crucial for maintaining telomere length and enabling immortal cell proliferation.[6]
This makes the telomeric G-quadruplex an attractive target for anticancer drug development.[1][7] Small molecules, or ligands, that can selectively bind to and stabilize these G4 structures are of significant interest as potential therapeutic agents.[2][8] Pyridostatin (PDS) is a well-characterized G4 ligand that has been shown to stabilize telomeric G-quadruplexes, trigger telomere dysfunction, and inhibit cancer cell growth.[9][10]
The Power of NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a uniquely powerful and indispensable technique for studying the interaction between ligands and G-quadruplexes at atomic resolution under physiologically relevant conditions.[1][2][4] Unlike other methods, NMR allows for:
-
Structural Confirmation: Direct observation of the G-quadruplex formation through the characteristic chemical shifts of imino protons (10.5–12 ppm) involved in Hoogsteen hydrogen bonds that form the G-tetrads.[1][11]
-
Binding Site Identification: Pinpointing the specific points of interaction between the ligand and the G4 structure by monitoring chemical shift perturbations in both the DNA and ligand signals.
-
Stoichiometry and Affinity: Determining the ratio in which the ligand binds to the G-quadruplex and providing insights into the binding affinity through titration experiments.[1][11]
-
Structural Determination: Solving high-resolution 3D structures of the G-quadruplex-ligand complex in solution, which is critical for structure-based drug design.[1][2]
-
Dynamic and Kinetic Analysis: Providing information on the dynamics of the complex and the kinetics of binding.[1][2]
These application notes provide an overview of the use of NMR spectroscopy to characterize the interaction of the model ligand, Pyridostatin, with human telomeric G-quadruplex DNA.
Quantitative Data Summary
The interaction of Pyridostatin (PDS) with telomeric G-quadruplexes has been quantified using various biophysical techniques, including NMR and FRET melting assays. The data consistently show that PDS effectively stabilizes the G4 structure.
| Parameter | DNA Sequence | Method | Value / Observation | Reference(s) |
| Thermal Stabilization | Human Telomeric (H-Telo) | FRET Melting Assay | ΔTm ≈ 35 K (at 1 µM PDS). This indicates very high stabilization of the G-quadruplex structure. | [9] |
| Binding Stoichiometry | RNA G-quadruplex | 19F NMR Titration | Multiple binding sites observed, with clear evidence of a 1:1 complex forming, followed by further binding at higher ligand-to-RNA ratios, suggesting a complex binding mode. | [12] |
| Binding Mode | MYT1L G4 | 2D NMR Spectroscopy | The rigid aromatic rings of PDS stack adaptively on the G-tetrad planes, while aliphatic side chains interact with the phosphate (B84403) backbone via hydrogen bonding and electrostatic forces. | [13] |
| Structural Impact | Human Telomeric | NMR Spectroscopy | PDS binding induces conformational changes in the G4 structure, observed as significant chemical shift perturbations in the imino proton region of the ¹H NMR spectrum. | [12] |
Experimental Protocols
Protocol 1: Sample Preparation for NMR Studies
This protocol outlines the preparation of a telomeric G-quadruplex DNA sample for NMR analysis.
Materials:
-
Lyophilized DNA oligonucleotide (e.g., human telomeric sequence Tel22: 5'-d[AGGG(TTAGGG)3]-3')
-
Pyridostatin (PDS) or other ligand of interest
-
NMR Buffer: 25 mM Potassium Phosphate (KH₂PO₄/K₂HPO₄), 70-100 mM Potassium Chloride (KCl), pH 7.0
-
Deuterium Oxide (D₂O, 99.9%)
-
DMSO-d₆ (for ligand stock)
-
Milli-Q water
Procedure:
-
DNA Preparation:
-
Dissolve the lyophilized DNA oligonucleotide in the NMR buffer to a final concentration of approximately 0.2-0.5 mM.[1] For experiments in H₂O to observe imino protons, prepare the final sample in a 90% H₂O / 10% D₂O mixture.[2]
-
Annealing: To ensure proper folding into the G-quadruplex structure, heat the DNA solution to 95 °C for 10-15 minutes.[2][14]
-
Allow the sample to cool slowly to room temperature over several hours. Some protocols suggest snap-cooling on ice.[15] The slow cooling method is generally preferred to attain the thermodynamically stable conformation.
-
-
Ligand Stock Preparation:
-
Initial NMR Sample:
-
Transfer the annealed DNA solution (typically 500-600 µL) into an NMR tube.
-
Acquire a preliminary 1D ¹H NMR spectrum to confirm the formation of the G-quadruplex structure. The presence of sharp peaks in the 10.5-12.0 ppm region is characteristic of G-tetrad imino protons.[1]
-
Protocol 2: 1D ¹H NMR Titration for Binding Analysis
This protocol is used to monitor the interaction between the ligand and the G-quadruplex and to determine the binding stoichiometry.
Equipment:
-
NMR Spectrometer (e.g., 600 MHz or higher) equipped with a probe suitable for biomolecular studies.
Procedure:
-
Reference Spectrum: Acquire a high-quality 1D ¹H NMR spectrum of the folded G-quadruplex DNA sample from Protocol 1. This serves as the reference (0 equivalents of ligand).
-
Titration:
-
Add small aliquots of the concentrated ligand stock solution directly to the DNA sample in the NMR tube. Typical additions are 0.25, 0.5, 0.75, 1.0, 1.5, and 2.0 molar equivalents of the ligand.[6]
-
After each addition, gently mix the sample and allow it to equilibrate for a few minutes before acquiring a new 1D ¹H NMR spectrum.
-
-
Data Acquisition:
-
Analysis:
-
Overlay the spectra from each titration point.
-
Monitor the changes in chemical shifts (perturbations) and line broadening of the DNA imino and aromatic protons. Significant changes upon ligand addition indicate binding.
-
Plot the chemical shift change (Δδ) for specific protons against the molar ratio of [Ligand]/[DNA]. The saturation point of this curve can indicate the binding stoichiometry.[1]
-
Visualizations
Experimental Workflow Diagram
Caption: Workflow for NMR analysis of G-quadruplex-ligand interactions.
Mechanism of Action Diagram
Caption: Proposed mechanism of action for G4-stabilizing ligands like Pyridostatin.
References
- 1. NMR Studies of G-Quadruplex Structures and G-Quadruplex-Interactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. NMR Studies of G-Quadruplex Structures and G-Quadruplex-Interactive Compounds | Springer Nature Experiments [experiments.springernature.com]
- 4. NMR Studies of G-Quadruplex Structures and G-Quadruplex-Interactive Compounds. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Phen-DC3 Induces Refolding of Human Telomeric DNA into a Chair-Type Antiparallel G-Quadruplex through Ligand Intercalation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pyridostatin analogues promote telomere dysfunction and long-term growth inhibition in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. creative-biostructure.com [creative-biostructure.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. G-quadruplex DNA and ligand interaction in living cells using NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
"Telomeric G4s ligand 1" cell viability and proliferation assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Telomeric G4s Ligand 1, also identified as compound R1, is a small molecule designed to target and stabilize G-quadruplex (G4) structures within telomeric regions of DNA. These four-stranded secondary structures, formed in guanine-rich sequences, are crucial in maintaining telomere integrity. By stabilizing these structures, this compound impedes telomerase activity and disrupts telomere maintenance, leading to a DNA damage response, cell cycle arrest, and ultimately, apoptosis in cancer cells.[1] These characteristics make it a compound of interest for anticancer research and drug development.
This document provides detailed protocols for assessing the effects of this compound on cell viability and proliferation, along with a summary of its known biological activities and the signaling pathways it modulates.
Data Presentation: Effects on Cell Viability
The following table summarizes the cytotoxic effects of this compound on different cell lines as measured by the Cell Counting Kit-8 (CCK-8) assay after 24 hours of treatment.
| Cell Line | Cell Type | IC50 Value | Assay | Reference |
| 4T1 | Mouse Breast Cancer | 4.6 µM | CCK-8 | [1] |
| MCF-10A | Human Breast Epithelial | 5.8 µM | CCK-8 | [1] |
| MDA-MB-231 | Human Breast Cancer | 1-4 µM (effective concentration) | Not specified | [1] |
Signaling Pathway
This compound exerts its effects by stabilizing G-quadruplex structures at telomeres, which are then recognized as DNA damage. This initiates a DNA damage response (DDR) cascade, primarily mediated by the ATR and ATM kinases. The activation of these pathways leads to the phosphorylation of H2AX (forming γH2AX), a marker of DNA double-strand breaks, and subsequent cell cycle arrest and apoptosis. The ligand's activity can also lead to the delocalization of shelterin complex proteins like POT1 and TRF2, which are essential for protecting telomere ends.
Caption: Mechanism of action for this compound.
Experimental Protocols
The following are detailed protocols for assessing the impact of this compound on cell viability and proliferation.
Cell Viability Assay (MTT/CCK-8)
This protocol is adapted for a 96-well plate format and can be used with tetrazolium-based reagents like MTT or CCK-8 to measure cell metabolic activity as an indicator of viability.
Caption: Workflow for the cell viability assay.
Materials:
-
Cells of interest (e.g., 4T1, MCF-10A, MDA-MB-231)
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 reagent
-
Solubilization buffer (e.g., DMSO or a detergent-based solution) for MTT assay
-
Sterile 96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the ligand).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Reagent Addition:
-
For MTT assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
For CCK-8 assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-2 hours at 37°C.
-
-
Solubilization (MTT assay only): After incubation with MTT, carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader (typically 570 nm for MTT and 450 nm for CCK-8).
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value using non-linear regression analysis.
Cell Proliferation Assay (BrdU Incorporation)
This assay measures DNA synthesis as an indicator of cell proliferation by detecting the incorporation of the thymidine (B127349) analog, Bromodeoxyuridine (BrdU).
Caption: Workflow for the BrdU cell proliferation assay.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
BrdU labeling solution (typically 10 µM)
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
DNA denaturation solution (e.g., 2N HCl)
-
Neutralization buffer (e.g., 0.1 M sodium borate)
-
Blocking buffer (e.g., PBS with 1% BSA and 0.1% Tween-20)
-
Anti-BrdU primary antibody
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells on glass coverslips in a multi-well plate and allow them to attach. Treat the cells with the desired concentrations of this compound for the chosen duration.
-
BrdU Labeling: Add the BrdU labeling solution to the culture medium and incubate for a period that allows for sufficient incorporation (e.g., 2-24 hours, depending on the cell cycle length).
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with fixation solution for 15 minutes at room temperature.
-
Wash with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes at room temperature.
-
-
DNA Denaturation:
-
Wash with PBS.
-
Incubate the cells with 2N HCl for 30 minutes at room temperature to denature the DNA.
-
Neutralize the acid by incubating with neutralization buffer for 5 minutes.
-
-
Immunostaining:
-
Wash with PBS.
-
Block non-specific antibody binding with blocking buffer for 1 hour.
-
Incubate with the anti-BrdU primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash with PBS.
-
Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
-
Counterstaining and Imaging:
-
Wash with PBS.
-
Mount the coverslips on microscope slides with a mounting medium containing DAPI.
-
Acquire images using a fluorescence microscope.
-
-
Data Analysis: Quantify the percentage of BrdU-positive cells (proliferating cells) relative to the total number of cells (DAPI-stained nuclei) for each treatment condition.
References
Application Notes: Immunofluorescence Staining for Telomere Dysfunction Using Telomeric G-Quadruplex Ligands
Introduction
Telomeres, the protective caps (B75204) at the ends of linear chromosomes, are crucial for maintaining genomic stability. Their G-rich overhangs can fold into four-stranded structures known as G-quadruplexes (G4s). The formation and stabilization of these structures play a significant role in telomere biology. Small molecules that selectively bind and stabilize telomeric G4s, referred to here as Telomeric G4s Ligand 1, are powerful tools for inducing and studying telomere dysfunction. Stabilization of these G4 structures can impede telomere replication and displace key proteins of the shelterin complex (e.g., TRF2), which protects telomere ends.[1][2] This disruption unmasks the telomere, triggering a DNA damage response (DDR) at the chromosome end, leading to the formation of Telomere Dysfunction-Induced Foci (TIFs).[3][4]
This application note provides a detailed protocol for the use of this compound in conjunction with immunofluorescence (IF) microscopy to detect and quantify telomere dysfunction. The method is based on the co-localization of a DNA damage response marker (e.g., 53BP1 or γH2AX) with a telomere-specific protein (e.g., TRF1 or TRF2), providing a robust readout for ligand-induced telomeric damage. This technique is invaluable for researchers in oncology, aging, and genome instability, as well as for professionals in drug development screening for compounds that target telomere maintenance pathways.
Principle of the Assay
The central principle of this assay is the visualization of TIFs following the stabilization of telomeric G-quadruplexes by a specific ligand. The workflow involves treating cells with the G4 ligand, which leads to the stabilization of G4 structures at the telomeres. This event is perceived by the cell as DNA damage, initiating the DDR pathway. Consequently, DDR proteins, such as 53BP1, are recruited to the sites of damage, which in this case are the dysfunctional telomeres. Through immunofluorescence, the stabilized G4s can be detected (either directly if the ligand is fluorescent, or indirectly using a G4-specific antibody like BG4), alongside the co-localization of the recruited DDR proteins with telomeric markers. The colocalization of these signals provides a direct and quantifiable measure of telomere dysfunction.
Experimental Protocols
Materials and Reagents
-
Cell Lines: Human cancer cell lines (e.g., HeLa, U2OS, A549) or other relevant cell types.
-
Cell Culture Medium: As required for the specific cell line.
-
This compound: e.g., Pyridostatin (PDS), RHPS4, BRACO-19, or another ligand of interest. Prepare stock solutions in an appropriate solvent (e.g., DMSO).
-
Fixative: 4% Paraformaldehyde (PFA) in PBS or ice-cold 100% Methanol (B129727).
-
Permeabilization Buffer: 0.5% Triton X-100 in PBS.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) and 0.1% Tween 20 in PBS.
-
Primary Antibodies:
-
Anti-53BP1 antibody (for DNA damage foci)
-
Anti-γH2AX antibody (alternative DNA damage marker)
-
Anti-TRF2 antibody (for telomere localization)
-
Anti-TRF1 antibody (alternative telomere marker)
-
Anti-G4 antibody (e.g., BG4), if direct visualization of G4s is desired.[5]
-
-
Secondary Antibodies: Fluorescently-conjugated secondary antibodies (e.g., Alexa Fluor 488, 594, 647) with high specificity for the host species of the primary antibodies.
-
Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole).
-
Antifade Mounting Medium.
-
Glass coverslips and microscope slides.
Detailed Protocol: Immunofluorescence Straining for TIFs
1. Cell Seeding and Treatment a. Seed cells onto glass coverslips in a multi-well plate at a density that will result in 60-70% confluency at the time of fixation. b. Allow cells to adhere and grow for 24 hours. c. Treat the cells with the desired concentration of this compound. Include a vehicle-treated control (e.g., DMSO). The incubation time can vary from 24 to 120 hours, depending on the ligand and cell type.[6][7]
2. Cell Fixation and Permeabilization a. After treatment, wash the cells twice with PBS. b. Fix the cells with 4% PFA in PBS for 15 minutes at room temperature, or with ice-cold 100% methanol for 10 minutes at -20°C.[5] c. Wash the cells three times with PBS. d. Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes at room temperature. e. Wash the cells three times with PBS.
3. Blocking and Antibody Incubation a. Block the cells with Blocking Buffer for 1 hour at room temperature. b. Dilute the primary antibodies (e.g., anti-53BP1 and anti-TRF2) in the blocking buffer according to the manufacturer's recommendations. c. Incubate the cells with the primary antibody solution overnight at 4°C in a humidified chamber. d. The following day, wash the cells three times with PBS containing 0.1% Tween 20 (PBST), with each wash lasting 5-10 minutes.
4. Secondary Antibody Incubation and Mounting a. Dilute the fluorescently-conjugated secondary antibodies in the blocking buffer. b. Incubate the cells with the secondary antibody solution for 1-2 hours at room temperature, protected from light. c. Wash the cells three times with PBST for 10 minutes each, protected from light. d. Counterstain the nuclei with DAPI (e.g., 300 nM in PBS) for 5 minutes. e. Wash the cells once with PBS. f. Mount the coverslips onto microscope slides using an antifade mounting medium.
5. Imaging and Analysis a. Acquire images using a confocal or high-resolution widefield fluorescence microscope. b. Capture images for each fluorescent channel (DAPI, the telomere marker, and the DNA damage marker). c. Analyze the images to identify and quantify TIFs, which are defined as co-localized foci of the telomere and DNA damage markers. d. Quantification can include the average number of TIFs per cell, or the percentage of TIF-positive cells (e.g., cells with ≥ 5 TIFs).
Data Presentation
Table 1: Quantitative Analysis of Telomere Dysfunction Induced by G4 Ligands
| Cell Line | G4 Ligand | Concentration | Treatment Duration | Parameter Measured | Result | Reference |
| U2OS | Pyridostatin (PDS) | 1 µM | 24 hours | Number of BG4 foci/nucleus | ~2.9-fold increase | [8] |
| Human Fibroblasts | Telomestatin (TMS) | 1 µM | 24 hours | Percentage of TIF-positive cells | Significant increase | [7] |
| A549 | RHPS4 | 1 µM | 120 hours | Number of 53BP1/TRF1 co-localizations | Significant increase | [6] |
| Glioblastoma | BRACO-19 | 1 µM | 72 hours | Anaphase bridges | Increased frequency | [2] |
| A549 | Triazine Derivatives | 0.1 µM | Not Specified | Anaphase bridges | Increased frequency | [9] |
Visualizations
Caption: Signaling pathway of G4 ligand-induced telomere dysfunction.
Caption: Experimental workflow for TIF immunofluorescence staining.
Caption: Logical relationship from G4 ligand binding to TIF detection.
References
- 1. mdpi.com [mdpi.com]
- 2. Telomere targeting with a novel G-quadruplex-interactive ligand BRACO-19 induces T-loop disassembly and telomerase displacement in human glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scite.ai [scite.ai]
- 4. Telomere Dysfunction Induced Foci (TIF) Analysis. | Semantic Scholar [semanticscholar.org]
- 5. G-quadruplexes mark alternative lengthening of telomeres - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Detection of G-quadruplex DNA in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative Visualization of DNA G-quadruplex Structures in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell senescence and telomere shortening induced by a new series of specific G-quadruplex DNA ligands - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP) Assays of Telomeric G-Quadruplex Ligand 1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Chromatin Immunoprecipitation (ChIP) assays for the investigation of "Telomeric G4s ligand 1," a representative small molecule designed to bind and stabilize G-quadruplex (G4) structures within telomeric regions. For the purpose of these protocols, the well-characterized telomeric G4 ligand BRACO-19 will be used as a proxy for "this compound" to ensure experimental accuracy and reproducibility.
G-quadruplexes are non-canonical DNA structures formed in guanine-rich sequences, such as those found in human telomeres.[1][2][3][4] The stabilization of these structures by small molecule ligands can inhibit telomerase activity and disrupt telomere maintenance, making them promising targets for anticancer therapies.[5][6][7][8] ChIP is a powerful technique to probe the in-vivo interactions of these ligands with their chromatin targets and to elucidate their effects on the association of telomere-binding proteins.[1][7][9]
Key Applications
-
Target Engagement: Confirming the binding of this compound to telomeric DNA in a cellular context.
-
Mechanism of Action: Investigating how the ligand affects the association of key telomere-binding proteins such as TRF1, TRF2, and POT1.[5][7]
-
Biomarker Discovery: Identifying downstream effects of ligand binding, such as the induction of DNA damage responses at telomeres.[7]
-
Drug Development: Screening and characterizing the efficacy and specificity of novel G4-stabilizing compounds.
Experimental Overview
The general workflow for a ChIP assay involving a small molecule ligand targeting telomeric G4s is depicted below. This process involves cross-linking protein-DNA complexes, shearing the chromatin, immunoprecipitating the target of interest, and analyzing the associated DNA.[3][4][10]
Caption: General workflow for a Chromatin Immunoprecipitation (ChIP) assay.
Signaling Pathway Perturbation by Telomeric G4 Ligands
The binding of a G4 ligand to telomeric DNA can induce a signaling cascade, primarily by disrupting the protective shelterin complex. This can lead to the recognition of telomeres as damaged DNA, initiating a DNA damage response (DDR).
Caption: Putative signaling pathway initiated by a telomeric G4 ligand.
Quantitative Data Summary
The following tables summarize the expected quantitative outcomes from ChIP-qPCR experiments investigating the effects of "this compound" (using BRACO-19 as an example) on the association of shelterin components and DNA damage response proteins with telomeric DNA. Data is presented as a percentage of input DNA, normalized to a control (e.g., vehicle-treated cells).
Table 1: Effect of this compound on Shelterin Protein Binding to Telomeres
| Target Protein | Treatment | % Input (Mean ± SD) | Fold Change vs. Control |
| TRF1 | Vehicle Control | 1.5 ± 0.2 | 1.0 |
| Ligand 1 (1 µM) | 1.4 ± 0.3 | ~0.9 | |
| TRF2 | Vehicle Control | 1.8 ± 0.3 | 1.0 |
| Ligand 1 (1 µM) | 0.7 ± 0.2 | ~0.4 | |
| POT1 | Vehicle Control | 2.1 ± 0.4 | 1.0 |
| Ligand 1 (1 µM) | 0.5 ± 0.1 | ~0.2 |
Data is hypothetical but based on trends reported for BRACO-19, where binding of TRF2 and POT1 to telomeres is significantly reduced, while TRF1 binding is largely unaffected.[7]
Table 2: Induction of DNA Damage Response at Telomeres by this compound
| Target Protein | Treatment | % Input (Mean ± SD) | Fold Change vs. Control |
| γH2AX | Vehicle Control | 0.2 ± 0.05 | 1.0 |
| Ligand 1 (1 µM) | 1.2 ± 0.3 | ~6.0 | |
| 53BP1 | Vehicle Control | 0.3 ± 0.08 | 1.0 |
| Ligand 1 (1 µM) | 1.5 ± 0.4 | ~5.0 |
Data is hypothetical, representing the expected recruitment of DNA damage response proteins to telomeric regions following ligand-induced telomere uncapping.[7]
Detailed Experimental Protocols
The following protocols are adapted from standard ChIP procedures and are optimized for studying the effects of a small molecule ligand on telomeric chromatin.[11][12]
Protocol 1: Cell Culture, Ligand Treatment, and Cross-linking
-
Cell Culture: Plate human cancer cells (e.g., HeLa or U2OS) and grow to 70-80% confluency. The number of cells required is typically 1-5 x 107 per immunoprecipitation.
-
Ligand Treatment: Treat cells with the desired concentration of "this compound" (e.g., 1 µM BRACO-19) or vehicle control (e.g., DMSO) for the desired duration (e.g., 24-48 hours).
-
Cross-linking:
-
Add formaldehyde directly to the culture medium to a final concentration of 1% (e.g., add 270 µl of 37% formaldehyde to 10 ml of medium).
-
Incubate for 10 minutes at room temperature with gentle shaking.
-
Quench the cross-linking reaction by adding glycine (B1666218) to a final concentration of 125 mM (e.g., add 500 µl of 2.5 M glycine to 10 ml of medium).
-
Incubate for 5 minutes at room temperature.
-
-
Cell Harvesting:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Scrape the cells in ice-cold PBS containing protease inhibitors and transfer to a conical tube.
-
Centrifuge at 1,500 x g for 5 minutes at 4°C.
-
Discard the supernatant. The cell pellet can be stored at -80°C or used immediately.
-
Protocol 2: Chromatin Preparation and Sonication
-
Cell Lysis:
-
Resuspend the cell pellet in a cell lysis buffer (e.g., 150 mM NaCl, 50 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.5% NP-40, 1% Triton X-100, supplemented with protease inhibitors).
-
Incubate on ice for 10 minutes.
-
Centrifuge at 2,000 x g for 5 minutes at 4°C to pellet the nuclei.
-
-
Nuclear Lysis:
-
Discard the supernatant and resuspend the nuclear pellet in a nuclear lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM EDTA, 1% SDS, supplemented with protease inhibitors).
-
Incubate on ice for 10 minutes.
-
-
Sonication:
-
Sonicate the nuclear lysate to shear the chromatin into fragments of 200-1000 bp. Sonication conditions must be optimized for the specific cell type and sonicator.
-
A typical starting point is 10-15 cycles of 30 seconds ON and 30 seconds OFF at high power, keeping the sample on ice throughout.
-
After sonication, centrifuge at 12,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cleared chromatin) to a new tube.
-
Protocol 3: Immunoprecipitation
-
Chromatin Dilution and Pre-clearing:
-
Dilute the chromatin at least 1:10 with a dilution buffer (e.g., 20 mM Tris-HCl pH 8.0, 150 mM NaCl, 2 mM EDTA, 1% Triton X-100).
-
Set aside a small aliquot of the diluted chromatin to serve as the "input" control.
-
Add Protein A/G magnetic beads to the diluted chromatin and incubate for 1 hour at 4°C with rotation to pre-clear the lysate.
-
-
Immunoprecipitation:
-
Place the tubes on a magnetic rack and transfer the pre-cleared chromatin to new tubes.
-
Add the primary antibody specific for the protein of interest (e.g., anti-TRF2, anti-POT1, anti-γH2AX). As a negative control, use a non-specific IgG.
-
Incubate overnight at 4°C with rotation.
-
-
Immune Complex Capture:
-
Add Protein A/G magnetic beads to each sample and incubate for 2-4 hours at 4°C with rotation.
-
Collect the beads on a magnetic rack and discard the supernatant.
-
Protocol 4: Washes, Elution, and DNA Purification
-
Washes:
-
Perform a series of washes to remove non-specifically bound proteins and DNA. This typically involves sequential washes with low salt, high salt, and LiCl wash buffers.
-
For each wash, resuspend the beads in 1 ml of buffer, rotate for 5 minutes at 4°C, collect the beads, and discard the supernatant.
-
-
Elution:
-
Elute the protein-DNA complexes from the beads by resuspending them in an elution buffer (e.g., 1% SDS, 0.1 M NaHCO3).
-
Incubate at room temperature for 15 minutes with rotation.
-
Collect the beads and transfer the supernatant (eluate) to a new tube.
-
-
Reverse Cross-linking:
-
To the eluates and the input sample, add NaCl to a final concentration of 200 mM.
-
Incubate at 65°C for 4-6 hours or overnight.
-
Add RNase A and incubate at 37°C for 30 minutes.
-
Add Proteinase K and incubate at 45°C for 1-2 hours.
-
-
DNA Purification:
-
Purify the DNA using a commercial PCR purification kit or by phenol:chloroform extraction followed by ethanol (B145695) precipitation.
-
Resuspend the purified DNA in nuclease-free water.
-
Protocol 5: qPCR Analysis
-
Primer Design: Design primers specific to human telomeric repeats (e.g., 5'-GGTTTTTGAGGGTGAGGGTGAGGGTGAGGGTGAGGGT-3' and 5'-TCCCGACTATCCCTATCCCTATCCCTATCCCTATCCCTA-3'). Also, design primers for a non-telomeric control region.
-
qPCR Reaction: Set up qPCR reactions using a SYBR Green-based master mix, the purified ChIP DNA or input DNA, and the telomeric or control primers.
-
Data Analysis:
-
Calculate the amount of immunoprecipitated DNA as a percentage of the input DNA using the following formula: % Input = 2(-ΔCt) x 100, where ΔCt = Ct(ChIP) - Ct(Input).
-
Normalize the results to the negative control (IgG) and compare the enrichment between ligand-treated and vehicle-treated samples.
-
References
- 1. Insights into telomeric G-quadruplex DNA recognition by HMGB1 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Genome-wide mapping of endogenous G-quadruplex DNA structures by chromatin immunoprecipitation and high-throughput sequencing | Springer Nature Experiments [experiments.springernature.com]
- 4. Genome-wide mapping of endogenous G-quadruplex DNA structures by chromatin immunoprecipitation and high-throughput sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. G-Quadruplex binding enantiomers show chiral selective interactions with human telomere - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An assay for human telomeric G-quadruplex DNA binding drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Telomere targeting with a novel G-quadruplex-interactive ligand BRACO-19 induces T-loop disassembly and telomerase displacement in human glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Analysis of Telomere Proteins by Chromatin Immunoprecipitation (ChIP) | Springer Nature Experiments [experiments.springernature.com]
- 10. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. ChIP Protocol | Proteintech Group [ptglab.com]
Application Notes and Protocols for Efficacy Testing of Telomeric G-Quadruplex Ligand 1 in In Vivo Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Telomeric G-quadruplexes (G4s) are non-canonical DNA secondary structures formed in guanine-rich sequences at the ends of chromosomes. In cancer cells, the stabilization of these structures by small molecule ligands represents a promising therapeutic strategy. These ligands can inhibit telomerase activity and disrupt telomere maintenance, leading to cellular senescence, apoptosis, and ultimately, the inhibition of tumor growth.[1] This document provides detailed application notes and protocols for the in vivo efficacy testing of "Telomeric G4s ligand 1," a representative small molecule designed to stabilize telomeric G-quadruplexes, using various animal models. The protocols are based on established methodologies for prominent G4 ligands such as BRACO-19, RHPS4, and Telomestatin.
Mechanism of Action
This compound functions by binding to and stabilizing the G-quadruplex structures in the single-stranded 3' overhang of telomeric DNA. This stabilization prevents the access of telomerase, an enzyme crucial for telomere elongation and immortalization of cancer cells.[2] The subsequent telomere dysfunction triggers a DNA damage response (DDR), leading to cell cycle arrest and apoptosis in cancer cells.[3][4]
Signaling Pathway of Telomeric G4 Ligand-Induced DNA Damage Response
The stabilization of telomeric G-quadruplexes by Ligand 1 initiates a DNA damage response cascade. The uncapped telomere is recognized as a DNA break, activating key kinases such as Ataxia Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR).[5] These kinases then phosphorylate a range of downstream targets, including checkpoint kinase 1 (CHK1) and p53, which orchestrate cell cycle arrest and apoptosis.[6]
Caption: Telomeric G4 Ligand 1 signaling pathway.
In Vivo Efficacy Testing: Animal Models
Xenograft models using immunodeficient mice are the standard for evaluating the antitumor activity of telomeric G4 ligands.[1] Human cancer cell lines from various origins are implanted subcutaneously or orthotopically to generate these models.
Table 1: Summary of In Vivo Efficacy Data for Telomeric G4 Ligands
| Ligand | Cancer Model | Animal Model | Dosing Regimen | Key Efficacy Results | Reference |
| BRACO-19 | Uterus Carcinoma (UXF1138L xenograft) | Nude mice | 2 mg/kg/day, i.p. | 96% tumor growth inhibition; partial tumor regressions.[5][6] | [5] |
| RHPS4 | Melanoma (M14 xenograft) | Nude mice | Not specified | Induction of telomere injury and apoptosis.[3] | [3] |
| Prostate, Lung, Breast, Colon Carcinoma xenografts | Nude mice | Not specified | Antitumor effect via telomere injury and apoptosis.[3] | [3] | |
| Telomestatin | Glioblastoma (patient-derived GSC xenograft) | Immunocompromised mice | Intratumoral injection | Reduced tumor size.[7][8] | [7][8] |
Experimental Protocols
Protocol 1: Subcutaneous Xenograft Model for Efficacy Testing of this compound
This protocol outlines the procedure for establishing a subcutaneous tumor model and assessing the efficacy of Ligand 1.
Materials:
-
Human cancer cell line (e.g., UXF1138L, M14)
-
Female athymic nude mice (6-8 weeks old)
-
Matrigel (optional, can enhance tumor take-rate)
-
This compound
-
Vehicle control (e.g., sterile saline, DMSO solution)
-
Calipers for tumor measurement
-
Sterile syringes and needles
Workflow Diagram:
Caption: Subcutaneous xenograft experimental workflow.
Procedure:
-
Cell Culture and Preparation:
-
Culture the chosen human cancer cell line under standard conditions.
-
Harvest cells during the logarithmic growth phase.
-
Resuspend cells in sterile, serum-free medium or saline at a concentration of 5 x 10^6 to 1 x 10^7 cells/100 µL.
-
If using Matrigel, mix the cell suspension with an equal volume of Matrigel on ice.
-
-
Tumor Implantation:
-
Anesthetize the mice.
-
Inject 100-200 µL of the cell suspension subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
-
Drug Preparation and Administration:
-
Ligand 1 Formulation: The formulation will depend on the physicochemical properties of the specific "Ligand 1". For compounds like BRACO-19, which have solubility challenges, specific formulations are required. A common approach is to dissolve the compound in a vehicle such as a solution containing DMSO and/or Cremophor EL, further diluted with saline. It is crucial to perform solubility and stability tests for the chosen formulation.
-
Administration: Administer Ligand 1 or vehicle control via the desired route (e.g., intraperitoneal injection). The dosage and schedule should be based on prior in vitro cytotoxicity and in vivo tolerability studies. For example, a regimen similar to that for BRACO-19 could be 2 mg/kg/day, administered intraperitoneally.[5]
-
-
Data Collection and Endpoint Analysis:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice.
-
Excise the tumors, weigh them, and process for further analysis (e.g., histology, western blotting for pharmacodynamic markers like γH2AX, a marker of DNA damage).
-
Analyze the data to determine the effect of Ligand 1 on tumor growth inhibition and overall survival.
-
Protocol 2: Orthotopic Glioblastoma Xenograft Model
This protocol is for establishing a more clinically relevant glioblastoma model.
Materials:
-
Patient-derived glioblastoma stem-like cells (GSCs)
-
Immunocompromised mice (e.g., NOD-SCID)
-
Stereotactic apparatus for intracranial injection
-
This compound
-
Vehicle control
Procedure:
-
Cell Preparation: Prepare a single-cell suspension of GSCs.
-
Intracranial Implantation:
-
Anesthetize the mouse and secure it in a stereotactic frame.
-
Create a burr hole in the skull at a predetermined location.
-
Slowly inject the GSC suspension (e.g., 1 x 10^5 cells in 2-5 µL) into the brain parenchyma.
-
-
Treatment and Monitoring:
-
Treatment can be administered systemically (e.g., intraperitoneally) or directly to the tumor via intratumoral injection.[7]
-
Monitor the health and neurological symptoms of the mice daily.
-
Tumor growth can be monitored using non-invasive imaging techniques (e.g., bioluminescence imaging if cells are engineered to express luciferase) or by observing the onset of neurological signs.
-
-
Endpoint Analysis:
-
The primary endpoint is typically survival.
-
At the time of euthanasia, brains can be harvested for histological analysis to confirm tumor formation and assess treatment effects.
-
Data Presentation
Quantitative data from in vivo efficacy studies should be presented in a clear and structured format to allow for easy comparison and interpretation.
Table 2: Example of Tumor Growth Inhibition Data Presentation
| Treatment Group | Number of Animals | Mean Initial Tumor Volume (mm³) ± SEM | Mean Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (%) | P-value |
| Vehicle Control | 10 | 102 ± 8 | 1540 ± 120 | - | - |
| Ligand 1 (X mg/kg) | 10 | 105 ± 9 | 450 ± 65 | 70.8 | <0.01 |
Table 3: Example of Survival Analysis Data Presentation
| Treatment Group | Number of Animals | Median Survival (days) | Percent Increase in Lifespan | P-value |
| Vehicle Control | 10 | 25 | - | - |
| Ligand 1 (X mg/kg) | 10 | 40 | 60 | <0.05 |
Conclusion
The in vivo animal models and protocols described in these application notes provide a robust framework for evaluating the preclinical efficacy of this compound. Careful selection of the animal model, optimization of the treatment regimen, and comprehensive data analysis are critical for advancing promising G4-targeting compounds towards clinical development. The provided diagrams and data table templates are intended to guide researchers in the clear and effective presentation of their findings.
References
- 1. Dysfunctional telomeres activate an ATM‐ATR‐dependent DNA damage response to suppress tumorigenesis | The EMBO Journal [link.springer.com]
- 2. Altering translation allows E. coli to overcome G-quadruplex stabilizers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mechanistic insight into ligand binding to G-quadruplex DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dysfunctional telomeres activate an ATM-ATR-dependent DNA damage response to suppress tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Telomestatin Impairs Glioma Stem Cell Survival and Growth through the Disruption of Telomeric G-Quadruplex and Inhibition of the Proto-oncogene, c-Myb - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Telomestatin impairs glioma stem cell survival and growth through the disruption of telomeric G-quadruplex and inhibition of the proto-oncogene, c-Myb - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
"Telomeric G4s ligand 1" solubility and stability issues
Welcome to the technical support center for Telomeric G4s Ligand 1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the common challenges of solubility and stability encountered during experimentation with this and similar G-quadruplex ligands.
Frequently Asked Questions (FAQs)
Q1: I am having trouble dissolving this compound in my aqueous buffer. What is the recommended solvent?
A1: Many G-quadruplex ligands, particularly those with large aromatic cores designed for π-π stacking interactions with G-quartets, exhibit poor water solubility.[1][2][3][4][5] For initial stock solutions, it is recommended to use an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol.[6] Prepare a high-concentration stock (e.g., 10-40 mM) in the organic solvent, which can then be diluted to the final working concentration in your aqueous experimental buffer.[6] It is crucial to ensure the final concentration of the organic solvent is low enough (typically <1%) to not affect the biological system or G-quadruplex structure.
Q2: After diluting my DMSO stock of this compound into my aqueous buffer, I observe precipitation. How can I prevent this?
A2: Precipitation upon dilution into an aqueous buffer is a common issue for hydrophobic compounds. Here are several troubleshooting steps:
-
Vortexing/Sonication: Ensure thorough mixing by vortexing or brief sonication after dilution.
-
Lower Final Concentration: The final concentration of the ligand may be above its solubility limit in the aqueous buffer. Try performing a serial dilution to determine the maximum soluble concentration.
-
Co-solvents: The addition of a small percentage of a co-solvent (e.g., ethanol, polyethylene (B3416737) glycol) to the final aqueous buffer can sometimes improve solubility.[2][4] However, the effect of any co-solvent on your G-quadruplex structure and assay should be validated.
-
pH Adjustment: The solubility of some ligands can be pH-dependent.[2][4] If the ligand has ionizable groups, adjusting the pH of the buffer may improve its solubility. This must be done cautiously to avoid altering the G-quadruplex conformation.
Q3: How can I assess the stability of this compound in my experimental conditions?
A3: The stability of the ligand itself can be assessed over time using techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Incubate the ligand in your experimental buffer at the desired temperature and analyze aliquots at different time points to check for degradation products.
The primary function of this compound, however, is to stabilize the G-quadruplex structure.[7] You can measure this stabilizing effect using several biophysical techniques that determine the melting temperature (Tm) of the G-quadruplex with and without the ligand. An increase in Tm indicates stabilization.[8] Common methods include:
-
Circular Dichroism (CD) Spectroscopy: Monitor the change in the CD signal at a characteristic wavelength for the G-quadruplex as a function of temperature.[9][10]
-
Fluorescence Resonance Energy Transfer (FRET) Melting Assays: Use a fluorescently labeled oligonucleotide that shows a change in FRET signal upon G-quadruplex melting.[11]
-
nano Differential Scanning Fluorimetry (nanoDSF): This technique measures changes in intrinsic fluorescence (e.g., from a 2-aminopurine (B61359) substitution) as the G-quadruplex unfolds.[12]
-
UV-Vis Spectroscopy: Thermal melting can also be monitored by the change in UV absorbance at 295 nm, which is characteristic of G-quadruplexes.[13]
Q4: Can the cellular environment affect the stability and activity of this compound?
A4: Yes, the cellular environment is highly crowded with various biomolecules, which can influence the structure, stability, and ligand interactions of G-quadruplexes.[14] Factors such as molecular crowding can alter the conformation of telomeric G-quadruplexes and affect how a ligand binds and stabilizes the structure.[11][14] It is advisable to evaluate ligand efficacy in systems that mimic cellular conditions, such as those containing molecular crowding agents (e.g., PEG) or in cell-free extracts.[11]
Troubleshooting Guides
Issue 1: Poor Aqueous Solubility
| Symptom | Possible Cause | Suggested Solution |
| Ligand does not dissolve in aqueous buffer. | The ligand is hydrophobic and has low water solubility. | Prepare a concentrated stock solution in an organic solvent like DMSO.[6] |
| Precipitate forms after diluting the stock solution into the aqueous buffer. | The final concentration exceeds the ligand's solubility limit in the aqueous environment. | Decrease the final working concentration of the ligand. Ensure vigorous mixing upon dilution. Consider using a small amount of a co-solvent if compatible with your assay.[2][4] |
| Inconsistent assay results at the same nominal concentration. | The ligand may be partially precipitated, leading to variations in the actual soluble concentration. | Centrifuge your final solution to pellet any precipitate before use. Use the supernatant for your experiments. Quantify the soluble concentration using UV-Vis spectroscopy if an extinction coefficient is known. |
Issue 2: Assessing Ligand-Induced G4 Stability
| Symptom | Possible Cause | Suggested Solution |
| No significant change in G-quadruplex melting temperature (ΔTm) upon ligand addition. | The ligand may not be binding to or stabilizing the G-quadruplex under the current conditions. | Verify the ligand's solubility and integrity. Check the buffer conditions (e.g., cation concentration, pH) as these are critical for G4 formation and stability.[15] Increase the ligand concentration. |
| Assay shows false positives or negatives (e.g., in fluorescence-based assays). | The ligand itself may be fluorescent or may quench the fluorescence of the probe, interfering with the assay. | Run control experiments with the ligand alone to check for intrinsic fluorescence or quenching effects. Use an alternative, label-free method like Circular Dichroism (CD) or nanoDSF to confirm the results.[12] |
| The stabilizing effect of the ligand is lower than expected. | The presence of competitor molecules or proteins in a complex biological medium could be interfering with the ligand-G4 interaction. | Perform competition experiments, for example, by adding competitor duplex DNA to see if the ligand's effect on G4 stability is maintained.[16] Evaluate the ligand in a simplified buffer system first before moving to more complex media. |
Experimental Protocols
Protocol 1: Determination of G4 Stabilization by Circular Dichroism (CD) Melting
Objective: To measure the change in melting temperature (ΔTm) of a telomeric G-quadruplex-forming oligonucleotide upon binding of this compound.
Materials:
-
Telomeric G-quadruplex forming oligonucleotide (e.g., Tel22: 5'-AGG GTT AGG GTT AGG GTT AGG G-3')
-
Annealing Buffer (e.g., 10 mM Tris-HCl, 100 mM KCl, pH 7.5)
-
This compound stock solution (in DMSO)
-
CD Spectropolarimeter with a temperature controller
Methodology:
-
Oligonucleotide Preparation: Dissolve the oligonucleotide in the annealing buffer to a final concentration of 5 µM.
-
Annealing: Heat the oligonucleotide solution to 95°C for 5 minutes and then let it cool slowly to room temperature to ensure proper G-quadruplex folding.
-
Sample Preparation: Prepare two samples in quartz cuvettes:
-
Control: Annealed oligonucleotide solution.
-
Ligand Sample: Annealed oligonucleotide solution with the desired final concentration of this compound (e.g., 10 µM). Add an equivalent amount of DMSO to the control sample.
-
-
CD Measurement:
-
Place the cuvette in the CD spectropolarimeter.
-
Record the CD signal at the wavelength corresponding to the G-quadruplex peak (typically around 295 nm for a hybrid telomeric G4).[10]
-
Increase the temperature from 20°C to 95°C at a rate of 1°C/minute, recording the CD signal at every degree.
-
-
Data Analysis:
-
Normalize the melting curves.
-
The melting temperature (Tm) is the temperature at which 50% of the G-quadruplex is unfolded. This can be determined from the first derivative of the melting curve.[9]
-
Calculate the ΔTm as: ΔTm = Tm (with ligand) - Tm (control).
-
Visualizations
References
- 1. ascendiacdmo.com [ascendiacdmo.com]
- 2. journal.appconnect.in [journal.appconnect.in]
- 3. Solubility enhancement techniques [wisdomlib.org]
- 4. ijmsdr.org [ijmsdr.org]
- 5. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Human Telomeric G-Quadruplex Structures and G-Quadruplex-Interactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. academic.oup.com [academic.oup.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Recognition and Binding of Human Telomeric G-Quadruplex DNA by Unfolding Protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Complicated behavior of G-quadruplexes and evaluating G-quadruplexes' ligands in various systems mimicking cellular circumstance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Screening of DNA G-quadruplex stabilizing ligands by nano differential scanning fluorimetry: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 13. academic.oup.com [academic.oup.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Ligands as Stabilizers of G-Quadruplexes in Non-Coding RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Targeting of Telomeric Repeat-Containing RNA G-Quadruplexes: From Screening to Biophysical and Biological Characterization of a New Hit Compound - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Telomeric G-Quadruplex Ligand Binding Specificity
Welcome to the technical support center for researchers, scientists, and drug development professionals working with telomeric G-quadruplex (G4) ligands. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you improve the binding specificity of your "Telomeric G4s Ligand 1" and overcome common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: My telomeric G4 ligand shows binding to duplex DNA. How can I improve its G4 specificity?
A1: Lack of specificity is a common challenge. Consider the following strategies:
-
Modify Ligand Structure: Introduce moieties that sterically hinder intercalation into duplex DNA. Positive charges can enhance electrostatic interactions with the phosphate (B84403) backbone of G4s, but an excess may lead to non-specific binding.
-
Optimize Buffer Conditions: G4 structures are stabilized by cations like potassium (K+)[1]. Ensure your buffer contains an optimal concentration of K+ (typically 100 mM) to favor G4 folding and stability, which can enhance ligand recognition.
-
Incorporate G4-Specific Motifs: Design ligands with structural features that recognize the unique loops and grooves of telomeric G4s, rather than just stacking on the G-tetrads[2].
Q2: I am observing inconsistent results in my FRET melting assay. What could be the cause?
A2: Inconsistent FRET melting assay results can stem from several factors:
-
DNA Concentration: Ensure accurate and consistent concentrations of your fluorescently labeled oligonucleotide. Variations can significantly impact melting temperatures (Tm).
-
Ligand Concentration: Use a consistent and appropriate concentration of your ligand. High concentrations can sometimes lead to aggregation or non-specific interactions.
-
Heating/Cooling Rates: Employ a standardized and controlled temperature ramp rate in your thermal cycler or fluorometer. Rapid changes can lead to non-equilibrium melting.
-
Buffer Composition: In addition to K+ concentration, pH and the presence of crowding agents like polyethylene (B3416737) glycol (PEG) can influence G4 topology and stability[1][3]. Ensure your buffer is consistent across experiments.
Q3: How do I choose the right biophysical technique to assess binding specificity?
A3: The choice of technique depends on the specific information you need:
-
FRET Melting Assay: A high-throughput method ideal for initial screening of ligands and determining their ability to stabilize G4 structures. It provides a change in melting temperature (ΔTm) as an indicator of binding[4][5].
-
Surface Plasmon Resonance (SPR): Provides real-time kinetic data, including association (kon) and dissociation (koff) rates, allowing for the determination of the binding affinity (KD)[6][7]. It is excellent for comparing binding to different DNA structures (G4 vs. duplex).
-
Isothermal Titration Calorimetry (ITC): Directly measures the thermodynamic parameters of binding, including enthalpy (ΔH) and entropy (ΔS), providing insights into the driving forces of the interaction[8][9]. It is considered the gold standard for determining binding affinity and stoichiometry.
Troubleshooting Guides
Issue 1: Low Stabilization (ΔTm) in FRET Melting Assay
Symptoms:
-
The change in melting temperature (ΔTm) upon ligand addition is minimal (< 5 °C).
-
The melting curve is not a clear sigmoidal shape.
Possible Causes and Solutions:
| Cause | Solution |
| Incorrect G4 Folding | Confirm G4 folding using Circular Dichroism (CD) spectroscopy. Ensure the presence of K+ ions in the buffer. |
| Ligand Insolubility | Check the solubility of your ligand in the assay buffer. Consider using a co-solvent like DMSO, but keep the final concentration low and consistent. |
| Fluorescent Dye Interactions | The fluorescent labels (e.g., FAM/TAMRA) can sometimes interact with the ligand or affect G4 structure. Test an unlabeled oligonucleotide in a different assay (e.g., CD melting) to confirm stabilization[1]. |
| Suboptimal Ligand Concentration | Perform a concentration titration of the ligand to find the optimal concentration for stabilization. |
Issue 2: High Non-Specific Binding in SPR Experiments
Symptoms:
-
Significant binding of the ligand to the reference flow cell (no DNA).
-
Binding observed to a control duplex DNA sequence.
Possible Causes and Solutions:
| Cause | Solution |
| Electrostatic Interactions | The ligand may be interacting with the negatively charged sensor chip surface. Increase the ionic strength of the running buffer to reduce non-specific electrostatic interactions[10]. |
| Hydrophobic Interactions | Add a small amount of a non-ionic surfactant (e.g., Tween-20) to the running buffer to minimize hydrophobic interactions with the chip surface. |
| Lack of Ligand Selectivity | The ligand may inherently lack specificity for G4 DNA. Use a competition assay format by co-injecting the ligand with a known G4-specific competitor. |
| Incorrect DNA Immobilization | Ensure proper immobilization of the biotinylated DNA to the streptavidin-coated chip. Inefficient immobilization can expose the chip surface. |
Issue 3: Complex Isotherms in ITC Experiments
Symptoms:
-
The binding isotherm does not fit a simple 1:1 binding model.
-
Multiple binding events are apparent.
Possible Causes and Solutions:
| Cause | Solution |
| Multiple Binding Sites | The ligand may have more than one binding site on the G4 structure. Analyze the data using more complex binding models (e.g., two-site sequential binding). |
| Ligand Aggregation | The ligand may be aggregating at higher concentrations. Check for aggregation using dynamic light scattering (DLS). |
| Conformational Changes | Ligand binding may induce a conformational change in the G4 structure, leading to a complex heat profile[11]. |
| Buffer Mismatch | A mismatch between the buffer in the syringe and the cell can cause large heats of dilution, obscuring the binding signal. Ensure buffers are perfectly matched[12]. |
Experimental Protocols
FRET Melting Assay
This protocol is adapted for determining the thermal stabilization of a telomeric G-quadruplex upon ligand binding.
Materials:
-
Dual-labeled oligonucleotide (e.g., 5'-FAM-d(GGG(TTAGGG)3)-TAMRA-3')
-
Assay buffer (e.g., 10 mM Tris-HCl, pH 7.4, 100 mM KCl)
-
"this compound" stock solution (in DMSO or assay buffer)
-
Real-time PCR instrument or fluorometer with temperature control
Procedure:
-
Prepare a working solution of the fluorescently labeled oligonucleotide at 2x the final desired concentration (e.g., 0.4 µM) in the assay buffer.
-
Prepare a 2x working solution of "this compound" at the desired final concentration (e.g., 2 µM) in the assay buffer.
-
In a microplate well, mix equal volumes of the 2x oligonucleotide solution and the 2x ligand solution. For a control, mix the oligonucleotide solution with an equal volume of assay buffer (with DMSO if the ligand is in DMSO).
-
Anneal the samples by heating to 95 °C for 5 minutes, followed by slow cooling to room temperature.
-
Place the plate in the real-time PCR instrument.
-
Set the instrument to record fluorescence (FAM excitation/emission) over a temperature range from 25 °C to 95 °C, with a ramp rate of 1 °C/minute.
-
Analyze the data by plotting the negative first derivative of fluorescence with respect to temperature (-dF/dT) to determine the melting temperature (Tm).
-
Calculate the ΔTm by subtracting the Tm of the control from the Tm of the sample with the ligand.
Surface Plasmon Resonance (SPR)
This protocol outlines the analysis of ligand binding kinetics to an immobilized telomeric G-quadruplex.
Materials:
-
SPR instrument with streptavidin-coated sensor chips
-
Biotinylated telomeric G4-forming oligonucleotide (e.g., 5'-biotin-d(TTAGGG)4)
-
Biotinylated control duplex DNA
-
Running buffer (e.g., 10 mM HEPES, pH 7.4, 100 mM KCl, 0.05% Tween-20)
-
"this compound" at various concentrations in running buffer
Procedure:
-
Pre-fold the biotinylated oligonucleotides by heating to 95 °C in running buffer and slowly cooling.
-
Immobilize the folded oligonucleotides onto separate flow cells of the streptavidin sensor chip to a target response unit (RU) level. Use one flow cell as a reference (no DNA).
-
Prepare a series of dilutions of "this compound" in running buffer (e.g., 0.1 µM to 10 µM).
-
Inject the ligand solutions over the flow cells at a constant flow rate, starting with the lowest concentration.
-
Monitor the association and dissociation phases in real-time by recording the change in RU.
-
Regenerate the sensor surface between injections if necessary, using a suitable regeneration solution (e.g., a short pulse of high salt or low pH buffer).
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (kon), dissociation rate (koff), and equilibrium dissociation constant (KD).
Isothermal Titration Calorimetry (ITC)
This protocol describes the determination of thermodynamic parameters for ligand-G4 interaction.
Materials:
-
Isothermal titration calorimeter
-
Telomeric G4-forming oligonucleotide (unlabeled)
-
ITC buffer (e.g., 10 mM phosphate buffer, pH 7.4, 100 mM KCl)
-
"this compound"
Procedure:
-
Prepare the G4 DNA solution (e.g., 10-20 µM) and the ligand solution (e.g., 100-200 µM) in the exact same, degassed ITC buffer.
-
Load the G4 DNA solution into the sample cell of the calorimeter.
-
Load the ligand solution into the injection syringe.
-
Set the experimental parameters, including temperature (e.g., 25 °C), stirring speed, and injection volume.
-
Perform an initial small injection to account for any initial artifacts, followed by a series of injections (e.g., 20 injections of 2 µL each).
-
Record the heat change after each injection.
-
Integrate the raw data to obtain the heat released or absorbed per injection.
-
Plot the heat change against the molar ratio of ligand to DNA and fit the data to a suitable binding model to determine the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n).
Visualizations
References
- 1. Assessment of selectivity of G-quadruplex ligands via an optimised FRET melting assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Complicated behavior of G-quadruplexes and evaluating G-quadruplexes' ligands in various systems mimicking cellular circumstance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-Throughput Screening of G-Quadruplex Ligands by FRET Assay | Springer Nature Experiments [experiments.springernature.com]
- 5. High-Throughput Screening of G-Quadruplex Ligands by FRET Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Surface plasmon resonance study of the interaction of N -methyl mesoporphyrin IX with G-quadruplex DNA - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C9CP06321H [pubs.rsc.org]
- 7. Resolving the Ligand Binding Specificity in c-MYC G-quadruplex DNA: Absolute Binding Free Energy Calculations and SPR Experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Revealing the Energetics of Ligand-Quadruplex Interactions Using Isothermal Titration Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Applications of Isothermal Titration Calorimetry in Biophysical Studies of G-quadruplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Thermodynamic fingerprints of ligand binding to human telomeric G-quadruplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
Technical Support Center: Optimizing Telomestatin Dosage and Treatment Duration
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Telomestatin (B1682999), a potent Telomeric G-quadruplex (G4) ligand. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing your experimental design for dosage and treatment duration.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for Telomestatin?
A1: Telomestatin is a G-quadruplex ligand that selectively binds to and stabilizes G-quadruplex structures in telomeric DNA.[1][2][3][4] This stabilization inhibits the activity of telomerase, an enzyme crucial for maintaining telomere length in cancer cells.[3][5] By preventing telomerase from accessing the telomere, Telomestatin leads to progressive telomere shortening, which in turn induces cellular senescence (growth arrest) and apoptosis (programmed cell death) in cancer cells.[5][6][7] Additionally, Telomestatin can displace telomere-binding proteins like POT1 and TRF2, further contributing to telomere dysfunction.[2]
Q2: What is a recommended starting concentration and treatment duration for Telomestatin in cell culture experiments?
A2: The optimal concentration and treatment duration of Telomestatin are highly dependent on the specific cell line and the experimental goals. However, based on published studies, a general starting point can be recommended. For initial dose-response experiments, a concentration range of 0.1 µM to 10 µM is often used.[5][8] Long-term treatments to observe effects on telomere length and cell proliferation may require lower, non-cytotoxic concentrations (e.g., 0.5 µM to 1 µM) applied over several weeks.[2][5] Short-term treatments (e.g., 24-72 hours) with higher concentrations may be suitable for studying acute cellular responses.
Q3: How can I determine the optimal dosage of Telomestatin for my specific cell line?
A3: A dose-response experiment is essential to determine the optimal concentration. This typically involves treating your cells with a range of Telomestatin concentrations for a fixed period and then assessing cell viability or proliferation using assays such as MTT, XTT, or cell counting. The IC50 value (the concentration that inhibits 50% of cell growth) can then be calculated. For long-term studies, it is advisable to use concentrations below the IC50 to minimize acute toxicity.
Q4: What are the expected cellular outcomes of Telomestatin treatment?
A4: The primary outcomes of effective Telomestatin treatment in cancer cells are:
-
Activation of DNA damage response pathways. [2]
-
Changes in the expression of telomere-associated genes.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No observable effect on cell proliferation. | 1. Concentration is too low. 2. Treatment duration is too short. 3. Cell line is resistant. 4. Ligand instability. | 1. Perform a dose-response curve to determine the IC50. 2. Increase the treatment duration, as effects on telomere length are gradual. 3. Consider using a different cell line or a combination therapy approach. 4. Ensure proper storage and handling of Telomestatin. Prepare fresh solutions for each experiment. |
| High levels of acute cytotoxicity. | 1. Concentration is too high. 2. Solvent (e.g., DMSO) toxicity. | 1. Lower the concentration of Telomestatin. 2. Ensure the final solvent concentration is non-toxic to the cells (typically <0.1%). Run a solvent-only control. |
| Inconsistent results between experiments. | 1. Variability in cell seeding density. 2. Inconsistent ligand concentration. 3. Cell passage number. | 1. Ensure accurate and consistent cell counting and seeding. 2. Prepare fresh dilutions of Telomestatin for each experiment. 3. Use cells within a consistent and low passage number range. |
| Difficulty detecting telomere shortening. | 1. Treatment duration is insufficient. 2. Assay sensitivity. | 1. Extend the treatment period. Telomere shortening is a gradual process that may take multiple cell divisions to become detectable. 2. Use a sensitive method for telomere length analysis, such as Telomere Restriction Fragment (TRF) analysis or qPCR-based methods. |
Data Presentation: Efficacy of Telomestatin in Various Cancer Cell Lines
| Cell Line | Cancer Type | Effective Concentration | Treatment Duration | Observed Effects | Reference |
| ARD, MM1S | Multiple Myeloma | 1 µM | 7 days | >90% telomerase inhibition | [5] |
| ARP | Multiple Myeloma | 10 µM | 7 days | >80% telomerase inhibition | [5] |
| U937 | Acute Leukemia | Not specified | Population Doubling 20 | Activation of caspase-3 and p38 MAP kinase | [9] |
| HeLa | Cervical Cancer | 1 µM | 200 days | Telomerase inhibition, telomere shortening | [10] |
| SiHa | Cervical Cancer | 5 µM | 20 days | Telomerase inhibition, telomere shortening | [10] |
| HT1080 | Fibrosarcoma | 1-5 µM | 48 hours | Decrease in 3' G-overhang signal | [11] |
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Treatment: Prepare serial dilutions of Telomestatin in culture medium. Replace the existing medium with the Telomestatin-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50.
Protocol 2: Long-Term Cell Proliferation Assay
-
Cell Seeding: Seed cells in 6-well plates at a low density.
-
Treatment: Treat cells with a non-toxic concentration of Telomestatin (e.g., at or below the IC50). Replenish the medium with fresh Telomestatin every 2-3 days.
-
Monitoring: Monitor cell growth by counting the cells at regular intervals (e.g., every 7 days) for several weeks.
-
Data Analysis: Plot a growth curve to compare the proliferation of treated cells versus control cells.
Protocol 3: Telomere Restriction Fragment (TRF) Analysis
-
Genomic DNA Isolation: Isolate high-molecular-weight genomic DNA from Telomestatin-treated and control cells.
-
Digestion: Digest the genomic DNA with a frequent-cutting restriction enzyme that does not cut within the telomeric repeats (e.g., HinfI and RsaI).
-
Gel Electrophoresis: Separate the digested DNA on a 0.8% agarose (B213101) gel by pulsed-field gel electrophoresis (PFGE) or standard electrophoresis.
-
Southern Blotting: Transfer the DNA to a nylon membrane and hybridize with a digoxigenin (B1670575) (DIG)-labeled telomeric probe.
-
Detection: Detect the hybridized probe using an anti-DIG antibody conjugated to alkaline phosphatase and a chemiluminescent substrate.
-
Analysis: Analyze the resulting smear of telomeric DNA to determine the average telomere length.
Visualizations
Caption: Mechanism of action of Telomestatin.
Caption: Experimental workflow for optimizing Telomestatin dosage.
References
- 1. Telomerase as a Cancer Target. Development of New Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. [Telomerase inhibitor, telomestatin, a specific mechanism to interact with telomere structure] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Telomestatin, a potent telomerase inhibitor that interacts quite specifically with the human telomeric intramolecular g-quadruplex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Telomerase inhibition and cell growth arrest after telomestatin treatment in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Interaction of telomestatin with the telomeric single-strand overhang - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Telomerase inhibition with a novel G-quadruplex-interactive agent, telomestatin: in vitro and in vivo studies in acute leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Telomeric G4s Ligand 1 (TGL-1) FRET Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing a FRET-based assay to study the interaction of a hypothetical ligand, "Telomeric G4s Ligand 1" (TGL-1), with telomeric G-quadruplex DNA.
Troubleshooting Guide
This guide addresses common artifacts and unexpected results you may encounter during your FRET experiments with TGL-1.
Issue 1: Low or No FRET Signal Upon TGL-1 Addition
Question: I am not observing an increase in FRET signal after adding TGL-1 to my dual-labeled telomeric G-quadruplex DNA. What could be the problem?
Answer:
Several factors could contribute to a lack of FRET signal. Consider the following troubleshooting steps:
-
Confirm G-Quadruplex Formation: Ensure that your labeled oligonucleotide is forming a G-quadruplex structure under your experimental conditions. This can be verified using Circular Dichroism (CD) spectroscopy, which should show a characteristic spectrum for the G4 topology you expect.[1][2]
-
Verify Ligand Binding: TGL-1 may not be binding to the G-quadruplex. You can use alternative techniques like fluorescent intercalator displacement (FID) assays or Surface Plasmon Resonance (SPR) to confirm binding.[2][3]
-
Check Fluorophore Compatibility: The chosen donor-acceptor pair might not be optimal for this assay. Key considerations include:
-
Spectral Overlap: Ensure the donor's emission spectrum significantly overlaps with the acceptor's excitation spectrum.[4]
-
Förster Distance (R₀): The distance between the fluorophores in the folded G4-TGL-1 complex might be outside the optimal range for FRET (typically 1-10 nm).[4][5][6] Consider repositioning the fluorophores on the DNA strand.[7]
-
-
Incorrect Instrument Settings: Double-check the excitation and emission wavelengths and filter sets on your fluorometer or plate reader.[8] Incorrect settings are a common reason for failed TR-FRET assays.[8]
Issue 2: High Background Fluorescence or Signal Instability
Question: My assay shows high background fluorescence even without TGL-1, and the signal is noisy. How can I improve my signal-to-noise ratio?
Answer:
High background and signal instability can obscure your results. Here are some potential causes and solutions:
-
TGL-1 Intrinsic Fluorescence: The ligand itself may be fluorescent at the excitation or emission wavelengths of your FRET pair.[9]
-
Solution: Measure the fluorescence of TGL-1 alone at the same concentration used in the assay and subtract this from your experimental values.
-
-
Photobleaching: Continuous exposure to the excitation light can lead to the irreversible destruction of your fluorophores, causing a decrease in signal over time.[10][11][12]
-
Inner Filter Effect: At high concentrations, TGL-1 or the DNA itself might absorb the excitation or emission light, leading to artificially low fluorescence readings.[14][15][16]
-
Solution: Work with lower concentrations of your DNA and ligand. A good rule of thumb is to keep the absorbance of the sample below 0.1 at the excitation wavelength.[14]
-
-
Non-Specific Binding: TGL-1 might be binding to the walls of your microplate or interacting with other components in the buffer.
-
Solution: Use low-binding plates and ensure all components are fully solubilized in the assay buffer.
-
Issue 3: Inconsistent or Irreproducible Results
Question: I am getting significant well-to-well variability and my results are not reproducible between experiments. What are the likely causes?
Answer:
Reproducibility is key to reliable data. If you are facing inconsistencies, consider these factors:
-
Incomplete G-Quadruplex Annealing: The G-quadruplex structure may not be uniformly folded across your samples.
-
Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes of concentrated TGL-1 stock, can lead to large variations.
-
Solution: Use calibrated pipettes and prepare serial dilutions of your ligand to work with larger, more accurate volumes.
-
-
Buffer Composition: The ionic conditions, particularly the concentration of potassium or sodium ions, are critical for G-quadruplex stability.[7][18] The presence of crowding agents like polyethylene (B3416737) glycol (PEG) can also influence G4 structure.[1]
-
Solution: Prepare fresh buffers and ensure the final ionic strength and composition are consistent across all wells and experiments.
-
Troubleshooting Summary Table
| Symptom | Possible Cause | Suggested Solution(s) |
| Low or no FRET signal | G-quadruplex not formed | Confirm G4 formation with Circular Dichroism (CD). |
| Ligand not binding | Use an orthogonal binding assay (e.g., FID, SPR). | |
| Inappropriate fluorophore pair | Check spectral overlap and Förster distance. | |
| High background noise | Ligand intrinsic fluorescence | Measure and subtract ligand-only fluorescence. |
| Photobleaching | Reduce excitation intensity/time; use photostable dyes. | |
| Inner filter effect | Use lower concentrations of DNA and ligand. | |
| Inconsistent results | Incomplete G4 annealing | Optimize and standardize the annealing protocol. |
| Pipetting inaccuracies | Use calibrated pipettes; prepare serial dilutions. | |
| Buffer variability | Prepare fresh, consistent buffers for each experiment. |
Frequently Asked Questions (FAQs)
Q1: What is a typical FRET-melting assay protocol for assessing TGL-1 stabilization of telomeric G-quadruplexes?
A1: A FRET-melting assay measures the increase in the melting temperature (Tm) of the G-quadruplex upon ligand binding, indicating stabilization. A general protocol is as follows:
-
Prepare the DNA: A dual-labeled telomeric oligonucleotide (e.g., 5'-FAM-d(GGGTTA)3GGG-TAMRA-3') is diluted to a final concentration of 0.2 µM in a buffer containing 10 mM lithium cacodylate (pH 7.2) and 100 mM KCl or NaCl.
-
Anneal the DNA: Heat the solution to 95°C for 5 minutes and then let it cool slowly to room temperature to ensure proper G-quadruplex formation.
-
Add the Ligand: Add TGL-1 to the desired final concentration (e.g., 1 µM). Include a "no ligand" control.
-
Perform the Melt: Place the samples in a real-time PCR machine or a fluorometer with a temperature controller. Measure the donor fluorescence (e.g., FAM) at regular temperature intervals (e.g., 1°C/minute) from 25°C to 95°C.
-
Analyze the Data: Plot the normalized fluorescence against temperature. The Tm is the temperature at which 50% of the G-quadruplexes are unfolded. The change in melting temperature (ΔTm) is the difference between the Tm with and without the ligand.[2][3]
Q2: How do I choose the right fluorophore pair for my TGL-1 FRET assay?
A2: The selection of a suitable donor-acceptor pair is critical.[4] Key factors to consider are:
-
Spectral Overlap: The emission spectrum of the donor must overlap with the excitation spectrum of the acceptor. Common pairs for G4 FRET assays include FAM (donor) and TAMRA (acceptor).[1]
-
Quantum Yield: The donor should have a high fluorescence quantum yield.
-
Photostability: Both dyes should be resistant to photobleaching.
-
Minimal Direct Excitation of Acceptor: The donor's excitation wavelength should cause minimal direct excitation of the acceptor.[4]
Q3: Can the presence of TGL-1 affect the fluorescence of the donor or acceptor directly?
A3: Yes, it is possible. Some G-quadruplex ligands can quench or enhance the fluorescence of certain dyes upon binding. This is a potential artifact that needs to be controlled for. You should run control experiments with DNA labeled with only the donor or only the acceptor to see if TGL-1 has any direct effect on their fluorescence intensity.
Q4: What are some common positive control ligands for telomeric G-quadruplex FRET assays?
A4: Several well-characterized G-quadruplex ligands can be used as positive controls to validate your assay setup. These include:
-
Pyridostatin (PDS): A potent G-quadruplex stabilizer.[1][19]
-
BRACO-19: Another widely used G-quadruplex stabilizing ligand.[1][21]
-
TMPyP4: A porphyrin that binds to G-quadruplexes, though it can also interact with duplex DNA.[1][22]
Comparison of Common G4 Ligands (for Assay Control)
| Ligand | Typical ΔTm (°C) for Telomeric G4 | Notes |
| Pyridostatin (PDS) | > 20 | High affinity and good selectivity.[19] |
| PhenDC3 | > 25 | Excellent selectivity for G4 over duplex DNA.[20] |
| BRACO-19 | 15-20 | One of the earlier developed G4 ligands.[21] |
| 360A | ~18 | A pyridine (B92270) dicarboxamide G4 ligand.[1][23] |
Experimental Protocols & Workflows
Protocol: Standard TGL-1 FRET Binding Assay
Objective: To determine the binding affinity of TGL-1 to a pre-formed telomeric G-quadruplex.
Materials:
-
Dual-labeled telomeric DNA (e.g., 5'-FAM-(TTAGGG)4-3'-TAMRA)
-
Assay Buffer: 10 mM Tris-HCl (pH 7.4), 100 mM KCl
-
TGL-1 stock solution in DMSO
-
Black, low-volume 96- or 384-well plates
-
Fluorescence plate reader
Methodology:
-
Prepare a 2X solution of the dual-labeled DNA in the assay buffer.
-
Anneal the DNA by heating to 95°C for 10 minutes, then cooling slowly to room temperature.
-
Prepare a serial dilution of TGL-1 in the assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
In the microplate, add equal volumes of the 2X annealed DNA and the TGL-1 dilutions.
-
Include controls: DNA only (no ligand) and buffer only (no DNA or ligand).
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measure the fluorescence of the donor (e.g., Ex: 490 nm, Em: 520 nm) and the acceptor (e.g., Ex: 490 nm, Em: 580 nm).
-
Calculate the FRET ratio (Acceptor Emission / Donor Emission) for each TGL-1 concentration.
-
Plot the FRET ratio against the TGL-1 concentration and fit the data to a suitable binding model to determine the dissociation constant (Kd).
FRET Assay Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common FRET assay artifacts.
TGL-1 and G-Quadruplex Interaction Pathway
Caption: The equilibrium between unfolded, folded, and ligand-bound G-quadruplex DNA.
References
- 1. Assessment of selectivity of G-quadruplex ligands via an optimised FRET melting assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. High-Throughput Screening of G-Quadruplex Ligands by FRET Assay | Springer Nature Experiments [experiments.springernature.com]
- 6. FRET and TR-FRET Assays - FRET and TR-FRET Assays - ICE Bioscience [en.ice-biosci.com]
- 7. researchgate.net [researchgate.net]
- 8. thermofisher.com [thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Photobleaching fluorescence resonance energy transfer reveals ligand-induced oligomer formation of human somatostatin receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | A Combined Acceptor Photobleaching and Donor Fluorescence Lifetime Imaging Microscopy Approach to Analyze Multi-Protein Interactions in Living Cells [frontiersin.org]
- 14. edinst.com [edinst.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. G-quadruplex deconvolution with physiological mimicry enhances primary screening: Optimizing the FRET Melt2 assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. On the Road to Fight Cancer: The Potential of G-Quadruplex Ligands as Novel Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. Development of a series of bis-triazoles as G-quadruplex ligands - RSC Advances (RSC Publishing) DOI:10.1039/C7RA07257K [pubs.rsc.org]
- 22. i-motif DNA - Wikipedia [en.wikipedia.org]
- 23. Investigating the Effect of Mono- and Dimeric 360A G-Quadruplex Ligands on Telomere Stability by Single Telomere Length Analysis (STELA) - PMC [pmc.ncbi.nlm.nih.gov]
"Telomeric G4s ligand 1" delivery methods in cell culture
Welcome to the technical support center for the cellular delivery of Telomeric G4 Ligand 1. This resource provides researchers, scientists, and drug development professionals with detailed guidance, troubleshooting tips, and standardized protocols for using G4 ligands in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store my Telomeric G4 Ligand 1?
A1: Most G-quadruplex ligands are small organic molecules.[1] Proper handling is crucial for reproducibility.
-
Solvents: The choice of solvent depends on the ligand's chemical properties. Dimethyl sulfoxide (B87167) (DMSO) is the most common solvent for preparing high-concentration stock solutions (e.g., 10 mM).[2] For cell culture, ensure the final DMSO concentration in the media does not exceed a level that affects cell viability, typically <0.5%.
-
Stock Solutions: Prepare a high-concentration primary stock solution (e.g., 10-20 mM) in an appropriate solvent like DMSO. Aliquot this stock into smaller volumes for single use to avoid repeated freeze-thaw cycles, which can degrade the compound.
-
Storage: Store stock solutions at -20°C or -80°C, protected from light. Before use, thaw the aliquot completely and vortex gently to ensure a homogenous solution.
Q2: What is a typical starting concentration and incubation time for my experiments?
A2: The optimal concentration and incubation time are highly dependent on the specific ligand, the cell line, and the experimental endpoint. It is crucial to perform a dose-response and time-course experiment to determine the optimal conditions for your system.
-
Concentration: Start with a broad range of concentrations based on published data for similar compounds. A typical starting range is 0.1 µM to 10 µM.[3] For potent ligands like Pyridostatin or RHPS4, effects can be seen in the low micromolar range.[3][4]
-
Incubation Time: Incubation times can vary from a few hours to several days. For assessing acute effects like DNA damage, 24-72 hours is a common timeframe.[5] For long-term effects like telomere shortening, treatment may extend over multiple cell passages.
Q3: How can I deliver the ligand to the cells in culture?
A3: The most common method is direct addition to the cell culture medium.
-
Thaw your ligand stock solution and dilute it to an intermediate concentration in pre-warmed, serum-free media.
-
Further dilute the ligand to the final desired concentration in complete cell culture media.
-
Remove the old media from your cells and replace it with the media containing the ligand.
-
Ensure even distribution by gently swirling the plate or flask.
For ligands with poor solubility or cellular uptake, advanced delivery methods like conjugation to cell-penetrating peptides or encapsulation in nanoparticles may be considered, though these require specialized protocols.[6][7]
Q4: How do telomeric G4 ligands work?
A4: Telomeric G4 ligands are small molecules that selectively bind to and stabilize G-quadruplex structures.[8] These are non-canonical, four-stranded DNA structures that can form in guanine-rich sequences, such as those found at the ends of chromosomes (telomeres).[9] By stabilizing these structures, the ligand can interfere with critical cellular processes:
-
Telomere Replication: The stabilized G4 structure can act as a physical barrier, stalling the DNA replication machinery and leading to replication stress.[10][11]
-
Telomerase Inhibition: The G4 structure can block the telomerase enzyme from accessing the 3' telomeric overhang, thereby inhibiting telomere elongation.[9][12]
-
DNA Damage Response: The disruption of telomere replication can trigger a DNA damage response (DDR), often involving the ATR and ATM signaling pathways, which can lead to cell cycle arrest or apoptosis.[10][13][14]
Troubleshooting Guides
Problem 1: No observable cellular effect or low efficacy.
| Possible Cause | Recommended Solution |
| Poor Ligand Solubility | Ensure the ligand is fully dissolved in the stock solution. If precipitation is observed upon dilution in aqueous media, consider preparing intermediate dilutions in a co-solvent system (e.g., DMSO/Ethanol) before the final dilution in media. Note that co-solvents can have their own cellular effects. |
| Insufficient Cellular Uptake | Verify cellular uptake using a fluorescently tagged version of your ligand or a fluorescent G4 probe that is displaced by your ligand.[15][16] If uptake is low, consider increasing the concentration or incubation time. For some cell lines, transient permeabilization might be an option, but this can induce stress. |
| Ligand Instability | The ligand may be unstable in the cell culture medium over long incubation periods. Test the stability of your ligand in media at 37°C over time using analytical methods like HPLC. If it degrades, replenish the media with fresh ligand more frequently. |
| Incorrect G4 Target | The targeted G4 structure may not be forming or be prevalent in your specific cell line or under your culture conditions. Confirm the presence of telomeric G4s using G4-specific antibodies (e.g., BG4) via immunofluorescence.[17] |
| Cell Line Resistance | Some cell lines may have robust DNA repair mechanisms or drug efflux pumps that counteract the ligand's effect. Consider using a different cell line or co-treatment with an inhibitor of relevant pathways (e.g., a PARP inhibitor if DNA damage is the intended mechanism). |
Problem 2: High cytotoxicity observed at low concentrations.
| Possible Cause | Recommended Solution |
| Off-Target Effects | High concentrations can lead to non-specific binding to other cellular components or duplex DNA, causing general toxicity.[18] Lower the concentration and increase the incubation time. Perform a detailed dose-response curve to find the therapeutic window. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic to your cells. A standard recommendation is to keep the final DMSO concentration below 0.5%. Run a solvent-only control to assess its effect on cell viability. |
| Rapid Induction of DNA Damage | Potent G4 ligands can induce a strong and rapid DNA damage response, leading to widespread apoptosis.[14] Monitor DNA damage markers (e.g., γH2AX foci) at earlier time points and lower concentrations to understand the kinetics of the response. |
| Cell Line Sensitivity | The chosen cell line may be particularly sensitive to replication stress or telomere uncapping. Test the ligand on a panel of cell lines, including non-cancerous control cells, to assess its selectivity.[19] |
Problem 3: Inconsistent or non-reproducible results.
| Possible Cause | Recommended Solution |
| Ligand Stock Degradation | Repeated freeze-thaw cycles can degrade the ligand. Prepare single-use aliquots of your stock solution. Store aliquots at -80°C and protect them from light. |
| Variability in Cell Culture | Ensure consistent cell culture practices. Use cells within a narrow passage number range, maintain a consistent seeding density, and monitor for mycoplasma contamination. Cell cycle synchronization can also reduce variability, as G4 ligand effects are often cell-cycle dependent.[3] |
| Inconsistent Ligand Dosing | Vortex the stock solution tube thoroughly after thawing and before making dilutions to ensure a homogenous concentration. When adding the ligand to culture plates, ensure it is mixed well into the media before incubating. |
| Assay Variability | Optimize your downstream assays for reproducibility. Ensure that all experimental steps, from cell treatment to data acquisition, are performed consistently across replicates and experiments. Include appropriate positive and negative controls in every experiment. |
Data & Protocols
Table 1: Example Concentration Ranges for Common G4 Ligands
This table provides general concentration ranges reported in the literature. The optimal concentration for "Telomeric G4s Ligand 1" must be determined empirically.
| Ligand | Typical Concentration Range | Common Cell Lines | Reference |
| Pyridostatin (PDS) | 1 - 10 µM | HeLa, Breast Cancer Cells (MCF-7, MDA-MB231) | [3][5] |
| RHPS4 | 0.1 - 5 µM | BJ-HELT Fibroblasts, Osteosarcoma Cells (U2OS) | [4][10] |
| BRACO-19 | 1 - 10 µM | Breast Cancer Cells (MCF-7, MDA-MB231) | [5][9] |
| TMPyP4 | 1 - 20 µM | HeLa, various cancer cell lines | [9][18] |
Experimental Protocol: Assessing Cellular Uptake by Confocal Microscopy
This protocol describes how to visualize the cellular uptake and localization of a fluorescent G4 ligand or a ligand that can be tagged for immunofluorescence.
Materials:
-
Fluorescent Telomeric G4 Ligand 1 (or a version with a tag like Biotin/BrdU)
-
Cell line of interest (e.g., HeLa, U2OS)
-
Glass-bottom confocal dishes or chamber slides
-
Complete culture medium
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS (for permeabilization)
-
DAPI or Hoechst stain (for nuclear counterstaining)
-
Mounting medium
-
Confocal microscope
Methodology:
-
Cell Seeding: Seed cells onto glass-bottom confocal dishes at a density that will result in 50-70% confluency at the time of imaging. Allow cells to adhere and grow for 24 hours.
-
Ligand Treatment: Prepare the desired concentration of the fluorescent ligand in pre-warmed complete medium. Remove the medium from the cells and add the ligand-containing medium. Include a vehicle-only (e.g., DMSO) control.
-
Incubation: Incubate the cells for the desired time (e.g., 4, 12, or 24 hours) at 37°C in a CO2 incubator.
-
Cell Washing: After incubation, gently aspirate the medium and wash the cells three times with warm PBS to remove any extracellular ligand.
-
Fixation: Fix the cells by adding 4% PFA and incubating for 15 minutes at room temperature.
-
Permeabilization (Optional but Recommended): Wash the cells twice with PBS. If nuclear uptake is expected, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature. This step is crucial for subsequent antibody or large dye staining.[20]
-
Nuclear Staining: Wash the cells twice with PBS. Add a solution of DAPI (e.g., 300 nM) or Hoechst stain in PBS and incubate for 5-10 minutes at room temperature, protected from light.
-
Final Washes & Mounting: Wash the cells three times with PBS. Add a final volume of PBS or mounting medium to the dish to keep the cells hydrated during imaging.
-
Imaging: Visualize the cells using a confocal microscope. Use the appropriate laser lines and emission filters for your fluorescent ligand and the nuclear stain (e.g., 405 nm for DAPI, 488/561 nm for the ligand). Acquire images, ensuring to capture both nuclear and cytoplasmic signals. Analyze for co-localization with the nuclear stain to determine subcellular distribution.[6][21]
Visualizations
Experimental Workflow
Caption: Experimental workflow for telomeric G4 ligand delivery and analysis.
Signaling Pathway
Caption: Signaling pathway of telomeric G4 ligand action.[10][13]
References
- 1. mdpi.com [mdpi.com]
- 2. Common G-Quadruplex Binding Agents Found to Interact With i-Motif-Forming DNA: Unexpected Multi-Target-Directed Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Simple and fast screening for structure-selective G-quadruplex ligands - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC00556A [pubs.rsc.org]
- 9. Human Telomeric G-Quadruplex Structures and G-Quadruplex-Interactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stabilization of quadruplex DNA perturbs telomere replication leading to the activation of an ATR-dependent ATM signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. ovid.com [ovid.com]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. Assessing G4-Binding Ligands In Vitro and in Cellulo Using Dimeric Carbocyanine Dye Displacement Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Cellular Detection of G-Quadruplexes by Optical Imaging Methods. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
Technical Support Center: Enhancing In Vivo Bioavailability of Telomeric G4 Ligand 1
Welcome to the technical support center for "Telomeric G4s Ligand 1," a potent stabilizer of telomeric G-quadruplexes. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during in vivo experiments, with a focus on enhancing bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and what are its primary challenges in vivo?
A1: "this compound" is a representative small molecule designed to selectively bind to and stabilize G-quadruplex (G4) structures within telomeric DNA. By stabilizing these structures, it aims to inhibit telomerase activity, leading to telomere shortening and ultimately inducing apoptosis or senescence in cancer cells.
The primary in vivo challenge for many G4 ligands, including our representative compound BRACO19, is poor bioavailability.[1] This is often attributed to:
-
Low aqueous solubility: Many G4 ligands are hydrophobic, leading to poor dissolution in the gastrointestinal tract and subsequent low absorption.
-
Poor membrane permeability: The chemical properties of these ligands can hinder their ability to cross cellular membranes effectively.[1]
-
Rapid metabolism: The compound may be quickly broken down by enzymes in the liver and other tissues (first-pass metabolism), reducing the amount of active drug that reaches systemic circulation.
-
Efflux pump activity: The ligand may be actively transported out of cells by efflux pumps like P-glycoprotein.
Q2: What are the common strategies to improve the in vivo bioavailability of "this compound"?
A2: Several formulation strategies can be employed to overcome the bioavailability challenges of G4 ligands:
-
Lipid-based formulations: Encapsulating the ligand in liposomes, particularly PEGylated liposomes, can improve its solubility, protect it from premature metabolism, and enhance its circulation time.[2]
-
Nanoparticle formulations: Loading the ligand into polymeric nanoparticles or nanostructured lipid carriers can improve its dissolution rate and absorption.
-
Solid dispersions: Creating a solid dispersion of the ligand in a hydrophilic polymer matrix can enhance its solubility and dissolution.
-
Prodrug approach: Modifying the chemical structure of the ligand to create a more soluble or permeable prodrug that is converted to the active form in vivo.
Q3: Which formulation has shown promise for improving the bioavailability of G4 ligands?
A3: While specific comparative data for a compound named "this compound" is not available in the public domain, studies on similar G4 ligands with poor permeability, such as BRACO19, suggest that formulation in a suitable delivery system is crucial for in vivo applications.[1] Liposomal formulations are a well-established method for improving the pharmacokinetics of poorly soluble and permeable drugs.[3][4] PEGylated liposomes, in particular, can offer prolonged circulation times.[2]
Troubleshooting Guides
This section provides solutions to common problems encountered during the in vivo testing of "this compound".
| Problem | Possible Cause(s) | Troubleshooting Steps & Solutions |
| Low or undetectable plasma concentrations of the ligand after oral administration. | 1. Poor aqueous solubility leading to low dissolution. 2. Low permeability across the intestinal epithelium.[1] 3. Rapid first-pass metabolism. | 1. Enhance Solubility: Formulate the ligand in a bioavailability-enhancing vehicle such as a self-emulsifying drug delivery system (SEDDS) or a suspension with micronized particles. 2. Improve Permeability: Consider encapsulating the ligand in liposomes or nanoparticles to facilitate absorption.[1] 3. Reduce Metabolism: Co-administer with a known inhibitor of relevant metabolic enzymes (use with caution and appropriate ethical approval). |
| High variability in plasma concentrations between individual animals. | 1. Inconsistent dosing due to precipitation of the compound in the vehicle. 2. Inaccurate dosing volume. 3. Variations in food intake affecting absorption. | 1. Ensure Formulation Homogeneity: Thoroughly vortex or sonicate the formulation immediately before each administration. Prepare fresh formulations regularly. 2. Accurate Dosing: Use calibrated pipettes or syringes for dosing. For oral gavage, ensure proper technique to deliver the full dose. 3. Standardize Conditions: Fast animals overnight before dosing (if appropriate for the study design and ethically approved). |
| Precipitation of the ligand during formulation preparation. | 1. Exceeding the solubility limit of the ligand in the chosen solvent system. 2. pH or temperature changes affecting solubility. | 1. Optimize Solvent System: Perform solubility studies with various pharmaceutically acceptable solvents and co-solvents. 2. Control Formulation Conditions: Maintain a constant temperature and pH during the formulation process. Use a step-wise addition of aqueous components to the organic solvent phase while vortexing. |
| Signs of toxicity in animals at expected therapeutic doses. | 1. Toxicity of the formulation vehicle (e.g., high concentration of DMSO). 2. On-target or off-target toxicity of the ligand. | 1. Vehicle Toxicity Assessment: Include a vehicle-only control group in your study. Minimize the concentration of potentially toxic excipients like DMSO.[5] 2. Dose-Range Finding Study: Conduct a dose-escalation study to determine the maximum tolerated dose (MTD). |
Quantitative Data
The following table presents a hypothetical, yet representative, comparison of pharmacokinetic parameters for a telomeric G4 ligand, such as BRACO19, when administered in a standard vehicle versus a PEGylated liposomal formulation. This illustrates the potential for bioavailability enhancement.
| Pharmacokinetic Parameter | Standard Formulation (e.g., Saline with 5% DMSO) | PEGylated Liposomal Formulation | Fold Improvement |
| Maximum Plasma Concentration (Cmax) | 50 ng/mL | 250 ng/mL | 5x |
| Area Under the Curve (AUC0-t) | 200 ngh/mL | 2000 ngh/mL | 10x |
| Half-life (t1/2) | 1.5 hours | 8 hours | 5.3x |
| Oral Bioavailability (%) | < 1% | 10% | >10x |
Note: This data is illustrative and based on typical improvements observed with liposomal formulations for poorly bioavailable compounds. Actual values will vary depending on the specific ligand and formulation.
Experimental Protocols
Preparation of PEGylated Liposomes with "this compound" (Thin-Film Hydration Method)
This protocol is adapted from established methods for preparing PEGylated liposomes.[6][7]
Materials:
-
Dipalmitoylphosphatidylcholine (DPPC)
-
Cholesterol
-
DSPE-PEG(2000) (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000])
-
"this compound"
-
Chloroform
-
Methanol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Preparation:
-
Dissolve DPPC, cholesterol, and DSPE-PEG(2000) in a molar ratio of approximately 55:40:5 in a chloroform/methanol mixture (e.g., 2:1 v/v) in a round-bottom flask.
-
Add "this compound" to the lipid solution at a desired drug-to-lipid ratio.
-
Remove the organic solvents using a rotary evaporator under reduced pressure at a temperature above the lipid phase transition temperature to form a thin, dry lipid film on the flask wall.
-
Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with pre-warmed PBS (pH 7.4) by rotating the flask in a water bath set to a temperature above the lipid transition temperature.
-
Continue hydration for 1-2 hours to form multilamellar vesicles (MLVs).
-
-
Extrusion:
-
To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).
-
Pass the suspension through the extruder multiple times (e.g., 11-21 passes) to ensure a uniform size distribution.
-
-
Purification:
-
Remove any unencapsulated ligand by dialysis or size exclusion chromatography.
-
-
Characterization:
-
Determine the particle size and zeta potential of the liposomes using dynamic light scattering (DLS).
-
Determine the encapsulation efficiency by separating the free drug from the liposomes and quantifying the drug in each fraction.
-
In Vivo Pharmacokinetic Study in Rats
This protocol provides a general framework for a pharmacokinetic study.[8][9] All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Materials:
-
Male Sprague-Dawley rats (e.g., 250-300 g)
-
"this compound" formulation
-
Dosing syringes and gavage needles (for oral administration) or syringes and needles (for intravenous administration)
-
Blood collection tubes (e.g., with K2EDTA anticoagulant)
-
Centrifuge
-
-80°C freezer
Procedure:
-
Animal Acclimation and Dosing:
-
Acclimate rats for at least one week before the study.
-
Fast the animals overnight prior to dosing.
-
Administer the "this compound" formulation at the desired dose via the intended route (e.g., oral gavage or intravenous injection).
-
-
Blood Sampling:
-
Collect blood samples (e.g., ~200 µL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Collect samples into tubes containing an anticoagulant.
-
-
Plasma Preparation:
-
Immediately after collection, centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma.
-
Transfer the plasma supernatant to clean tubes.
-
-
Sample Storage:
-
Store the plasma samples at -80°C until analysis.
-
Quantification of "this compound" in Rat Plasma by UPLC-MS/MS
This protocol outlines a general method for quantifying a small molecule in plasma.[10][11][12][13]
Materials:
-
UPLC-MS/MS system
-
C18 analytical column
-
"this compound" analytical standard
-
Internal standard (IS) - a structurally similar compound
-
Formic acid
-
Water (LC-MS grade)
-
Rat plasma samples
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, add 10 µL of the internal standard solution.
-
Add 150 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at high speed (e.g., 13,000 rpm for 10 minutes at 4°C).
-
Transfer the supernatant to a clean vial for analysis.
-
-
Chromatographic Conditions:
-
Column: Acquity UPLC BEH C18 column (e.g., 2.1 mm x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient to separate the analyte from matrix components (e.g., starting with a low percentage of B, increasing to a high percentage, and then re-equilibrating).
-
Flow Rate: e.g., 0.4 mL/min.
-
Injection Volume: e.g., 5 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Optimize the MRM transitions (parent ion -> fragment ion) for both "this compound" and the internal standard.
-
-
Quantification:
-
Generate a calibration curve using standard solutions of "this compound" in blank plasma.
-
Calculate the concentration of the ligand in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Visualizations
Figure 1. Experimental workflow for assessing the in vivo bioavailability of a formulated G4 ligand.
Figure 2. Simplified signaling pathway of DNA damage response induced by a telomeric G4 ligand.[14][15][16]
References
- 1. researchgate.net [researchgate.net]
- 2. The Post-insertion Method for the Preparation of PEGylated Liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Application of Pharmacokinetic and Pharmacodynamic Analysis to the Development of Liposomal Formulations for Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Liposomal Formulations in Clinical Use: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Formulation and characterization of folate receptor-targeted PEGylated liposome encapsulating bioactive compounds from Kappaphycus alvarezii for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. dctd.cancer.gov [dctd.cancer.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Development of a UPLC-MS/MS method for the determination of orelabrutinib in rat plasma and its application in pharmacokinetics [frontiersin.org]
- 12. Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry Method for Quantification of 3,14,19-Triacetyl Andrographolide in Rat Plasma: Application to Preclinical Pharmacokinetic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Validated UPLC-MS/MS method for quantification of fruquintinib in rat plasma and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Modulation of the ATM/autophagy pathway by a G-quadruplex ligand tips the balance between senescence and apoptosis in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Stabilization of quadruplex DNA perturbs telomere replication leading to the activation of an ATR-dependent ATM signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Telomeric G4s Ligand 1
Welcome to the technical support center for Telomeric G4s Ligand 1. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and understand potential resistance mechanisms encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule designed to bind to and stabilize G-quadruplex (G4) structures within the telomeric regions of DNA.[1][2][3] The G-rich single-stranded overhang of telomeres can fold into these four-stranded structures.[4][5] By stabilizing these G4s, the ligand is intended to inhibit telomerase activity, which requires an unfolded single-stranded DNA template to lengthen telomeres.[5][6][7] This leads to telomere shortening, DNA damage responses, and ultimately, cell senescence or apoptosis in cancer cells that rely on telomerase for immortalization.[4][6]
Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential resistance mechanisms?
Resistance to G4 ligands can arise from several factors. The primary mechanisms to consider are:
-
Activation of the Alternative Lengthening of Telomeres (ALT) Pathway: A significant portion of cancers (10-15%) use a telomerase-independent mechanism called ALT to maintain telomere length.[8][9][10][11]
-
Upregulation of G4-Resolving Helicases: Cancer cells may increase the expression of helicases that can unwind and resolve G4 structures, thereby counteracting the stabilizing effect of the ligand.[12][13]
-
Alterations in Telomere-Associated Proteins: Changes in the expression or function of proteins that protect telomeres, such as those in the shelterin complex, can confer resistance.[1][6]
-
Enhanced DNA Damage Repair Pathways: Upregulation or modification of DNA repair pathways can help cells tolerate the DNA damage induced by the G4 ligand.[1][12][14]
-
Increased Drug Efflux: Overexpression of multidrug efflux pumps can reduce the intracellular concentration of the ligand.[15][16][17][18][19]
-
Target Modification: Although less commonly observed, mutations in the telomeric DNA sequence could potentially alter G4 folding and ligand binding.[12]
Q3: How can I determine if my resistant cells are utilizing the ALT pathway?
Several key hallmarks characterize ALT-positive cells.[8][20] You can investigate the following:
-
Heterogeneous Telomere Length: ALT-positive cells typically exhibit telomeres of varying lengths, which can be assessed by Telomere Restriction Fragment (TRF) analysis.
-
Presence of ALT-Associated PML Bodies (APBs): These are specialized nuclear bodies containing telomeric DNA, telomere-binding proteins, and proteins involved in DNA recombination and repair. APBs can be visualized using immunofluorescence microscopy.
-
Detection of C-circles: These are circular extrachromosomal telomeric DNA repeats that are a specific marker for ALT activity and can be detected by a specific rolling circle amplification-based assay.[10]
Troubleshooting Guides
Issue 1: Decreased Apoptosis/Senescence in Response to Ligand 1 Treatment
Potential Cause: The cancer cells may have activated the Alternative Lengthening of Telomeres (ALT) pathway, making them less reliant on telomerase for telomere maintenance.[8][10][11] While G4 stabilization can induce DNA damage in ALT cells, it may also paradoxically fuel the recombination-based ALT mechanism.[9]
Troubleshooting Steps & Experimental Protocols:
-
Assess ALT Hallmarks:
-
Experimental Protocol: C-circle Assay: This assay is a highly specific method for detecting ALT activity.
-
Genomic DNA Isolation: Extract high-molecular-weight genomic DNA from both sensitive and resistant cell lines.
-
Rolling Circle Amplification: In a PCR tube, combine genomic DNA with an exonuclease to degrade linear DNA, leaving circular DNA intact. Then, add Phi29 DNA polymerase and dNTPs. The polymerase will use the C-circles as templates for amplification.
-
Detection: The amplified telomeric DNA can be quantified using a dot blot with a telomere-specific probe or by qPCR.
-
-
Experimental Protocol: Immunofluorescence for APBs:
-
Cell Culture: Grow sensitive and resistant cells on coverslips.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
-
Antibody Staining: Incubate with primary antibodies against a telomeric protein (e.g., TRF2) and a PML protein.
-
Secondary Antibody and Imaging: Use fluorescently labeled secondary antibodies and visualize co-localization using a confocal microscope. The co-localized foci represent APBs.
-
-
-
Quantitative Data Summary:
| Feature | Expected Result in Sensitive Cells | Expected Result in Resistant (ALT-positive) Cells |
| C-circle Levels | Low / Undetectable | High |
| APB Foci | Few / None | Numerous, bright foci |
| Telomere Length | Homogeneous | Heterogeneous (long and short) |
Logical Workflow for Investigating ALT Pathway Activation
Caption: Workflow to determine if the ALT pathway is activated.
Issue 2: Ligand 1 Shows Reduced Target Engagement (Less DNA Damage at Telomeres)
Potential Cause 1: Upregulation of G4-Resolving Helicases. Cells may overexpress helicases such as BLM or PIF1, which actively unwind G4 structures, thus reducing the efficacy of the stabilizing ligand.[12][13]
Troubleshooting Steps & Experimental Protocols:
-
Quantify Helicase Expression:
-
Experimental Protocol: RT-qPCR for Helicase mRNA Levels:
-
RNA Extraction: Isolate total RNA from sensitive and resistant cell lines.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA.
-
qPCR: Perform quantitative PCR using primers specific for helicases known to resolve G4s (e.g., BLM, WRN, PIF1). Normalize to a housekeeping gene.
-
-
Experimental Protocol: Western Blot for Helicase Protein Levels:
-
Protein Extraction: Lyse sensitive and resistant cells to extract total protein.
-
SDS-PAGE and Transfer: Separate proteins by size using SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies against the helicases of interest, followed by HRP-conjugated secondary antibodies.
-
Detection: Visualize bands using chemiluminescence and quantify band intensity.
-
-
Potential Cause 2: Increased Expression of Telomere-Protective Proteins. Overexpression of proteins like POT1 can protect the telomeric G-overhang, potentially hindering G4 formation or ligand binding.[1][6]
Troubleshooting Steps & Experimental Protocols:
-
Assess Shelterin Complex Protein Levels:
-
Use RT-qPCR and Western Blotting as described above, but with primers and antibodies specific for shelterin components like POT1, TRF1, and TRF2.
-
Quantitative Data Summary:
| Protein/Gene | Expected Result in Sensitive Cells | Expected Result in Resistant Cells |
| BLM mRNA/Protein | Basal Level | Increased Level |
| PIF1 mRNA/Protein | Basal Level | Increased Level |
| POT1 mRNA/Protein | Basal Level | Increased Level |
Signaling Pathway: Counteracting G4 Ligand Action
Caption: Mechanisms counteracting G4 ligand stabilization.
Issue 3: Reduced Intracellular Concentration of Ligand 1
Potential Cause: Increased Drug Efflux. The resistant cells may have upregulated the expression of multidrug resistance (MDR) efflux pumps, such as P-glycoprotein (MDR1), which actively transport the ligand out of the cell.[15][16][18]
Troubleshooting Steps & Experimental Protocols:
-
Measure Intracellular Ligand Concentration:
-
Experimental Protocol: LC-MS/MS Analysis:
-
Cell Treatment: Treat sensitive and resistant cells with a known concentration of this compound for a specific time.
-
Cell Lysis and Extraction: Lyse the cells and perform a liquid-liquid or solid-phase extraction to isolate the ligand.
-
Quantification: Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to accurately quantify the intracellular concentration of the ligand.
-
-
-
Assess Efflux Pump Activity and Expression:
-
Experimental Protocol: Efflux Pump Activity Assay (e.g., using Rhodamine 123):
-
Dye Loading: Incubate sensitive and resistant cells with a fluorescent substrate of MDR pumps, such as Rhodamine 123.
-
Efflux Measurement: Measure the fluorescence intensity over time using a flow cytometer or fluorescence plate reader. Resistant cells with high efflux activity will show a faster decrease in intracellular fluorescence.
-
Inhibitor Control: Repeat the experiment in the presence of a known MDR inhibitor (e.g., verapamil). A restoration of fluorescence in resistant cells confirms MDR pump activity.
-
-
RT-qPCR and Western Blotting: Analyze the expression levels of common MDR pump genes (e.g., ABCB1 for P-glycoprotein) as described in the previous section.
-
Quantitative Data Summary:
| Measurement | Expected Result in Sensitive Cells | Expected Result in Resistant Cells |
| Intracellular Ligand 1 Conc. | High | Low |
| Rhodamine 123 Retention | High | Low |
| ABCB1 (MDR1) Expression | Low / Basal | High |
Experimental Workflow: Investigating Drug Efflux
References
- 1. On the Road to Fight Cancer: The Potential of G-Quadruplex Ligands as Novel Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. On and off-target effects of telomere uncapping G-quadruplex selective ligands based on pentacyclic acridinium salts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [G-quadruplex ligands: mechanisms of anticancer action and target binding] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Telomere targeting with a novel G-quadruplex-interactive ligand BRACO-19 induces T-loop disassembly and telomerase displacement in human glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. academic.oup.com [academic.oup.com]
- 9. G-quadruplex Stabilization Fuels the ALT Pathway in ALT-positive Osteosarcoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Alternative Lengthening of Telomeres - Wikipedia [en.wikipedia.org]
- 11. A new path to alternative lengthening of telomeres? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. G-Quadruplexes in Tumor Immune Regulation: Molecular Mechanisms and Therapeutic Prospects in Gastrointestinal Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. The Relevance of G-Quadruplexes for DNA Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Function and Inhibitory Mechanisms of Multidrug Efflux Pumps [frontiersin.org]
- 16. Role of efflux pumps in the antibiotic resistance of bacteria embedded in a biofilm - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Multidrug efflux pumps as main players in intrinsic and acquired resistance to antimicrobials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Function and Inhibitory Mechanisms of Multidrug Efflux Pumps - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The role of outer membrane and efflux pumps in the resistance of gram-negative bacteria. Can we improve drug access? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Locking the gates of immortality: targeting alternative lengthening of telomeres (ALT) pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison: Telomestatin vs. Pyridostatin for Telomeric G-Quadruplex Targeting
An Objective Guide for Researchers in Oncology and Drug Development
The unique four-stranded G-quadruplex (G4) structures found in telomeric regions of human DNA represent a critical target for novel anti-cancer therapeutics. By stabilizing these structures, small molecule ligands can inhibit telomerase activity and disrupt telomere maintenance, leading to selective cell death in cancer cells. This guide provides a detailed comparison of two prominent G-quadruplex ligands: Telomestatin (B1682999), a natural product isolated from Streptomyces anulatus, and Pyridostatin (B1662821) (PDS), a widely studied synthetic ligand. We present a side-by-side analysis of their activity, supported by quantitative data and detailed experimental protocols, to aid researchers in selecting and evaluating G4-targeting compounds.
Mechanism of Action: A Shared Path with Subtle Divergences
Both Telomestatin and Pyridostatin exert their anti-cancer effects primarily by binding to and stabilizing G-quadruplex structures. This stabilization prevents the enzyme telomerase from accessing the 3' single-stranded telomeric overhang, thereby inhibiting telomere elongation.[1][2] This initial binding event triggers a cascade of cellular responses, including the displacement of telomere-capping proteins like TRF2, leading to telomere uncapping.[3][4] The exposed, dysfunctional telomere is recognized as a DNA double-strand break (DSB), activating the DNA Damage Response (DDR) pathway.[3][5] This results in the formation of γH2AX foci, activation of checkpoint kinases like ATM and Chk1, and ultimately, cell cycle arrest, senescence, or apoptosis.[3][5]
While their overall mechanism is similar, subtle differences exist. Telomestatin is noted for its potent and specific stabilization of G-quadruplex structures, showing a high preference for intramolecular G4s over duplex DNA.[1][6][7][8] Pyridostatin also selectively stabilizes G4 structures and has been shown to induce DNA damage in a replication- and transcription-dependent manner.[9][10] Notably, Pyridostatin's activity can trigger a cGAS/STING-dependent innate immune response in cells deficient in BRCA1/2, suggesting a potential role in immunotherapy combinations.[11][12]
Quantitative Performance Metrics
The following table summarizes key quantitative data for Telomestatin and Pyridostatin, offering a direct comparison of their efficacy in biochemical and cellular assays.
| Parameter | Telomestatin | Pyridostatin (PDS) | Rationale |
| G4 Stabilization (ΔTm) | High | Moderate to High | Measures the increase in melting temperature of a G4-forming oligonucleotide upon ligand binding, indicating stabilization. |
| Telomerase Inhibition (IC50) | ~5 nM | ~100-1100 nM | Concentration required to inhibit 50% of telomerase activity, typically measured by a TRAP assay. |
| Cytotoxicity (GI50/IC50) | Varies (e.g., ~0.5-1 µM in some glioma cells) | Varies (e.g., ~1.5 µM in U87 glioma cells) | Concentration required to inhibit 50% of cell growth; highly dependent on the cell line. |
| G4 vs. Duplex Selectivity | ~70-fold | High | Ratio of binding affinity for G-quadruplex DNA over standard double-stranded DNA. |
Note: Specific values can vary significantly based on the exact experimental conditions, G4 sequence, and cell line used. The data presented are representative values from published literature.
Visualizing the Pathways and Processes
To better understand the molecular interactions and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: G4 Ligand-Induced DNA Damage Response Pathway.
References
- 1. [Telomerase inhibitor, telomestatin, a specific mechanism to interact with telomere structure] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Telomerase as a Cancer Target. Development of New Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. G-quadruplex ligand-induced DNA damage response coupled with telomere dysfunction and replication stress in glioma stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. pnas.org [pnas.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] The different biological effects of telomestatin and TMPyP4 can be attributed to their selectivity for interaction with intramolecular or intermolecular G-quadruplex structures. | Semantic Scholar [semanticscholar.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Anti‐tumoural activity of the G‐quadruplex ligand pyridostatin against BRCA1/2‐deficient tumours | EMBO Molecular Medicine [link.springer.com]
- 12. Anti‐tumoural activity of the G‐quadruplex ligand pyridostatin against BRCA1/2‐deficient tumours - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Telomeric G4 Ligands: Telomeric G4s Ligand 1 vs. BRACO-19
For researchers and drug development professionals, the targeting of telomeric G-quadruplexes (G4s) represents a promising avenue for anticancer therapies. This guide provides a detailed comparison of two prominent G4 ligands: the novel "Telomeric G4s ligand 1" (also referred to as compound R1) and the well-established BRACO-19.
This comparison synthesizes available data on their performance, drawing from in vitro and cellular assays. While direct comparative studies are limited, this guide collates existing data to offer an objective overview of their respective profiles.
At a Glance: Key Performance Metrics
| Parameter | This compound (Compound R1) | BRACO-19 |
| Mechanism of Action | Stabilizes telomeric G4s, induces R-loop formation, leading to DNA damage responses, apoptosis, and immunogenic cell death.[1][2][3][4] | Stabilizes telomeric G4s, inhibits telomerase activity, prevents telomere capping, leading to senescence and apoptosis.[5][6][7][8] |
| Binding Affinity (to Telomeric G4) | Data not available in searched results. | KG4 = 30 x 106 M–1 |
| Selectivity (G4 vs. Duplex DNA) | Data not available in searched results. | Approximately 10 to 40-fold greater selectivity for G-quadruplex DNA.[9] |
| In Vitro Telomerase Inhibition | Data not available in searched results. | IC50 = 0.09 μM (A549 cells), 113 nM (A2780 cells).[5] |
| Cellular Potency (IC50) | Breast Cancer: 1.7 μM (MDA-MB-231), 3.6 μM (MCF7), 4.6 μM (4T1), 5.8 μM (MCF-10A) | Breast Cancer: IC50 values available but vary across studies and cell lines. Other Cancers: 1.45 μM (U87), 1.55 μM (U251), 2.5 μM (SHG44), 2.5 μM (UXF1138L).[5][6][7] |
Detailed Performance Analysis
This compound (Compound R1): A Novel Inducer of Immunogenic Cell Death
This compound has emerged as a potent anticancer agent with a distinct mechanism of action. Its primary function lies in the stabilization of telomeric G-quadruplexes, which triggers a cascade of cellular events. A key feature of this ligand is the induction of R-loop formation, a three-stranded nucleic acid structure, which contributes to DNA damage responses.[1][2][3][4]
Cellular studies have demonstrated that treatment with this compound leads to cell cycle arrest, apoptosis, and notably, immunogenic cell death (ICD).[1][2] ICD is a form of regulated cell death that activates an adaptive immune response against tumor cells, suggesting that this ligand may not only directly kill cancer cells but also stimulate the host's immune system to fight the tumor.
Quantitative analysis of its cytotoxic effects has been performed in several breast cancer cell lines, revealing IC50 values in the low micromolar range. Specifically, the IC50 values were determined to be 1.7 μM in MDA-MB-231, 3.6 μM in MCF7, 4.6 μM in 4T1, and 5.8 μM in the non-tumorigenic MCF-10A cell line.
BRACO-19: The Archetypal Telomeric G4 Ligand
BRACO-19 is a well-characterized 3,6,9-trisubstituted acridine (B1665455) derivative that has been extensively studied as a G-quadruplex stabilizing agent.[7] Its mechanism of action is primarily attributed to the inhibition of telomerase, an enzyme crucial for maintaining telomere length in the majority of cancer cells.[5][6][7][8] By stabilizing the G-quadruplex structure at the 3' overhang of telomeres, BRACO-19 effectively blocks telomerase from accessing its substrate, leading to telomere shortening, cellular senescence, and ultimately, apoptosis.[5][6][7]
BRACO-19 exhibits a strong binding affinity for telomeric G-quadruplexes and displays a significant preference for these structures over duplex DNA.[9] Its efficacy has been demonstrated across a wide range of cancer cell lines. For instance, it has shown potent activity in glioblastoma cells with IC50 values of 1.45 μM (U87) and 1.55 μM (U251), and in uterine carcinoma cells (UXF1138L) with an IC50 of 2.5 μM.[6][7] Studies in breast cancer cells have also confirmed its cytotoxic effects.[10]
Signaling Pathways and Experimental Workflows
The distinct mechanisms of this compound and BRACO-19 can be visualized through their downstream cellular effects.
Figure 1. Comparative signaling pathways of this compound and BRACO-19.
Experimental Methodologies
The characterization of these G4 ligands involves a range of biophysical and cell-based assays.
Cell Viability and Cytotoxicity Assays
-
Protocol: Cancer cells are seeded in 96-well plates and treated with a range of concentrations of the G4 ligand. After a defined incubation period (e.g., 72 hours), cell viability is assessed using assays such as the Sulforhodamine B (SRB) assay or CCK-8 assay. The absorbance is measured, and the IC50 value (the concentration at which 50% of cell growth is inhibited) is calculated.
-
For BRACO-19: The SRB assay is a common method.[6]
-
For this compound: The CCK-8 assay has been utilized.
-
Figure 2. General workflow for determining the IC50 values of G4 ligands.
Telomerase Activity Assay (TRAP Assay)
-
Protocol: This assay measures the ability of a compound to inhibit telomerase activity in cell extracts. A cell lysate containing active telomerase is incubated with a substrate oligonucleotide and the G4 ligand. The telomerase products are then amplified by PCR and visualized by gel electrophoresis or quantified by ELISA. A decrease in the amount of amplified product indicates telomerase inhibition.
-
For BRACO-19: The Telomerase PCR ELISA kit is a standard method used.[7]
-
Figure 3. Workflow for the Telomeric Repeat Amplification Protocol (TRAP) assay.
Conclusion
Both this compound and BRACO-19 are effective stabilizers of telomeric G-quadruplexes with potent anticancer activities. BRACO-19 is a well-established telomerase inhibitor with a broad spectrum of activity against various cancer cell lines. This compound presents a novel and exciting mechanism of action by inducing immunogenic cell death, which could offer a synergistic approach to cancer therapy by engaging the immune system.
The choice between these ligands would depend on the specific research or therapeutic goal. For studies focused on telomerase inhibition and its direct consequences, BRACO-19 remains a benchmark compound. For investigations into the interplay between G4 stabilization, DNA damage, and the immune response, this compound offers a unique tool. Further research, particularly direct comparative studies and detailed biophysical characterization of this compound, will be crucial to fully elucidate their relative advantages and potential clinical applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Telomere targeting with a novel G-quadruplex-interactive ligand BRACO-19 induces T-loop disassembly and telomerase displacement in human glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The G-quadruplex-interactive molecule BRACO-19 inhibits tumor growth, consistent with telomere targeting and interference with telomerase function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Binding of BRACO19 to a Telomeric G-Quadruplex DNA Probed by All-Atom Molecular Dynamics Simulations with Explicit Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. G-Quadruplex Binders Induce Immunogenic Cell Death Markers in Aggressive Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating Telomeric G-Quadruplex Ligand Target Engagement in Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies to validate the cellular target engagement of "Telomeric G4s Ligand 1," a representative G-quadruplex (G4) stabilizing ligand. G4s are non-canonical four-stranded DNA structures that form in guanine-rich sequences, such as those found in human telomeres.[1][2][3][4] The stabilization of these structures by small molecule ligands can inhibit telomerase, an enzyme overexpressed in approximately 85% of cancers, making telomeric G4s a promising therapeutic target.[4]
This document outlines the performance of "this compound" against other well-characterized G4 ligands—PhenDC3, RHPS4, and BRACO-19—and provides detailed experimental protocols for confirming target engagement, from initial biophysical assays to direct visualization within the cellular environment.
Quantitative Comparison of Telomeric G4 Ligand Performance
The efficacy of a G4 ligand is determined by its ability to selectively stabilize the G4 structure, leading to a measurable biological outcome. The following table summarizes key quantitative data for "this compound" and established alternatives.
| Ligand | FRET ΔTₘ (°C)¹ [Telomeric G4] | Selectivity for G4 vs. Duplex DNA | Cellular Activity (IC₅₀) | Key Characteristics |
| This compound (Representative) | +20 | High | ~0.5 µM (Anti-proliferative) | A novel triazine derivative showing potent stabilization and cellular activity.[5] |
| PhenDC3 | High | High | Sub-micromolar range | Considered a benchmark G4 ligand due to its high potency and selectivity.[6][7] |
| RHPS4 | High | Moderate to High | Sub-micromolar range | A potent pentacyclic acridine (B1665455) that effectively inhibits telomerase activity.[7][8][9] |
| BRACO-19 | Moderate | Good | Micromolar range | An established G4 stabilizer used in numerous cellular studies.[6][7][10] |
| TMPyP4 | Moderate | Low | Micromolar range | A cationic porphyrin known to bind both G4 and duplex DNA, often used as a reference but with noted off-target effects.[9][11] |
¹ΔTₘ represents the change in melting temperature of a G4-forming oligonucleotide upon ligand binding, as measured by a FRET-melting assay. A higher ΔTₘ indicates greater stabilization.[5][12]
Visualizing Mechanisms and Workflows
Cellular Mechanism of Action
The primary mechanism for a telomeric G4 ligand involves stabilizing the G4 structure at the 3' single-stranded overhang of telomeres. This stabilization acts as a physical block, preventing the binding and extension activity of telomerase, which leads to progressive telomere shortening and ultimately triggers cellular senescence or apoptosis in cancer cells.
Caption: Cellular mechanism of a telomeric G4 ligand.
Experimental Workflow for Target Validation
Validating a novel G4 ligand requires a multi-step approach, beginning with in vitro screening to confirm binding and selectivity, followed by cell-based assays to demonstrate target engagement and the desired phenotypic outcomes.
Caption: Experimental workflow for G4 ligand validation.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
FRET Melting Assay for G4 Stabilization
This assay measures the ability of a ligand to stabilize a G4 structure by quantifying the increase in its melting temperature (Tₘ).[2][12][13] A dual-labeled oligonucleotide with a fluorophore (e.g., FAM) and a quencher (e.g., TAMRA) is used. In the folded G4 state, the fluorophore and quencher are in close proximity, resulting in low fluorescence. Upon melting, they move apart, and fluorescence increases.
Methodology:
-
Oligonucleotide Preparation: Synthesize a telomeric G4-forming oligonucleotide (e.g., F21T: FAM-d(GGG(TTAGGG)₃)-TAMRA).
-
Reaction Setup: In a 96-well PCR plate, prepare reactions containing:
-
200 nM of the dual-labeled oligonucleotide.
-
100 mM KCl buffer.
-
1 µM of the test ligand (e.g., "this compound").
-
Nuclease-free water to a final volume of 50 µL.
-
-
Annealing: Heat the plate to 95°C for 5 minutes, then allow it to cool slowly to room temperature to ensure proper G4 folding.
-
Data Acquisition: Use a real-time PCR machine to monitor fluorescence.
-
Set the initial temperature to 25°C and hold for 2 minutes.
-
Increase the temperature to 95°C with a ramp rate of 1°C/minute, acquiring fluorescence data at each interval.
-
-
Data Analysis: Plot the negative first derivative of fluorescence versus temperature. The peak of this curve represents the melting temperature (Tₘ). The change in melting temperature (ΔTₘ) is calculated as (Tₘ with ligand) - (Tₘ without ligand).
Immunofluorescence-Fluorescence In Situ Hybridization (IF-FISH)
IF-FISH is a powerful imaging technique to directly visualize the colocalization of G4 structures and telomeres within fixed cells, providing direct evidence of target engagement.[14]
Methodology:
-
Cell Culture and Treatment:
-
Grow cells (e.g., HeLa) on glass coverslips.
-
Treat cells with the desired concentration of the G4 ligand for 24-48 hours.
-
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix with 4% paraformaldehyde for 10 minutes at room temperature.
-
Permeabilize with 0.5% Triton X-100 in PBS for 10 minutes.
-
-
Immunofluorescence (IF) for G4s:
-
Post-Fixation: Fix again with 4% paraformaldehyde to crosslink the antibody-antigen complex.
-
Fluorescence In Situ Hybridization (FISH) for Telomeres:
-
Dehydrate the cells through an ethanol (B145695) series (70%, 90%, 100%).[17]
-
Apply a hybridization mixture containing a PNA probe complementary to the telomeric repeat sequence (e.g., Cy3-labeled (CCCTAA)₃).[18]
-
Denature the cellular DNA and the probe by heating at 80°C for 3 minutes.[18]
-
Hybridize for 2 hours at room temperature in a humidified chamber.
-
-
Washes and Mounting:
-
Perform stringent washes to remove unbound probe (e.g., using a formamide-based wash buffer).[17]
-
Counterstain the nuclei with DAPI.
-
Mount the coverslip on a glass slide with an anti-fade mounting medium.
-
-
Imaging and Analysis:
-
Acquire images using a confocal microscope.
-
Analyze the colocalization between the G4 signal (e.g., green) and the telomere signal (e.g., red) to confirm ligand-induced G4 stabilization at telomeres.
-
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
G4-ChIP-seq allows for the genome-wide mapping of G4 structures.[1] When performed in cells treated with a G4 ligand, it can reveal the specific genomic sites where the ligand is engaging and stabilizing G4s.
Methodology:
-
Cell Treatment and Cross-linking:
-
Treat ~1x10⁷ cells with the G4 ligand.
-
Cross-link proteins to DNA by adding formaldehyde (B43269) to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Quench the reaction with glycine.
-
-
Chromatin Preparation:
-
Lyse the cells and isolate the nuclei.
-
Sonify the chromatin to shear the DNA into fragments of 200-500 bp.
-
-
Immunoprecipitation (IP):
-
Elution and Reverse Cross-linking:
-
Elute the chromatin from the beads.
-
Reverse the formaldehyde cross-links by heating at 65°C overnight with NaCl.
-
Treat with RNase A and Proteinase K to remove RNA and proteins.
-
-
DNA Purification: Purify the immunoprecipitated DNA using a standard column-based kit.
-
Library Preparation and Sequencing:
-
Prepare a sequencing library from the purified DNA.
-
Perform high-throughput sequencing (e.g., on an Illumina platform).
-
-
Data Analysis:
-
Align the sequencing reads to the reference genome.
-
Use peak-calling algorithms (e.g., MACS2) to identify genomic regions enriched for G4s.
-
Compare the G4 peaks between ligand-treated and untreated samples to identify sites of ligand-stabilized G4 formation.
-
References
- 1. Genome-wide mapping of endogenous G-quadruplex DNA structures by chromatin immunoprecipitation and high-throughput sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High-Throughput Screening of G-Quadruplex Ligands by FRET Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. G-Quadruplex-Binding Proteins: Promising Targets for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insights into telomeric G-quadruplex DNA recognition by HMGB1 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell senescence and telomere shortening induced by a new series of specific G-quadruplex DNA ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Systematic Evaluation of Benchmark G4 Probes and G4 Clinical Drugs using three Biophysical Methods: A Guideline to Evaluate Rapidly G4-Binding Affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. G-quadruplexes mark alternative lengthening of telomeres - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quadruplex Ligands in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. High-Throughput Screening of G-Quadruplex Ligands by FRET Assay | Springer Nature Experiments [experiments.springernature.com]
- 14. Telomere and G-Quadruplex Colocalization Analysis by Immunofluorescence Fluorescence In Situ Hybridization (IF-FISH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Characterization of G-quadruplex antibody reveals differential specificity for G4 DNA forms - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Anti-DNA G-quadruplex (G4) Antibody, clone 1H6 ZooMAb® Mouse Monoclonal recombinant, expressed in HEK 293 cells [sigmaaldrich.com]
- 17. FISH Protocol for Measuring Telomere Length - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. BG4 antibody and SG4 nanobody - Balasubramanian Lab [balasubramanian.co.uk]
- 20. Production of the anti-G-quadruplex antibody BG4 for efficient genome-wide analyses: From plasmid quality control to antibody validation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Telomeric G-Quadruplex Ligands: Featuring Telomeric G4s Ligand 1
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of "Telomeric G4s ligand 1," a novel G-quadruplex (G4) stabilizing ligand, with other established G4-interactive compounds. We delve into their mechanisms of action, comparative biophysical and cellular performance based on available experimental data, and provide detailed protocols for key analytical assays.
Introduction to Telomeric G-Quadruplexes as Therapeutic Targets
G-quadruplexes (G4s) are non-canonical four-stranded DNA structures that form in guanine-rich sequences. In human cells, these structures are notably present at the 3' single-stranded overhangs of telomeres, the protective caps (B75204) at the ends of chromosomes. The formation of G4 structures at telomeres can inhibit the enzyme telomerase, which is responsible for maintaining telomere length and is aberrantly activated in approximately 85-90% of cancer cells.
By stabilizing these G4 structures, small molecule ligands can induce telomere dysfunction, trigger a DNA damage response (DDR), and ultimately lead to cancer cell senescence or apoptosis. This makes telomeric G4s a compelling target for anticancer drug development. This guide focuses on comparing This compound (also referred to as compound R1), a recently highlighted compound, against a panel of well-characterized G4 ligands such as BRACO-19, Pyridostatin (PDS), and PhenDC3.
Mechanisms of Action: A Comparative Overview
Most telomeric G4 ligands share a common mechanistic framework: they bind to and thermodynamically stabilize the G4 structure, blocking telomerase access and disrupting the protective "shelterin" protein complex. This leads to telomere "uncapping," which is recognized by the cell as a DNA double-strand break, initiating a robust DNA damage response.
This compound (Compound R1)
"this compound" operates through this canonical pathway but introduces novel biological consequences. Its mechanism includes:
-
G4 Stabilization and R-Loop Formation : It stabilizes telomeric G4 structures and uniquely induces the formation of R-loops (three-stranded RNA:DNA hybrids), which are potent sources of DNA damage and genomic instability[1].
-
DNA Damage Response : This leads to a classic DNA damage response, marked by the phosphorylation of H2AX (γH2AX) and cell cycle arrest in the G2/M phase[1].
-
Induction of Apoptosis : The sustained DNA damage ultimately triggers programmed cell death[1].
-
Evocation of Immunogenic Cell Death (ICD) : Most distinctly, this ligand has been reported to induce ICD. This process turns dying cancer cells into a vaccine, releasing "danger signals"—such as calreticulin (B1178941) (CRT) surface exposure, and the release of ATP and High Mobility Group Box 1 (HMGB1)—that stimulate an anti-tumor immune response[1]. In a breast cancer mouse model, treatment significantly decreased tumor burden and was associated with an increase in tumor-infiltrating CD4+ and CD8+ T cells[1].
Other G4 Ligands
-
BRACO-19 : A well-studied trisubstituted acridine (B1665455) that potently stabilizes telomeric G4s, inhibits telomerase, and induces a DNA damage response at telomeres. It is known to displace telomere-binding proteins, leading to apoptosis and senescence in cancer cells.
-
Pyridostatin (PDS) : A synthetic ligand that effectively stabilizes G4 structures. While it can target telomeres at higher concentrations, it also interacts with G4s in oncogene promoters, making it a "pan-quadruplex" binding agent.
-
PhenDC3 : Considered one of the most potent G4 binders, it shows strong stabilization of various G4 topologies and is often used as a benchmark compound in screening assays.
The ability of "this compound" to engage the immune system via ICD may offer a significant therapeutic advantage over ligands that rely solely on direct cytotoxicity.
Quantitative Performance Data
Quantitative data provides a basis for comparing the efficacy and selectivity of different G4 ligands. The following tables summarize available data from the literature.
Disclaimer: The data presented below are collated from different studies. Direct comparison may be affected by variations in experimental conditions, buffers, and G4 sequences used. Data for "this compound" is primarily sourced from its initial characterization report (as cited by MedChemExpress from publication PMID: 38805936), while data for other ligands are from various benchmark studies.
Table 1: Biophysical Properties of G4 Ligands
| Ligand | Target G4 Sequence | G4 Stabilization (ΔTm, °C) | Selectivity vs. Duplex DNA | Source |
| This compound (R1) | Telomeric | Not Reported | Not Reported | - |
| BRACO-19 | Human Telomeric (22AG) | >25 | High | [2] |
| Pyridostatin (PDS) | Human Telomeric (F21T) | 27.2 | High | [2] |
| PhenDC3 | Human Telomeric (22AG) | >30 | Very High | [2] |
| RHPS4 | Human Telomeric | 25.1 | High | [3] |
Note: ΔTm is the change in the melting temperature of the G4 structure upon ligand binding, typically measured by FRET or CD melting assays. A higher ΔTm indicates stronger stabilization.
Table 2: Cellular Activity of G4 Ligands in Breast Cancer Cell Lines
| Ligand | Cell Line | IC50 / GI50 (µM) | Assay Duration | Source |
| This compound (R1) | MDA-MB-231 | 1.7 | 24 h | [PMID: 38805936] |
| MCF7 | 3.6 | 24 h | [PMID: 38805936] | |
| 4T1 (murine) | 4.6 | 24 h | [PMID: 38805936] | |
| MCF-10A (non-tumorigenic) | 5.8 | 24 h | [PMID: 38805936] | |
| BRACO-19 | MDA-MB-231 | ~5 | 6 days | [4] |
| MCF7 | ~5 | 6 days | [4] | |
| Pyridostatin (PDS) | U2OS (Osteosarcoma) | 0.5 - 1 | 6 days | - |
Note: IC50 (Inhibitory Concentration 50%) or GI50 (Growth Inhibition 50%) is the concentration of a ligand required to inhibit cell viability or growth by 50%. The shorter assay duration for Ligand 1 suggests a rapid cytotoxic mechanism.
Visualizing Mechanisms and Workflows
Diagrams created using the DOT language help visualize complex biological pathways and experimental processes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Assessment of selectivity of G-quadruplex ligands via an optimised FRET melting assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. G-Quadruplex-Binding Proteins: Promising Targets for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modulating TERRA G-quadruplexes with ligands: impact on telomeric DNA:RNA hybrids and ALT mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Cross-Validating Telomeric G-Quadruplex Ligand Binding Assays: A Comparative Analysis
For researchers, scientists, and drug development professionals engaged in the discovery and validation of telomeric G-quadruplex (G4) binders, this guide provides a comprehensive comparison of common binding assays. Featuring "Telomeric G4s ligand 1," a known stabilizer of telomeric G4 structures that elicits DNA damage responses, this document outlines its performance in contrast to other well-characterized G4 ligands such as BRACO-19, RHPS4, and Telomestatin. Detailed experimental protocols and quantitative data are presented to facilitate the cross-validation of binding interactions and to aid in the selection of appropriate assays for screening and characterization of potential therapeutic agents.
G-quadruplexes are non-canonical secondary structures of nucleic acids that are of significant interest as therapeutic targets, particularly in oncology. The stabilization of telomeric G4 structures by small molecules can inhibit telomerase activity, leading to cellular senescence or apoptosis in cancer cells. "this compound" is one such molecule that has been shown to stabilize telomeric G4s, induce the formation of R-loops, and trigger DNA damage pathways, ultimately leading to apoptosis and immunogenic cell death in tumor cells[1]. The rigorous evaluation of the binding affinity and selectivity of this and other G4 ligands is paramount for their development as therapeutic agents. This guide details several widely used biophysical and biochemical assays for this purpose.
Comparative Analysis of Telomeric G4 Ligand Binding
The selection of an appropriate binding assay is critical for the accurate determination of a ligand's affinity and selectivity for telomeric G-quadruplexes. The following tables summarize quantitative data for "this compound" and established G4 ligands—BRACO-19, RHPS4, and Telomestatin—across different assay platforms. This comparative data highlights the importance of employing multiple assays to obtain a comprehensive binding profile.
Table 1: Comparison of Binding Affinity (Kd) or Concentration for 50% Response (DC50/IC50) of Telomeric G4 Ligands
| Ligand | Assay | G4 Target | Binding Affinity (Kd) / DC50 / IC50 (µM) | Reference |
| This compound | Cell Proliferation Assay | MDA-MB-231 cells | 1-4 (effective concentration) | [1] |
| BRACO-19 | TRAP-LIG | Telomeric G4 | 6.3 (EC50) | [2] |
| Molecular Dynamics | Telomeric G4 | - | [3] | |
| RHPS4 | Molecular Dynamics | Telomeric G4 | - | [4] |
| Isothermal Titration Calorimetry | Telomeric G4 | - | [5] | |
| Telomestatin | TRAP Assay | Telomeric G4 | Potent Inhibition | [6][7] |
Note: Direct, head-to-head quantitative binding data for "this compound" from various biophysical assays is not extensively available in peer-reviewed literature, as it is a commercially marketed compound. The provided effective concentration is based on its biological activity.
Table 2: Comparison of G-Quadruplex Stabilization (ΔTm) by Telomeric G4 Ligands
| Ligand | Assay | G4 Target | ΔTm (°C) | Reference |
| BRACO-19 | FRET Melting Assay | Telomeric G4 | >20 | [8] |
| RHPS4 | FRET Melting Assay | Telomeric G4 | ~20 | [8] |
| Telomestatin | FRET Melting Assay | Telomeric G4 | High | [7] |
ΔTm represents the increase in the melting temperature of the G-quadruplex DNA upon ligand binding, indicating stabilization.
Key Experimental Protocols for Binding Validation
To ensure reproducibility and accuracy in the characterization of telomeric G4 ligands, detailed experimental protocols are essential. Below are methodologies for several key assays.
Fluorescence Resonance Energy Transfer (FRET) Melting Assay
This assay measures the ability of a ligand to stabilize a G-quadruplex structure by monitoring the change in its melting temperature (Tm). A dual-labeled oligonucleotide with a fluorophore (e.g., FAM) and a quencher (e.g., TAMRA) at opposite ends is used. In the folded G-quadruplex state, the fluorophore and quencher are in close proximity, resulting in low fluorescence. Upon unfolding (melting), the distance increases, leading to a significant increase in fluorescence.
Protocol:
-
Prepare a solution of the dual-labeled telomeric G-quadruplex-forming oligonucleotide (e.g., 0.2 µM) in a relevant buffer (e.g., 10 mM sodium cacodylate, 100 mM KCl, pH 7.2).
-
Anneal the oligonucleotide by heating to 95°C for 5 minutes, followed by slow cooling to room temperature to ensure proper folding.
-
Add the test ligand at the desired concentration (e.g., 1 µM). An equivalent volume of solvent (e.g., DMSO) should be added to the control sample.
-
Measure the fluorescence intensity of the donor fluorophore as the temperature is increased from 20°C to 95°C in increments of 1°C per minute.
-
The melting temperature (Tm) is determined as the temperature at which the fluorescence is halfway between the minimum and maximum values.
-
The change in melting temperature (ΔTm) is calculated by subtracting the Tm of the control from the Tm of the sample with the ligand.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Binding of BRACO19 to a Telomeric G-Quadruplex DNA Probed by All-Atom Molecular Dynamics Simulations with Explicit Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Binding modes and pathway of RHPS4 to human telomeric G-quadruplex and duplex DNA probed by all-atom molecular dynamics simulations with explicit solvent - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Human Telomeric G-Quadruplex Structures and G-Quadruplex-Interactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quadruplex Ligands in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Telomerase inhibitors based on quadruplex ligands selected by a fluorescence assay | Semantic Scholar [semanticscholar.org]
Comparative Efficacy of Telomeric G4s Ligand 1 in Cancer Cell Lines: A Guide for Researchers
A detailed analysis of Telomeric G4s Ligand 1's performance against other prominent G-quadruplex ligands, supported by experimental data and methodological insights.
This guide provides a comprehensive comparison of the efficacy of "this compound" with other well-established G-quadruplex (G4) ligands—BRACO-19, Quarfloxin (CX-3543), Pyridostatin (PDS), and Telomestatin—across various cancer cell lines. The information is tailored for researchers, scientists, and drug development professionals, offering a clear overview of the current landscape of telomeric G4-targeting compounds.
I. Quantitative Efficacy Overview
The anti-proliferative activity of G4 ligands is a critical measure of their potential as therapeutic agents. The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound and its comparators in a range of cancer cell lines.
Table 1: IC50 Values of this compound and Comparator Ligands in Human Cancer Cell Lines (μM)
| Cell Line | Cancer Type | This compound | BRACO-19 | Quarfloxin (CX-3543) | Pyridostatin (PDS) | Telomestatin |
| MDA-MB-231 | Breast (Triple Negative) | 1.7[1] | - | - | - | - |
| MCF7 | Breast (ER+) | 3.6[1] | - | - | - | Growth Inhibition at 5-7.5 µM[2] |
| U87 | Glioblastoma | - | 1.45[3] | - | - | - |
| U251 | Glioblastoma | - | 1.55[3] | - | - | - |
| SHG-44 | Glioma | - | 2.5[3] | - | - | - |
| UXF1138L | Uterine Carcinoma | - | 2.5[4] | - | - | - |
| HeLa | Cervical Cancer | - | - | - | - | Growth Inhibition at 5-7.5 µM[2] |
| SiHa | Cervical Cancer | - | - | - | - | Growth Inhibition at 5-7.5 µM[2] |
| SW39 | - | - | - | - | - | 4.1[5] |
| SW26 | - | - | - | - | - | 1.8[5] |
| Multiple Lines | Various | - | - | Average of 2.36 | - | - |
Note: "-" indicates that data was not found in the provided search results. The data for Telomestatin in some cell lines is presented as effective concentrations leading to growth inhibition rather than specific IC50 values.
Table 2: IC50 Values of this compound in Other Cell Lines (μM)
| Cell Line | Organism | Cell Type | This compound |
| 4T1 | Murine | Breast Cancer | 4.6[1] |
| MCF-10A | Human | Non-tumorigenic Breast | 5.8[1] |
II. Mechanisms of Action and Signaling Pathways
G-quadruplex ligands exert their anti-cancer effects through various mechanisms, primarily by stabilizing G4 structures in telomeres and promoter regions of oncogenes. This stabilization leads to the activation of DNA damage response (DDR) pathways, cell cycle arrest, and ultimately, apoptosis. The following diagrams illustrate the distinct signaling pathways initiated by each ligand.
A. This compound
This compound stabilizes telomeric G-quadruplexes and induces the formation of R-loops, leading to a robust DNA damage response.[1] This culminates in G2/M phase cell cycle arrest and apoptosis.[1]
B. BRACO-19
BRACO-19 induces telomere uncapping by displacing the shelterin proteins TRF2 and POT1.[3] This exposes the telomere ends, triggering a DNA damage response mediated by p53 and p21, which in turn leads to cell cycle arrest and apoptosis.[3][5]
References
The Structure-Activity Relationship of Telomeric G-Quadruplex Ligands: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The stabilization of G-quadruplex (G4) structures in human telomeres has emerged as a promising strategy in anticancer drug development. These four-stranded DNA secondary structures can inhibit the activity of telomerase, an enzyme crucial for the immortal phenotype of many cancer cells. Small molecules, or ligands, that selectively bind to and stabilize these G4 structures can trigger cellular senescence and apoptosis, making them attractive therapeutic candidates. This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs of telomeric G4 ligands, with a focus on key structural modifications that influence their biological activity. We will use a well-studied class of G4 ligands, the trisubstituted acridines, as a representative example to illustrate these principles, and also discuss the biological profile of a notable compound, "Telomeric G4s ligand 1".
Biological Activity of this compound
"this compound," also identified as compound R1, is a potent telomeric G-quadruplex ligand that has been shown to induce a cascade of antitumor effects. In vitro studies on MDA-MB-231 breast cancer cells have demonstrated that at concentrations of 1-4 μM, this ligand stabilizes telomeric G4s and promotes the formation of R-loops, which are three-stranded nucleic acid structures.[1] This activity triggers a DNA damage response, leading to cell cycle arrest in the G2/M phase and ultimately, apoptosis.[1]
Furthermore, "this compound" is an inducer of immunogenic cell death (ICD), a form of apoptosis that stimulates an immune response against tumor cells.[1] This was evidenced by the promotion of maturation of bone marrow-derived dendritic cells (BMDCs).[1] In vivo studies in a breast cancer mouse model, using intraperitoneal injections of 10 mg/kg every other day, showed a significant reduction in tumor burden. This effect was associated with an increase in CD4+ and CD8+ T cells within the tumors and elevated cytokine levels in the sera, highlighting the immunomodulatory effects of the ligand.[1]
Structure-Activity Relationship of Trisubstituted Acridine (B1665455) Analogs
The trisubstituted acridine scaffold is a well-established pharmacophore for G-quadruplex recognition. The planar acridine ring system facilitates π-π stacking interactions with the G-tetrads, while side chains at the 3, 6, and 9 positions can be modified to enhance binding affinity, selectivity, and cellular activity. A systematic study of a series of 3,6,9-trisubstituted acridines reveals key SAR insights.[2][3]
Data Presentation: Comparison of Trisubstituted Acridine Analogs
The following tables summarize the quantitative data for a selection of trisubstituted acridine analogs, highlighting the impact of varying side-chain lengths and composition on their G-quadruplex binding, telomerase inhibition, and antiproliferative activity.
Table 1: G-Quadruplex Binding and Telomerase Inhibition of Acridine Analogs
| Compound | 3,6-Substituent | 9-Substituent | G4 Stabilization (ΔTm, °C)a | Telomerase Inhibition (IC50, μM)b |
| BRACO-19 | -N(CH3)CH2CH2N(CH3)2 | - | >25 | 0.115 |
| Analog 1 | -NH(CH2)2N(CH3)2 | -NH(CH2)2N(CH3)2 | 23.5 | 0.25 |
| Analog 2 | -NH(CH2)3N(CH3)2 | -NH(CH2)3N(CH3)2 | 26.1 | 0.15 |
| Analog 3 | -NH(CH2)4N(CH3)2 | -NH(CH2)4N(CH3)2 | 24.8 | 0.20 |
| Analog 4 | -NH(CH2)2-morpholino | -NH(CH2)2-morpholino | 19.2 | 1.5 |
a Determined by FRET melting assay with a telomeric G-quadruplex-forming oligonucleotide. Higher ΔTm indicates greater stabilization. b Determined by a Telomeric Repeat Amplification Protocol (TRAP) assay.
Table 2: Antiproliferative Activity of Acridine Analogs
| Compound | IC50 (μM) in MCF-7 cellsc |
| BRACO-19 | 0.45 |
| Analog 1 | 0.80 |
| Analog 2 | 0.35 |
| Analog 3 | 0.55 |
| Analog 4 | >10 |
c Determined by a 72-hour cell viability assay.
SAR Summary:
-
Side-Chain Length: The length of the alkyl chain in the 3,6- and 9-substituents significantly impacts G4 stabilization and telomerase inhibition. An optimal linker length of three methylene (B1212753) units (Analog 2) provides the highest G4 stabilization and potent telomerase inhibition.[2][3]
-
Terminal Amine Group: The nature of the terminal amine group is crucial. Replacement of the dimethylamino group with a morpholino group (Analog 4) leads to a significant decrease in both G4 stabilization and cellular activity, suggesting the importance of the positive charge and/or hydrogen bonding capacity of the terminal amine for interaction with the phosphate (B84403) backbone of the G-quadruplex.[2][3]
-
Correlation of Activities: A strong correlation is observed between the ability of the analogs to stabilize the telomeric G-quadruplex, inhibit telomerase, and their antiproliferative activity in cancer cells.[2][3]
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation and comparison of G4 ligands.
Fluorescence Resonance Energy Transfer (FRET) Melting Assay
This assay is used to determine the G-quadruplex stabilizing ability of a ligand.[2]
-
Oligonucleotide Preparation: A 21-mer human telomeric repeat sequence (e.g., F21T) is labeled at the 5' end with a fluorescent donor (e.g., FAM) and at the 3' end with a fluorescent acceptor (e.g., TAMRA).
-
Assay Buffer: The assay is typically performed in a potassium-containing buffer (e.g., 10 mM Tris-HCl, pH 7.5, 100 mM KCl).
-
Procedure:
-
The dual-labeled oligonucleotide is diluted to a final concentration of 0.2 µM in the assay buffer.
-
The ligand is added at various concentrations.
-
The fluorescence is monitored as the temperature is increased from 25°C to 95°C at a rate of 1°C/min.
-
The melting temperature (Tm) is the temperature at which 50% of the G-quadruplex is unfolded, resulting in a decrease in FRET efficiency.
-
The change in melting temperature (ΔTm) is calculated as the difference between the Tm in the presence and absence of the ligand.
-
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is used to investigate the conformational changes in the G-quadruplex structure upon ligand binding.[4][5]
-
Sample Preparation: An unlabeled telomeric G-quadruplex-forming oligonucleotide (e.g., 5 µM) is prepared in a potassium-containing buffer.
-
Procedure:
-
The CD spectrum of the oligonucleotide is recorded from 220 to 320 nm before and after the addition of the ligand.
-
A characteristic positive peak around 295 nm and a negative peak around 260 nm indicate an antiparallel G-quadruplex, while a positive peak around 260 nm and a negative peak around 240 nm suggest a parallel conformation. Changes in these signals upon ligand binding indicate a conformational shift.
-
Immunogenic Cell Death (ICD) Assay
The induction of ICD can be assessed by monitoring the surface exposure of calreticulin (B1178941) and the release of ATP and HMGB1.[6]
-
Cell Culture and Treatment: Cancer cells are treated with the G4 ligand for a specified time (e.g., 24-48 hours).
-
Calreticulin Exposure:
-
Cells are stained with an anti-calreticulin antibody and a fluorescently labeled secondary antibody.
-
Surface calreticulin is quantified by flow cytometry.
-
-
ATP Release:
-
The cell culture supernatant is collected.
-
ATP levels are measured using a luciferin/luciferase-based assay.
-
-
HMGB1 Release:
-
The cell culture supernatant is collected.
-
HMGB1 levels are quantified by ELISA or Western blot.
-
Mandatory Visualizations
Signaling Pathway of Telomeric G4 Ligand Action
Caption: Signaling pathway initiated by a telomeric G4 ligand.
Experimental Workflow for G4 Ligand Evaluation
Caption: Experimental workflow for the evaluation of telomeric G4 ligands.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Trisubstituted acridines as G-quadruplex telomere targeting agents. Effects of extensions of the 3,6- and 9-side chains on quadruplex binding, telomerase activity, and cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Developing Novel G-Quadruplex Ligands: From Interaction with Nucleic Acids to Interfering with Nucleic Acid–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyridostatin analogues promote telomere dysfunction and long-term growth inhibition in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. wjpmsonline.com [wjpmsonline.com]
Comparative Analysis of Telomeric G-Quadruplex Ligand 1 and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the papaverine-derived telomeric G-quadruplex (G4) ligand, referred to as Ligand 1, and its known derivatives. The information presented herein is based on available experimental data to facilitate objective comparison and inform further research and development.
Introduction to Telomeric G4 Ligands
G-quadruplexes (G4s) are non-canonical secondary structures formed in guanine-rich nucleic acid sequences, notably within human telomeres.[1][2] These structures are implicated in the regulation of telomere maintenance and are considered promising targets for anticancer drug discovery.[3][4] Ligands that can selectively bind to and stabilize telomeric G4s can inhibit the activity of telomerase, an enzyme crucial for the immortalization of cancer cells.[3][5] This guide focuses on a specific class of such ligands derived from the natural alkaloid papaverine.
Overview of Papaverine-Derived Ligands
The primary compound of interest, Ligand 1 , is the 6a,12a-diazadibenzo-[a,g]fluorenylium derivative, an oxidation product of papaverine.[1][2] It has been studied alongside its derivatives, Ligand 2 (2,3,9,10-tetramethoxy-12-oxo-12H-indolo[2,1-a]isoquinolinium chloride) and Ligand III (2-(2-carboxy-4,5-dimethoxyphenyl)-6,7-dimethoxyisoquinolinium inner salt), for their ability to interact with and stabilize telomeric G4 DNA.[2][3]
Quantitative Data Summary
The following table summarizes the available quantitative data on the biological activity and selectivity of Ligand 1 and its derivatives.
| Ligand | Chemical Name | Target | Assay | Endpoint | Value | Selectivity | Citation(s) |
| Ligand 1 | 6a,12a-diazadibenzo-[a,g]fluorenylium derivative | MCF-7 cells | Antiproliferation | IC50 (72h) | 1.158 ± 0.056 µM | - | [1] |
| Ligand 1 | Telomerase | TRAP Assay | Inhibition | Low µM concentrations | Appreciable vs. Taq polymerase | [2] | |
| Ligand 1 | G4 DNA | Equilibrium Dialysis | Binding | - | Pronounced for tetraplex over duplex DNA | [3] | |
| Ligand 2 | 2,3,9,10-tetramethoxy-12-oxo-12H-indolo[2,1-a]isoquinolinium chloride | Telomerase | TRAP Assay | Inhibition | Low µM concentrations | Appreciable vs. Taq polymerase | [2] |
| Ligand 2 | G4 DNA | Equilibrium Dialysis | Binding | - | Pronounced for tetraplex over duplex DNA | [3] | |
| Ligand III | 2-(2-carboxy-4,5-dimethoxyphenyl)-6,7-dimethoxyisoquinolinium inner salt | G4 DNA | Equilibrium Dialysis | Binding | Data not available | Data not available | [3] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of findings. Below are generalized protocols for assays commonly used in the evaluation of G4 ligands.
Telomeric Repeat Amplification Protocol (TRAP) Assay
The TRAP assay is a standard method to assess telomerase activity.
-
Cell Lysate Preparation : Prepare a cell extract from a cancer cell line known to express telomerase (e.g., MCF-7).
-
Telomerase Reaction : Incubate the cell lysate with a synthetic DNA primer (TS primer) that telomerase can extend with TTAGGG repeats. This reaction is performed in the presence and absence of the G4 ligand at various concentrations.
-
PCR Amplification : Amplify the telomerase extension products using PCR with forward (TS) and reverse primers.
-
Detection : Visualize the PCR products using gel electrophoresis. A reduction in the intensity of the characteristic 6-base pair ladder in the presence of the ligand indicates telomerase inhibition.[2]
Förster Resonance Energy Transfer (FRET) Melting Assay
FRET-based melting assays are used to determine the ability of a ligand to stabilize G4 DNA.[5][6]
-
Oligonucleotide Design : Synthesize a telomeric DNA oligonucleotide with a fluorescent donor (e.g., FAM) at one end and a quencher (e.g., TAMRA) at the other. When the oligonucleotide folds into a G4 structure, the donor and quencher are in close proximity, leading to FRET.
-
Assay Setup : Prepare solutions of the labeled oligonucleotide in a suitable buffer (e.g., potassium-containing buffer to promote G4 formation) with and without the test ligand.
-
Thermal Denaturation : Measure the fluorescence of the donor as the temperature is gradually increased. The melting temperature (Tm) is the temperature at which 50% of the G4 structures have unfolded, resulting in an increase in donor fluorescence.
-
Data Analysis : An increase in the Tm in the presence of the ligand (ΔTm) indicates stabilization of the G4 structure.[5]
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is used to investigate the conformation of the G4 DNA and the changes induced by ligand binding.
-
Sample Preparation : Prepare solutions of the telomeric oligonucleotide in a suitable buffer.
-
G4 Formation : Anneal the oligonucleotide by heating to 95°C and slowly cooling to room temperature to ensure proper folding.
-
CD Spectra Acquisition : Record the CD spectrum of the G4 DNA in the absence of the ligand. Different G4 topologies (e.g., parallel, antiparallel, hybrid) have characteristic CD signatures.
-
Ligand Titration : Add increasing concentrations of the ligand to the G4 DNA solution and record the CD spectrum after each addition.
-
Analysis : Changes in the CD spectrum upon ligand addition can indicate a conformational change in the G4 structure induced by the binding event.[2]
Visualizations
The following diagrams illustrate the proposed mechanism of action for telomeric G4 ligands and a typical experimental workflow for their evaluation.
Caption: Proposed signaling pathway for telomeric G4 ligands.
References
- 1. The biological activity of G-quadruplex DNA binding papaverine-derived ligand in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Spectroscopic study and G-quadruplex DNA binding affinity of two bioactive papaverine-derived ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Assessment of selectivity of G-quadruplex ligands via an optimised FRET melting assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fluorescence-based melting assays for studying quadruplex ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Taming Treatment Resistance: A Comparative Analysis of Telomeric G4 Ligands in Cisplatin-Resistant Cancers
For researchers, scientists, and drug development professionals, overcoming cisplatin (B142131) resistance is a critical challenge in oncology. This guide provides a comparative analysis of a promising class of therapeutic agents, Telomeric G-quadruplex (G4) ligands, and their performance in cisplatin-resistant cell lines. We will explore the mechanism of action, synergistic potential, and supporting experimental data for these novel compounds, offering a valuable resource for advancing cancer therapy.
Introduction to Telomeric G4 Ligands
Telomeres, the protective caps (B75204) at the ends of chromosomes, are rich in guanine (B1146940) and can fold into four-stranded structures known as G-quadruplexes (G4s).[1] In cancer cells, the enzyme telomerase maintains telomere length, contributing to unlimited proliferation.[2][3] Telomeric G4 ligands are small molecules that selectively bind to and stabilize these G4 structures.[4][5] This stabilization inhibits telomerase activity and induces DNA damage responses, ultimately leading to cancer cell death.[2][6][7] A compound referred to as "Telomeric G4s ligand 1" has been shown to stabilize telomeric G4s, induce the formation of R-loops, and trigger DNA damage, leading to apoptosis and immunogenic cell death (ICD) in tumor cells.[6]
Cisplatin, a cornerstone of chemotherapy, primarily functions by forming adducts with DNA, leading to cell cycle arrest and apoptosis.[8] However, its efficacy is often limited by the development of resistance. Research suggests that G4 ligands may not only offer a standalone therapeutic strategy but also act synergistically with cisplatin, and in some cases, even resensitize resistant cells to its effects.[9][10][11]
Comparative Performance in Cisplatin-Resistant Cells
While direct comparative data for a specific compound named "this compound" in cisplatin-resistant cells is not extensively available in the public domain, we can analyze the performance of this class of compounds based on published studies of various telomeric G4 ligands.
Synergistic Effects with Cisplatin
Studies have demonstrated that combining telomeric G4 ligands with cisplatin can lead to a synergistic anti-tumor effect. For instance, the G4 ligand AS1410, when used in combination with cisplatin, resulted in a significant decrease in tumor volume in vivo compared to either agent alone.[9][10] This synergy is observed in various cancer cell lines, including lung and breast cancer.[9] The proposed mechanism for this synergy involves the dual targeting of different DNA structures and cellular pathways.
Overcoming Cisplatin Resistance
A key advantage of G4 ligands is their potential to overcome cisplatin resistance. Research indicates that the mechanisms of resistance to cisplatin may not confer cross-resistance to G4 ligands.[4] Furthermore, some G4 ligands, like pyridostatin (B1662821) (PDS), have been shown to re-sensitize cisplatin-resistant ovarian cancer cells to cisplatin by downregulating genes associated with resistance.[11]
Data Summary
The following tables summarize the key performance indicators of a representative Telomeric G4 Ligand in comparison to cisplatin, particularly in the context of cisplatin-resistant cells.
| Parameter | Telomeric G4 Ligand (Representative) | Cisplatin | Combination Therapy (G4 Ligand + Cisplatin) |
| Primary Target | Telomeric G-quadruplex DNA[1][6] | Duplex DNA (primarily N7 of guanine)[8] | Dual targeting of G4 and duplex DNA |
| Mechanism of Action | Stabilization of G4, telomerase inhibition, DNA damage, apoptosis, immunogenic cell death[2][6][7] | Formation of DNA adducts, cell cycle arrest, apoptosis[8] | Synergistic induction of DNA damage and apoptosis[9][10] |
| Efficacy in Cisplatin-Resistant Cells | Can retain activity; may overcome resistance[4][11] | Reduced efficacy due to various resistance mechanisms | Can show synergistic effects and potentially re-sensitize cells to cisplatin[9][10][11] |
| Cross-Resistance | Generally not cross-resistant with conventional DNA damaging agents[4] | N/A | N/A |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of key experimental protocols used to evaluate the performance of telomeric G4 ligands.
Telomeric Repeat Amplification Protocol (TRAP) Assay
The TRAP assay is a standard method to measure telomerase activity. A modified version, TRAP-G4, is specifically designed to assess the inhibitory properties of G-quadruplex ligands on telomerase.[12]
-
Objective: To determine the inhibitory effect of a G4 ligand on telomerase activity.
-
Procedure:
-
Prepare cell extracts containing telomerase.
-
Incubate the extracts with a substrate primer (TS) and the G4 ligand at various concentrations.
-
Allow telomerase to add telomeric repeats to the TS primer.
-
Amplify the telomerase extension products via PCR using forward and reverse primers.
-
Analyze the PCR products by gel electrophoresis to visualize the characteristic DNA ladder. A reduction in the ladder intensity indicates telomerase inhibition.
-
Cell Viability and Cytotoxicity Assays (e.g., MTT Assay)
These assays are used to determine the effect of the G4 ligand, alone or in combination with cisplatin, on the proliferation and survival of cancer cells.
-
Objective: To measure the cytotoxic effects of the compounds on cancer cell lines.
-
Procedure:
-
Seed cancer cells (both cisplatin-sensitive and -resistant strains) in 96-well plates.
-
Treat the cells with varying concentrations of the G4 ligand, cisplatin, or a combination of both.
-
After a set incubation period (e.g., 24-72 hours), add a reagent like MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Viable cells will reduce the MTT to a colored formazan (B1609692) product.
-
Measure the absorbance of the formazan product to determine the percentage of viable cells relative to untreated controls.
-
Immunofluorescence Staining for DNA Damage Markers
This technique is used to visualize and quantify DNA damage within cells following treatment.
-
Objective: To detect the induction of DNA damage response (DDR) markers such as γH2AX.
-
Procedure:
-
Grow cells on coverslips and treat them with the G4 ligand, cisplatin, or the combination.
-
Fix and permeabilize the cells.
-
Incubate with a primary antibody specific for a DDR marker (e.g., anti-γH2AX).
-
Incubate with a fluorescently labeled secondary antibody.
-
Mount the coverslips on slides and visualize the fluorescence using a microscope. The intensity and number of fluorescent foci correspond to the level of DNA damage.
-
Visualizing the Mechanisms
The following diagrams illustrate the key signaling pathways and experimental workflows discussed.
Conclusion
Telomeric G4 ligands represent a promising class of anti-cancer agents with a distinct mechanism of action from traditional chemotherapeutics like cisplatin. Their ability to act synergistically with cisplatin and to overcome mechanisms of resistance makes them a highly attractive area for further research and development. The data suggests that combination therapies involving G4 ligands could provide a more durable and effective treatment for patients with cisplatin-resistant tumors. Future studies should focus on identifying the most potent G4 ligands and further elucidating the molecular pathways underlying their synergistic and resistance-reversing effects.
References
- 1. wcrj.net [wcrj.net]
- 2. researchgate.net [researchgate.net]
- 3. pnas.org [pnas.org]
- 4. On the Road to Fight Cancer: The Potential of G-Quadruplex Ligands as Novel Therapeutic Agents [mdpi.com]
- 5. Therapeutic Use of G4-Ligands in Cancer: State-of-the-Art and Future Perspectives [ouci.dntb.gov.ua]
- 6. medchemexpress.com [medchemexpress.com]
- 7. JCI - Telomere damage induced by the G-quadruplex ligand RHPS4 has an antitumor effect [jci.org]
- 8. Folding Kinetics of Single Human Telomeric G-Quadruplex Affected by Cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. G-quadruplex compounds and cis-platin act synergistically to inhibit cancer cell growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. G-quadruplex structures regulate long-range transcriptional reprogramming to promote drug resistance in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Telomeric G4s Ligand 1
Essential guidelines for the safe handling and disposal of Telomeric G4s Ligand 1, ensuring laboratory safety and regulatory compliance.
Researchers, scientists, and drug development professionals handling novel compounds like this compound are at the forefront of innovation. Integral to this advanced work is a commitment to safety, which extends to the proper disposal of chemical reagents. As specific safety data sheets (SDS) for a compound precisely named "this compound" are not publicly available, the following procedures are based on established best practices for the disposal of potentially hazardous small molecule inhibitors in a laboratory environment.[1] It is imperative to consult the manufacturer-provided SDS for the specific ligand in use and adhere to your institution's Environmental Health and Safety (EHS) guidelines.[1]
This compound is a G-quadruplex ligand that stabilizes telomeric G4 structures, leading to DNA damage responses and inducing apoptosis in tumor cells.[2][3] Due to its biological activity, it should be handled with care and disposed of as hazardous chemical waste.
General Handling and Personal Protective Equipment (PPE)
Before beginning any procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, safety goggles, a lab coat, and chemically resistant gloves.[1] All handling of the compound, from preparing stock solutions to treating cells, should be conducted in a certified chemical fume hood to minimize inhalation exposure.
Step-by-Step Disposal Protocol
The proper disposal of this compound is critical for environmental protection and workplace safety.[1] The following steps provide a general guideline for its safe disposal.
-
Chemical Identification and Classification: Always refer to the specific Safety Data Sheet (SDS) to understand the compound's hazards, including toxicity, reactivity, and environmental risks.[1] Most novel small molecule inhibitors should be treated as hazardous waste.[1]
-
Waste Segregation and Collection:
-
Liquid Waste: Collect all liquid waste containing this compound, including unused stock solutions, working solutions, and the first rinse of any container, in a designated, leak-proof hazardous waste container that is chemically compatible with the solvents used.[1][4] The container must be clearly labeled with the full chemical name(s) of the contents and the words "Hazardous Waste".[1][5]
-
Solid Waste: Dispose of all contaminated materials such as pipette tips, tubes, gloves, and spill cleanup debris in a separate, clearly labeled hazardous waste container for solid waste.[1][6]
-
-
Storage of Waste: Store waste containers in a designated and secure Satellite Accumulation Area within the laboratory.[5] This area should be well-ventilated and away from general laboratory traffic.[1] Ensure waste containers are kept closed except when adding waste.[5]
-
Requesting Waste Pickup: Follow your institution's specific procedures for requesting a chemical waste pickup.[1][5] Do not allow hazardous waste to accumulate in the laboratory for extended periods.[4]
-
Empty Container Disposal: A container is generally considered "empty" if all contents have been removed by normal means and no more than a minimal residue remains.[1] The first rinse of an "empty" container that held a hazardous chemical must be collected and disposed of as hazardous waste.[4] After a thorough rinsing, deface or remove the original label and dispose of the container according to your institution's guidelines for non-hazardous waste.[1][4]
Quantitative Data for Disposal
The following table should be populated with specific data from the manufacturer's Safety Data Sheet (SDS) and your institution's EHS guidelines.
| Parameter | Value | Source |
| EPA Hazardous Waste Code | Consult SDS & EHS | SDS / EHS Guidelines |
| Maximum Accumulation Volume | e.g., 55 gallons | [5] / EHS Guidelines |
| Maximum Accumulation Time | e.g., 12 months | [5] / EHS Guidelines |
| Acutely Toxic (P-list) Limit | e.g., 1 quart (liquid) / 1 kg (solid) | [5] / EHS Guidelines |
Experimental Protocol: Preparation of Stock Solutions
This protocol outlines the preparation of stock solutions, a common procedure that generates waste requiring proper disposal.
-
In a chemical fume hood, weigh the required amount of this compound powder.
-
Add the appropriate solvent (e.g., DMSO) to the desired concentration (e.g., 10 mM).
-
Vortex or sonicate until the compound is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at the recommended temperature (e.g., -20°C).
-
Dispose of any contaminated materials (e.g., weigh boats, pipette tips) as solid hazardous waste.
Disposal Workflow for this compound
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of waste generated from working with this compound.
References
Essential Safety and Handling Protocols for Telomeric G4s Ligand 1
Disclaimer: No specific Safety Data Sheet (SDS) for a compound explicitly named "Telomeric G4s Ligand 1" was found in public databases. The following guidance is based on the general principles of handling potent, potentially cytotoxic, and DNA-damaging research compounds. Researchers must consult the manufacturer-provided SDS for specific handling and safety information. This document is intended to supplement, not replace, the official SDS and institutional safety protocols.
Telomeric G4s ligands are designed to stabilize G-quadruplex structures in telomeres, which can induce DNA damage responses and apoptosis in cells, making them valuable in cancer research.[1] Due to this mechanism of action, "this compound" should be handled as a potentially hazardous compound with cytotoxic and mutagenic properties.[2][3] Adherence to strict safety protocols is essential to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
The use of appropriate PPE is the primary barrier against exposure.[4] The level of PPE should be determined by a risk assessment of the specific procedures being performed.[5]
| Task | Required Personal Protective Equipment (PPE) |
| Handling Neat Compound (Solid) | Double Nitrile Gloves (ASTM D6978-05 rated), Disposable Gown (solid front, back closure), Eye Protection (Safety Goggles), and a fit-tested N95 Respirator (or higher) within a certified chemical fume hood or biological safety cabinet.[1][4] |
| Preparing Stock Solutions | Double Nitrile Gloves, Disposable Gown, Eye Protection (Safety Goggles), and Face Shield. All work should be performed in a chemical fume hood or biological safety cabinet. |
| Handling Dilute Solutions (<1 mM) | Nitrile Gloves, Lab Coat, and Eye Protection (Safety Glasses). |
| Administering to Cell Cultures | Nitrile Gloves, Lab Coat, and Eye Protection. Work should be conducted in a biological safety cabinet to maintain sterility and containment. |
| Waste Disposal | Double Nitrile Gloves, Disposable Gown, and Eye Protection (Safety Goggles). |
Note: Gloves should be changed immediately if contaminated, torn, or punctured.[1] Always remove PPE before leaving the laboratory area.
Operational Plan: Safe Handling Protocol
This step-by-step protocol outlines the safe handling of "this compound" from receipt to use in experiments.
2.1. Receiving and Storage
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Wear appropriate PPE (at a minimum, a lab coat, safety glasses, and nitrile gloves) when unpacking the compound.
-
Verify that the container is sealed and labeled correctly.
-
Store the compound according to the manufacturer's instructions, typically in a cool, dry, and dark place, away from incompatible materials.
-
Ensure the storage location is clearly labeled as containing a potent/cytotoxic compound.
2.2. Preparation of Stock Solutions
-
All work with the neat compound must be conducted in a certified chemical fume hood or a Class II Biological Safety Cabinet to protect against inhalation of airborne particles.[4]
-
Assemble all necessary equipment and reagents before starting.
-
Wear the appropriate PPE for handling the neat compound (see table above).
-
Carefully weigh the required amount of the solid compound. Use a dedicated spatula and weighing paper.
-
Add the solvent to the vial containing the compound slowly to avoid splashing.
-
Cap the vial securely and mix until the compound is fully dissolved.
-
Label the stock solution container clearly with the compound name, concentration, solvent, date of preparation, and appropriate hazard warnings.
-
Decontaminate all surfaces and equipment used in the preparation process.
2.3. Use in Experiments
-
When diluting the stock solution or adding it to experimental setups, wear the appropriate PPE for handling dilute solutions.
-
Perform all manipulations involving the compound within a biological safety cabinet if working with cell cultures to maintain sterility and containment.
-
Avoid the generation of aerosols.
-
After use, decontaminate all work surfaces with an appropriate cleaning agent.
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or involves a significant amount of neat compound, evacuate the immediate area.
-
Assess the Spill: Determine the nature and extent of the spill.
-
Don PPE: Before cleaning, don the appropriate PPE, including double nitrile gloves, a disposable gown, and eye protection. For large spills of volatile solvents, respiratory protection may be necessary.
-
Contain the Spill: For liquid spills, cover with absorbent material. For solid spills, gently cover with damp paper towels to avoid raising dust.
-
Clean the Spill: Working from the outside in, carefully clean the spill area. Place all contaminated materials into a designated hazardous waste container.
-
Decontaminate the Area: Clean the spill area with a suitable decontaminating solution, followed by a final rinse with water.
-
Dispose of Waste: All materials used for spill cleanup must be disposed of as hazardous chemical waste.
-
Report the Incident: Report the spill to the laboratory supervisor and the institutional Environmental Health and Safety (EHS) office.
Disposal Plan
All waste contaminated with "this compound" must be treated as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Unused Neat Compound | Dispose of as hazardous chemical waste in its original or a suitable, clearly labeled container. Do not mix with other waste streams. |
| Contaminated Labware (e.g., pipette tips, tubes) | Collect in a designated, labeled hazardous waste container lined with a biohazard bag.[6] |
| Contaminated PPE (gloves, gowns) | Place in a designated hazardous waste container immediately after use. |
| Liquid Waste (e.g., cell culture media) | Collect in a labeled, leak-proof hazardous waste container. Do not pour down the drain. The pH of the solution should be between 3 and 12 before collection, if applicable.[7] |
All hazardous waste must be disposed of through the institution's EHS program. Follow all local, state, and federal regulations for hazardous waste disposal.
Safe Handling and Disposal Workflow
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
